1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANLVJLUYWSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391730 | |
| Record name | 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108468-00-4 | |
| Record name | 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-BOC-aminomethyl)-4-(aminomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, also known as tert-butyl (4-(aminomethyl)benzyl)carbamate, is a key bifunctional molecule increasingly utilized in medicinal chemistry and materials science. Its structure, featuring a stable Boc-protected amine at one end and a reactive primary amine at the other, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, with a focus on providing practical insights for researchers in the field.
Chemical and Physical Properties
This compound is a white to slightly yellow-pink or beige crystalline powder.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 108468-00-4 | [2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.31 g/mol | [2] |
| Melting Point | 64-68 °C (lit.) | [2] |
| Boiling Point | 250 °C (lit.) | [1] |
| Density | 1.06 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.523 (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| pKa | 12.29 ± 0.46 (Predicted) | [1] |
| Appearance | White to slightly yellow-pink or beige powder | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic Characterization
While comprehensive, experimentally verified spectral data is not widely published, the following provides an expected spectroscopic profile based on predicted data and supplier information.
¹H NMR (Predicted): A predicted ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key signals:
-
δ 7.22-7.26 (d, 4H): Aromatic protons of the benzene ring.
-
δ 4.80-4.90 (br s, 1H): NH proton of the carbamate.
-
δ 4.23-4.30 (m, 2H): Methylene protons adjacent to the Boc-protected amine.
-
δ 3.82 (s, 2H): Methylene protons of the benzylamine group.
-
δ 1.43 (s, 9H): Protons of the tert-butyl group.
Infrared (IR) Spectroscopy: Supplier data confirms that the infrared spectrum is consistent with the structure of this compound.[2] Key expected vibrational bands include:
-
~3350 cm⁻¹: N-H stretching of the primary amine.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2975 cm⁻¹: Aliphatic C-H stretching of the methylene and tert-butyl groups.
-
~1690 cm⁻¹: C=O stretching of the Boc-carbamate group.
-
~1515 cm⁻¹: N-H bending of the primary amine.
-
~1160 cm⁻¹: C-N stretching.
Synthesis Protocol
The most common and efficient synthesis of this compound involves the selective mono-N-Boc protection of 1,4-bis(aminomethyl)benzene. The causality behind this experimental choice lies in the use of a molar excess of the diamine starting material to statistically favor the formation of the mono-protected product over the di-protected byproduct.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 1,4-bis(aminomethyl)benzene (44.0 g, 323 mmol) in dichloromethane (200 mL). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (19.0 g, 87 mmol) in dichloromethane (50 mL). Add this solution dropwise to the cooled suspension over a period of at least 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and to maintain selectivity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.
-
Workup: Wash the reaction mixture with 1N aqueous sodium hydroxide (300 mL) to remove any unreacted starting material and acidic impurities. Separate the organic phase.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purification: Purify the crude product by flash column chromatography using a solvent system of dichloromethane:methanol:880 ammonia (94:6:1, v/v) to afford the pure this compound as a colorless solid.[3]
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.
4.1. Synthesis of Complex Molecules:
This compound serves as a versatile starting material for the synthesis of:
-
Oligomeric thioureas: These have applications in anion recognition and as organocatalysts.[2]
-
Bipyrrole-based[2]catenanes: These are mechanically interlocked molecules with potential applications in molecular machines and sensors.[2]
-
Model receptors for dicarboxylates and monosaccharides: These are used to study molecular recognition and binding events.[2]
4.2. Drug Discovery and Development:
The aminomethylphenyl motif is a common scaffold in medicinal chemistry. The Boc-protected amine allows for selective functionalization of the primary amine, enabling the construction of libraries of compounds for drug screening. Derivatives of this compound have been investigated for their potential as:
-
Antimalarial agents: Specifically designed to interact with Plasmodium falciparum DNA G-quadruplexes.
-
PROTAC (Proteolysis Targeting Chimera) linkers: The primary amine can be used to attach a ligand for a target protein, while the Boc-protected amine can be deprotected and linked to an E3 ligase-binding ligand.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
Hazard Identification:
-
Hazard Codes: Xi (Irritant)[1]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.
First Aid Measures:
-
After inhalation: Fresh air.
-
After skin contact: Wash off with plenty of water. Remove contaminated clothing.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make victim drink water (two glasses at most). Consult doctor if feeling unwell.
Conclusion
This compound is a valuable and versatile building block for synthetic chemists. Its well-defined properties, straightforward synthesis, and diverse applications, particularly in the realm of medicinal chemistry, underscore its importance. This guide has provided a detailed overview to assist researchers in its effective and safe utilization.
References
The Strategic Utility of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Role of Bifunctional Linkers
In the intricate landscape of modern chemistry and drug development, the ability to precisely connect distinct molecular entities is paramount for creating novel functionalities and advanced therapeutic agents.[1] Bifunctional molecules, possessing two discrete reactive groups, are the foundational building blocks for assembling these complex molecular architectures.[1] These versatile compounds function as linkers, bridges, or spacers, enabling the controlled conjugation of different molecular components.[1] At the heart of this molecular engineering is 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS No. 108468-00-4), a selectively protected diamine that offers synthetic chemists a robust tool for stepwise molecular construction. This guide provides an in-depth technical overview of its properties, synthesis, and strategic applications, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Peptide Nucleic Acids (PNAs).
Core Compound Profile: this compound
This compound, structurally a derivative of p-xylene diamine, features one primary amine protected by a tert-butyloxycarbonyl (Boc) group, leaving the other primary amine free for chemical modification. This mono-protection is the key to its utility, allowing for sequential and controlled reactions at two distinct points.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is critical for its effective application in synthesis and for quality control.
| Property | Value | Source(s) |
| CAS Number | 108468-00-4 | [2] |
| Molecular Formula | C13H20N2O2 | [2] |
| Molecular Weight | 236.31 g/mol | [3] |
| Appearance | White to slightly yellow-pink or beige crystalline powder or solid.[2][4] | [2][4] |
| Melting Point | 64-68 °C (lit.) | [3][4] |
| Boiling Point | 250 °C (lit.) | [4][5] |
| Density | 1.06 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.523 (lit.) | [4][5] |
| Purity | Typically ≥95% | [6] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment.[4][5] | [4][5] |
Spectroscopic data , such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), are crucial for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, typical characterization would confirm the presence of the Boc-carbamate, the aromatic ring, and the free amine.[2][7]
The Chemistry of Application: Boc Protection and Deprotection
The strategic importance of this compound is intrinsically linked to the chemistry of the Boc protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions.[8][9]
The Logic of Boc Protection
The tert-butyloxycarbonyl (Boc) group is introduced to a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][10] This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the Boc anhydride.[10] The resulting carbamate is stable to most nucleophiles and bases, allowing for chemical modifications at other sites of the molecule.[11]
Controlled Deprotection: The Key to Sequential Synthesis
The removal of the Boc group is typically achieved under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][10] The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to liberate the free amine.[10] This selective, acid-labile deprotection is what allows for an orthogonal protection strategy, a cornerstone of complex molecular synthesis.[11]
Caption: Boc deprotection mechanism via acid catalysis.
Synthesis of this compound: A Practical Protocol
The selective mono-protection of 1,4-bis(aminomethyl)benzene is a critical step in producing this valuable linker. The following is a generalized protocol based on established methods.[4]
Experimental Protocol: Mono-Boc Protection
Objective: To synthesize this compound by reacting 1,4-bis(aminomethyl)benzene with a substoichiometric amount of di-tert-butyl dicarbonate.
Materials:
-
1,4-bis(aminomethyl)benzene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
1N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 880 ammonia)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1,4-bis(aminomethyl)benzene (e.g., 3.7 molar equivalents) in dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.[4]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 molar equivalent) in DCM. Add this solution dropwise to the cooled suspension of the diamine over a period of at least 30 minutes. The slow addition and excess diamine are crucial to favor mono-protection and minimize the formation of the di-protected byproduct.[4]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[4]
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 1N aqueous sodium hydroxide to remove any unreacted starting material and acidic impurities. Separate the organic layer.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid product.[4]
-
Purification: The crude product is then purified by flash column chromatography. A typical eluent system is a mixture of dichloromethane, methanol, and ammonia solution (e.g., 94:6:1 v/v). This purification step is essential to isolate the desired mono-protected product from the starting diamine and the di-protected byproduct.[4]
Caption: General workflow for the synthesis of this compound.
Applications in Advanced Drug Development
The unique structure of this compound makes it a valuable linker in several areas of drug discovery and chemical biology.[1][12]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[13][14] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[15] this compound serves as a rigid spacer that, after further modification, can be incorporated into these linkers. The defined length and rigidity of the xylyl group can help to optimize the spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[15]
Caption: Role of the linker in a PROTAC ternary complex.
Peptide Nucleic Acid (PNA) Synthesis
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units.[16] This neutral backbone gives PNAs high binding affinity and specificity to complementary DNA and RNA, along with resistance to enzymatic degradation.[16] The synthesis of PNA oligomers often relies on solid-phase synthesis using Boc-protected monomers.[17][18] While this compound is not a direct PNA monomer itself, its derivatives can be used to introduce modifications or to link PNA strands to other molecules, such as cell-penetrating peptides or fluorescent labels, leveraging its bifunctional nature. The Boc-protected amine allows for its incorporation into the growing PNA chain using standard peptide coupling chemistry, while the free amine (after deprotection of a second protecting group on the other end) can be used for conjugation.[19][20]
Synthesis of Macrocycles and Receptor Models
The rigid 1,4-disubstituted benzene ring and the two reactive amine groups make this compound an excellent building block for the synthesis of macrocyclic compounds and model receptors.[4] It has been utilized in the synthesis of oligomeric thioureas, bipyrrole-based catenanes, and receptors designed to bind dicarboxylates and monosaccharides. In these applications, the defined geometry of the benzene core helps to pre-organize the binding sites of the final receptor molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).
-
Precautions: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, safety glasses (eyeshields), and chemical-resistant gloves.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that provides a solution to the common synthetic challenge of selective, stepwise functionalization of a symmetrical molecule. Its value lies in the robust and well-understood chemistry of the Boc protecting group, combined with the rigid spacer provided by the benzene ring. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable and versatile building block for the construction of complex and highly functional molecules, from targeted protein degraders to novel supramolecular structures. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 90% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
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- 5. 108468-00-4 | CAS DataBase [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Application of Linkers in Chemical Biology [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. 121.254.169.23 [121.254.169.23]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]
- 20. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene molecular weight and formula
An In-Depth Technical Guide to 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a critical bifunctional building block in modern organic synthesis. As a mono-protected derivative of 1,4-benzenedimethanamine, this compound offers a strategic advantage in multi-step synthetic routes by enabling selective functionalization of its two primary amine groups. We will delve into its physicochemical properties, the fundamental chemistry of the tert-butyloxycarbonyl (Boc) protecting group, a detailed synthesis protocol, and its diverse applications in supramolecular chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.
Introduction: The Strategic Utility of Mono-Protected Diamines
In the intricate fields of medicinal chemistry and materials science, the construction of complex molecular architectures often relies on bifunctional linkers—molecules possessing two reactive sites. These linkers serve as bridges, connecting different molecular fragments to build larger, more complex structures. However, the symmetric nature of many linkers, such as 1,4-benzenedimethanamine, presents a significant challenge: the lack of regioselectivity. Both amine groups exhibit similar reactivity, making it difficult to modify one without affecting the other.
This challenge is overcome through the use of protecting groups. By temporarily masking one reactive site, chemists can direct reactions to the unprotected site with high precision. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1]
This compound is the embodiment of this strategy. It provides a rigid phenyl spacer with two aminomethyl groups, one of which is "active" (the free amine) and one of which is "masked" (the Boc-protected amine). This differential reactivity is invaluable for the stepwise assembly of molecules, preventing polymerization and unwanted side reactions, thereby streamlining complex syntheses and improving overall yields.[2]
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][4][5] |
| Molecular Weight | 236.31 g/mol | [3][4] |
| CAS Number | 108468-00-4 | [3][5] |
| Appearance | White to slightly yellow/pink powder | [6] |
| Melting Point | 64-68 °C | [3][6] |
| Boiling Point | ~250 °C (lit.) | [4][6] |
| Density | ~1.06 g/mL at 25 °C | [6] |
| SMILES | CC(C)(C)OC(=O)NCc1ccc(CN)cc1 | [3] |
| InChI Key | NUANLVJLUYWSER-UHFFFAOYSA-N | [3] |
Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic peaks for the tert-butyl protons (a singlet at ~1.4 ppm), the benzylic protons, and the aromatic protons. ¹³C NMR would show distinct signals for the carbonyl carbon of the Boc group and the carbons of the aromatic ring and methyl groups.
-
Infrared (IR) Spectroscopy: Key signals would include N-H stretching for the carbamate and the free amine, C=O stretching for the carbamate carbonyl, and C-H stretching for the aromatic and aliphatic components.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would confirm the molecular weight, typically showing the [M+H]⁺ ion.
The Foundational Chemistry of the Boc Protecting Group
The utility of this compound is intrinsically linked to the chemical behavior of the Boc group. Understanding its protection and deprotection mechanisms is crucial for its successful application.
Mechanism of Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[7] The resulting intermediate collapses, releasing the stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base is often used to deprotonate the amine, increasing its nucleophilicity.[8][9]
Caption: Boc protection of a primary amine.
Mechanism of Boc Deprotection
The Boc group's key advantage is its lability under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), protonate the carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7][8] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[10]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Orthogonal Protection Strategy
The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation. This robustness makes it "orthogonal" to other common amine protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation), enabling complex, multi-step syntheses where different protecting groups must be removed selectively at different stages.[1]
Experimental Protocol: Synthesis
The following is a representative protocol for the mono-Boc protection of 1,4-benzenedimethanamine, adapted from established procedures.[4][6]
Materials and Reagents
-
1,4-Benzenedimethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
1N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 880 ammonia)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, suspend 1,4-benzenedimethanamine (e.g., 3-4 equivalents) in anhydrous dichloromethane (DCM).
-
Rationale: Using an excess of the diamine statistically favors mono-protection over di-protection. DCM is a good solvent for the starting materials and product.
-
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Rationale: The reaction is exothermic. Initial cooling helps control the reaction rate and minimize the formation of the di-protected byproduct.
-
-
Addition of Boc₂O: Dissolve Boc₂O (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the cooled diamine suspension over 30-60 minutes.
-
Rationale: Slow, dropwise addition maintains a low concentration of the protecting agent, further favoring mono-substitution.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash with 1N aqueous NaOH.[6]
-
Rationale: The base wash removes any unreacted starting materials and acidic impurities.
-
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of DCM/Methanol with a small amount of ammonia (e.g., 94:6:1 DCM:MeOH:Ammonia).[4][6]
-
Rationale: The ammonia in the eluent prevents the protonation of the basic amine product on the acidic silica gel, which would otherwise cause peak tailing and poor separation.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a white solid.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 108468-00-4 [chemicalbook.com]
- 5. This compound | Dakang Pharmaceuticals [dakangpharm.com]
- 6. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Protection and Deprotection [es.bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene from 1,4-benzenedimethanamine
An In-Depth Technical Guide to the Selective Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key bifunctional building block, from the readily available precursor 1,4-benzenedimethanamine. The inherent challenge of achieving selective mono-protection on a symmetric diamine is addressed through a carefully controlled protocol that statistically favors the desired product. This document delves into the mechanistic underpinnings of the N-Boc protection reaction, offers a detailed, step-by-step experimental procedure, and establishes a self-validating framework for product characterization through spectroscopic analysis. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical insights to ensure a reproducible and efficient synthesis.
Introduction: The Strategic Importance of Mono-Protected Diamines
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, bifunctional molecules serve as indispensable linchpins for constructing complex molecular architectures. This compound is a quintessential example of such a building block. It possesses a stable, protected amine (N-Boc) at one end and a free, nucleophilic primary amine at the other, allowing for sequential and controlled functionalization. This differential reactivity is crucial for synthesizing a wide array of structures, from oligomeric thioureas and model receptors for dicarboxylates to complex macrocycles and ligands for PROTACs (Proteolysis Targeting Chimeras)[1][2].
The synthesis of this molecule from 1,4-benzenedimethanamine (also known as p-xylylenediamine) presents a classic chemical challenge: how to selectively modify one of two chemically identical functional groups. This guide provides an authoritative and practical solution to this problem, outlining a robust protocol that yields the desired mono-protected product with high fidelity.
The Synthetic Challenge: Achieving Selective Mono-N-Boc Protection
The primary obstacle in synthesizing this compound from 1,4-benzenedimethanamine lies in controlling the stoichiometry of the protection reaction. Since both primary amine groups on the starting material are equally reactive, the addition of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), can lead to a statistical mixture of three products: the desired mono-protected diamine, the di-protected byproduct, and unreacted starting material.
Several strategies have been developed to overcome this challenge and enhance selectivity for mono-functionalization of diamines[3]. These include:
-
Slow Addition of the Protecting Agent: Minimizing the local concentration of Boc₂O can reduce the likelihood of a second protection event occurring on the same molecule[3].
-
In Situ Mono-Protonation: By adding one equivalent of a strong acid, one of the amine groups can be protonated to form an unreactive ammonium salt, leaving the other free to react with the Boc anhydride[4][5].
-
Use of a Large Excess of the Diamine: This is the most straightforward statistical approach. By ensuring the diamine is the limiting reagent's "sea," the probability of a Boc₂O molecule encountering an already mono-protected molecule is significantly reduced. This guide details a protocol based on this highly effective and scalable principle.
Mechanistic Underpinnings of the Boc Protection Reaction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions[6]. The protection reaction proceeds via a nucleophilic attack of the amine on the electrophilic Boc anhydride.
The mechanism is a direct and efficient process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and readily decomposes into the stable products of carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide is a strong enough base to deprotonate the now positively charged amine, yielding the final N-Boc protected amine (a carbamate) and tert-butanol[6][7][8]. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction[6].
Caption: Reaction mechanism of N-Boc protection using Boc anhydride.
A Field-Proven Protocol for Selective Synthesis
This protocol is designed to be a self-validating system, where careful execution and subsequent characterization confirm the successful synthesis.
Principle of the Method
The following procedure utilizes a significant molar excess of the starting diamine (1,4-benzenedimethanamine) relative to the protecting agent (di-tert-butyl dicarbonate). This statistical approach ensures that a molecule of Boc₂O is far more likely to react with an unprotected diamine than with an already mono-protected molecule, thereby maximizing the yield of the desired product, this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Benzenedimethanamine | ≥98.0% | Sigma-Aldrich | Corrosive solid. Handle with care. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent. |
| Sodium hydroxide (NaOH) | ACS Grade | VWR | For aqueous workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For chromatography. |
| Ammonia solution (880) | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-benzenedimethanamine (44.0 g, 323 mmol).
-
Add dichloromethane (200 mL) to create a suspension.
-
Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.
-
-
Reagent Addition:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (19.0 g, 87 mmol) in dichloromethane (50 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled diamine suspension over a period of at least 30 minutes. Causality Note: Slow, dropwise addition is crucial to maintain a low local concentration of Boc₂O, which further enhances the selectivity for mono-protection[3].
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of Boc₂O and the formation of the product.
-
-
Aqueous Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the reaction mixture with 1N aqueous sodium hydroxide solution (300 mL) to remove any unreacted diamine hydrochloride salts that may have formed and to quench the reaction.
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Elute the column using a solvent system of dichloromethane:methanol:880 ammonia (94:6:1, v/v/v). Note: The basic ammonia is essential to prevent the amine product from streaking on the acidic silica gel.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to afford this compound as a colorless solid. A typical yield is around 47%[6].
-
Workflow Visualization
Caption: Overall workflow for the synthesis and purification.
Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity, purity, and the success of the selective mono-protection. The data presented below serves as a benchmark for validation.
Physical Properties
| Property | Value | Source |
| Appearance | White to slightly yellow-pink or beige powder | [6] |
| Melting Point | 64-68 °C | [1][6][9] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [8] |
| Molecular Weight | 236.31 g/mol | [1][8] |
Spectroscopic Analysis
5.2.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The asymmetry introduced by the mono-protection is readily observable.
-
δ ~7.25 ppm (d, 4H): This signal corresponds to the four aromatic protons on the benzene ring. They appear as a single doublet (or a complex multiplet resembling a singlet) due to the magnetic equivalence of the protons on the symmetrically substituted ring.
-
δ ~4.85 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the carbamate.
-
δ ~4.25 ppm (d, 2H): A doublet for the two protons of the methylene group adjacent to the Boc-protected nitrogen (-CH₂-NHBoc). The coupling is to the N-H proton.
-
δ ~3.82 ppm (s, 2H): A sharp singlet for the two protons of the methylene group adjacent to the free amine (-CH₂-NH₂).
-
δ ~1.60 ppm (br s, 2H): A broad singlet for the two protons of the free primary amine (-NH₂). This peak can exchange with D₂O.
-
δ ~1.45 ppm (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
5.2.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
δ ~156.0 ppm: Carbonyl carbon of the Boc group (C=O).
-
δ ~139.0 ppm (approx.): Quaternary aromatic carbons attached to the methylene groups.
-
δ ~128.0 ppm (approx.): Aromatic CH carbons.
-
δ ~79.5 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~46.0 ppm (approx.): Methylene carbon adjacent to the free amine (-CH₂-NH₂).
-
δ ~45.0 ppm (approx.): Methylene carbon adjacent to the protected amine (-CH₂-NHBoc).
-
δ ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
5.2.3 FTIR Spectroscopy
The IR spectrum is used to identify key functional groups present in the molecule.
-
3300-3400 cm⁻¹: Two distinct N-H stretching bands characteristic of a primary amine (-NH₂).
-
~3350 cm⁻¹: A single N-H stretching band for the secondary amine of the carbamate group.
-
~2850-2980 cm⁻¹: C-H stretching bands for the aliphatic methylene and methyl groups.
-
~1690-1710 cm⁻¹: A strong, sharp carbonyl (C=O) stretching band, which is definitive for the Boc-carbamate group[10].
-
~1520 cm⁻¹: N-H bending vibration of the carbamate.
Summary of Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Peaks consistent with aromatic, methylene, NH, NH₂, and tert-butyl protons as detailed above. |
| ¹³C NMR | Peaks consistent with carbonyl, aromatic, quaternary, methylene, and methyl carbons. |
| FTIR | Presence of N-H (primary and secondary amine), C-H, and strong C=O stretching bands. |
| Purity (by HPLC/GC) | ≥95% after chromatography. |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1,4-Benzenedimethanamine: Corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust.
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator (causes tearing) and should be handled with care. It is also moisture-sensitive.
-
Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Minimize exposure.
-
Sodium Hydroxide: Is corrosive. Handle with care to avoid skin and eye contact.
Conclusion
This guide has detailed a reliable and scalable method for the selective mono-N-Boc protection of 1,4-benzenedimethanamine. By leveraging a statistical approach with an excess of the diamine and controlled reaction conditions, the synthesis of this compound can be achieved with good yield and high purity. The mechanistic insights and comprehensive characterization data provided herein offer researchers a self-validating protocol, empowering them to confidently produce this valuable synthetic intermediate for applications in drug discovery, supramolecular chemistry, and materials science.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 95 108468-00-4 [sigmaaldrich.com]
- 3. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 4. bioorg.org [bioorg.org]
- 5. sciforum.net [sciforum.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 426900010 [thermofisher.com]
- 9. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Core Characteristics of Boc-Protected Aminomethylbenzene Linkers in Solid-Phase Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Boc-protected aminomethylbenzene-based linkers, foundational tools in solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles that define their utility, the causality behind their application in synthesis protocols, and their role in the production of high-purity peptides and other complex molecules.
Introduction: The Central Role of the Linker in SPPS
Solid-phase peptide synthesis, a revolutionary methodology developed by R.B. Merrifield, builds a peptide chain sequentially while the C-terminal amino acid is anchored to an insoluble polymer support.[1][2][3] The success of this entire process hinges on the linker—the chemical moiety that connects the nascent peptide to the solid support.[1][2] An ideal linker must satisfy two conflicting requirements: it must be completely stable throughout the many steps of peptide chain elongation and simultaneously allow for the clean, high-yield release of the final product under conditions that do not degrade the target molecule.[1][2]
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy was the first major approach developed for SPPS and relies on a principle of graded acid lability.[4][5] In this scheme, the temporary Nα-amino protecting group (Boc) is removed by a moderately strong acid, while the more permanent side-chain protecting groups and the crucial linker-peptide bond are cleaved only by a very strong acid.[3][4] The aminomethylbenzene-based linkers are central to the success of this strategy.
The Phenylacetamidomethyl (PAM) Linker: A Archetype of Enhanced Stability
While the original Merrifield resin involved attaching the first amino acid as a benzyl ester directly to a chloromethylated polystyrene resin, this bond exhibited slight instability to the repetitive trifluoroacetic acid (TFA) treatments used for Boc group removal.[3] This "linker bleed" could lead to significant loss of peptide chains from the resin, especially during the synthesis of long sequences.[3]
To overcome this, the phenylacetamidomethyl (PAM) linker was developed.[3] This linker inserts a phenylacetamido group between the aminomethyl-functionalized resin and the C-terminal amino acid. This modification significantly enhances the stability of the benzyl ester bond to acidolysis, reducing peptide loss during the synthesis cycles.[3]
Below is a diagram illustrating the fundamental structure.
Caption: Structure of a PAM linker anchoring a peptide to a solid support.
Core Characteristic: Graded Acid Lability
The entire Boc-SPPS workflow is built upon the differential stability of the Nα-Boc group and the PAM linker bond in acidic conditions. This is not a truly orthogonal system, as both are removed by acid, but their kinetic lability is vastly different, allowing for practical and selective deprotection.[4]
-
Nα-Boc Group: This temporary protecting group is designed for easy removal. It is cleaved efficiently using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4][5] The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation and gaseous carbon dioxide.
-
Linker-Peptide Bond: The benzyl ester bond of the PAM linker is significantly more robust. It remains intact during the repeated TFA treatments but can be cleaved using very strong, anhydrous acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This final cleavage step simultaneously removes the peptide from the resin and deprotects most benzyl-based side-chain protecting groups.[4]
Data Presentation: Reagent-Specific Bond Cleavage
| Bond Type | Protecting Group / Linker | Reagent for Cleavage | Conditions | Stability During SPPS |
| Nα-Amine Protection | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | 25-50% in DCM, 15-30 min | Labile (Intentionally Removed Each Cycle) |
| Linker-Peptide Bond | Phenylacetamidomethyl (PAM) | Anhydrous Hydrogen Fluoride (HF) | Anhydrous HF, ~0°C, 1 hr | Stable |
| Linker-Peptide Bond | Phenylacetamidomethyl (PAM) | Trifluoromethanesulfonic Acid (TFMSA) | TFMSA/TFA cocktail | Stable |
| Side-Chain Protection | Benzyl (Bzl) based ethers/esters | Anhydrous Hydrogen Fluoride (HF) | Anhydrous HF, ~0°C, 1 hr | Stable |
Experimental Protocols & Methodologies
Adherence to validated protocols is critical for successful synthesis. The following sections detail the key experimental workflows.
Boc-SPPS Workflow
The synthesis of a peptide using a Boc-protected aminomethylbenzene linker follows a precise, iterative cycle. The causality is clear: each step prepares the resin-bound peptide for the addition of the next amino acid until the desired sequence is complete.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Standard Boc Deprotection
Objective: To remove the Nα-Boc protecting group to expose a free amine for the next coupling step.
-
Pre-wash: Wash the peptide-resin with dichloromethane (DCM) (3x).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 15-25 minutes at room temperature.[3] A brief pre-wash of 1-2 minutes with the TFA solution can be beneficial.[3]
-
Filtration: Remove the TFA solution by filtration.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual acid, followed by isopropanol (IPA) (1x) to shrink the resin and remove trapped reagents, and finally with DCM (3x) to re-swell the resin.
Causality: The TFA is strong enough to cleave the Boc group quantitatively but weak enough to leave the PAM linker and benzyl side-chain protecting groups largely untouched. The extensive washing is critical to remove all traces of acid, which would otherwise protonate and deactivate the amine needed for the subsequent coupling reaction.
Protocol: Neutralization and Coupling
Objective: To neutralize the TFA salt of the N-terminal amine and couple the next activated Boc-amino acid.
-
Neutralization: Treat the peptide-resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[4] This converts the ammonium trifluoroacetate salt to a free amine.
-
Washing: Wash the resin with DCM (5x) to remove excess base.
-
Coupling: Add the pre-activated Boc-amino acid solution. This is typically prepared by reacting the Boc-amino acid (3-4 equivalents) with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DCM or DMF. Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.
-
Washing: Wash the resin with DCM (3x) and IPA (3x) to remove excess reagents and byproducts.
Causality: Neutralization is essential as the coupling reaction requires a nucleophilic free amine.[4] Using a hindered base like DIEA minimizes side reactions. The use of activating agents like DCC/HOBt converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid and efficient peptide bond formation.
Protocol: Final Cleavage from the PAM Resin
Objective: To cleave the completed peptide from the solid support and remove side-chain protecting groups.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole (~1 mL per gram of resin), to trap the reactive benzyl and tert-butyl cations generated during cleavage, preventing re-attachment or modification of sensitive residues like Met and Trp.
-
HF Cleavage: Cool the vessel to ~0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the remaining resin and peptide residue with cold diethyl ether to precipitate the crude peptide and wash away the organic scavenger and cleaved protecting groups.
-
Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Filter to remove the resin beads. Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.
Applications Beyond Peptides: A Versatile Chemical Anchor
While pioneered for peptide synthesis, the aminomethylbenzene core is a versatile anchor. Its derivatives are increasingly used in other areas of drug discovery and development. For instance, bifunctional linkers containing the 1,4-bis(aminomethyl)benzene core are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation.[6] This demonstrates the enduring relevance of this chemical scaffold in modern medicinal chemistry.
Conclusion
Boc-protected aminomethylbenzene linkers, particularly the PAM linker, represent a cornerstone of solid-phase synthesis. Their key characteristic—robust stability under chain elongation conditions coupled with susceptibility to cleavage by strong acid—provides a reliable and field-proven system for chemical synthesis. Understanding the causality behind the multi-step protocols for their use is essential for troubleshooting and optimizing the synthesis of peptides and other complex organic molecules, ensuring high yields and purity in research and drug development settings.
References
An In-Depth Technical Guide to 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene for Oligomeric Thiourea Synthesis
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and application of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in the preparation of oligomeric thioureas. This document delves into the nuanced aspects of monomer synthesis, polymerization strategies, and characterization, underpinned by established scientific principles and field-proven insights.
Introduction: The Significance of Oligomeric Thioureas
Oligomeric thioureas are a class of macromolecules that have garnered significant interest in medicinal chemistry and materials science.[1][2] The thiourea moiety (-(NH-C(S)-NH)-) is a key structural feature, capable of forming strong, directional hydrogen bonds. This characteristic allows for the formation of stable, predictable secondary structures, such as helices and sheets, which are crucial for molecular recognition and self-assembly processes. In the realm of drug development, thiourea derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[3] The oligomeric nature of these compounds allows for the precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets.
This compound serves as a critical building block in the synthesis of these oligomers. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the aminomethyl functionalities allows for controlled, stepwise oligomerization, preventing uncontrolled polymerization and ensuring the synthesis of well-defined oligomers.
Part 1: The Monomer - this compound
A thorough understanding of the monomer's synthesis, purification, and characterization is paramount for the successful synthesis of high-quality oligomeric thioureas.
Synthesis of this compound
The synthesis of the mono-Boc-protected diamine is a critical first step. The selective protection of one amino group in a symmetrical diamine like 1,4-bis(aminomethyl)benzene is achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O).
Reaction Causality: The use of a less than stoichiometric amount of Boc₂O relative to the diamine is crucial. By maintaining the diamine in excess, the statistical probability of di-protection is significantly reduced. The reaction is typically performed at a low temperature to control the reactivity of the Boc anhydride and further enhance selectivity.
Experimental Protocol: Monomer Synthesis
Materials:
-
1,4-Bis(aminomethyl)benzene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 1N aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 880 ammonia)
Procedure:
-
In a round-bottom flask, suspend 1,4-bis(aminomethyl)benzene in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath with gentle stirring.
-
Dissolve di-tert-butyl dicarbonate in a minimal amount of anhydrous dichloromethane.
-
Add the Boc₂O solution dropwise to the cooled diamine suspension over a period of at least 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 1N aqueous solution of sodium hydroxide to remove any unreacted Boc₂O and acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography using a mobile phase of dichloromethane:methanol:ammonia solution to afford the pure this compound as a white to slightly yellow solid.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [4] |
| Molecular Weight | 236.31 g/mol | [4] |
| Melting Point | 64-68 °C | [4] |
| Appearance | White to slightly yellow powder | |
| Solubility | Soluble in DCM, THF, MeOH |
Characterization of the Monomer
Structural verification of the synthesized monomer is a non-negotiable step to ensure the integrity of the subsequent oligomerization.
¹H NMR Spectroscopy: The most definitive method for confirming the successful mono-protection is ¹H NMR spectroscopy. The key diagnostic signals are:
-
A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.
-
A singlet for the benzylic protons adjacent to the free amine.
-
A doublet for the benzylic protons adjacent to the Boc-protected amine, often coupled to the N-H proton.
-
A broad singlet for the N-H proton of the carbamate.
-
Signals in the aromatic region corresponding to the protons of the benzene ring.
FTIR Spectroscopy: Infrared spectroscopy can provide complementary evidence for the presence of key functional groups:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate.
-
N-H stretching vibrations for both the free amine and the carbamate.
Part 2: Synthesis of Oligomeric Thioureas
The synthesis of oligomeric thioureas from this compound can be approached through several methods. The most common and controlled approach is a stepwise solution-phase synthesis. This method allows for the isolation and purification of discrete oligomers of varying lengths.
Stepwise Solution-Phase Synthesis
This strategy involves the iterative coupling of the mono-protected monomer with a growing oligomer chain, followed by deprotection of the terminal Boc group to allow for the next coupling step.
Core Chemistry: The formation of the thiourea linkage is typically achieved by reacting an amine with an isothiocyanate. Therefore, the free amine of the monomer or oligomer is converted to an isothiocyanate, which then reacts with the free amine of another monomer or oligomer unit.
Experimental Workflow Diagram:
References
- 1. Solid and Solution Phase Organic Syntheses of Oligomeric Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
The Strategic Role of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in Advanced Catenane Synthesis: A Technical Guide
Abstract
Mechanically interlocked molecules (MIMs), such as catenanes, represent a frontier in chemical synthesis and materials science, offering unique topologies and dynamic properties.[1] The synthesis of these complex architectures hinges on precise control over molecular recognition and covalent bond formation. This technical guide delves into the pivotal role of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a strategically mono-protected diamine linker, in the template-directed synthesis of[2]catenanes. We will explore the underlying principles of its application, a detailed, field-proven (though illustrative) synthetic protocol, and the analytical methods essential for the characterization of the resulting interlocked structures. This guide is intended for researchers and professionals in supramolecular chemistry, materials science, and drug development who are looking to leverage advanced building blocks for the construction of functional molecular systems.
Introduction: The Architectural Significance of Catenanes and the Role of Protected Linkers
Catenanes are molecules composed of two or more interlocked rings, bound not by covalent bonds but by a mechanical entanglement.[1] This unique "mechanical bond" bestows upon them fascinating properties, including component mobility and the ability to act as molecular switches or machines. However, the statistical probability of forming such interlocked structures by simply mixing precursor components is exceedingly low. Consequently, the synthesis of catenanes relies heavily on template-directed strategies, where non-covalent interactions are used to pre-organize the building blocks in a threaded arrangement prior to the final ring-closing reactions.[3][4]
The success of these template-directed syntheses is critically dependent on the design of the molecular components. This compound emerges as a highly valuable building block in this context. Its key feature is the presence of two amino groups with orthogonal reactivity, achieved through the use of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a variety of reaction conditions, particularly those involving amide bond formation, yet it can be readily removed under mild acidic conditions.[5][6] This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex, non-symmetrical macrocycles and, ultimately, catenanes.
This guide will focus on a plausible and chemically sound approach to the synthesis of an amide-based[2]catenane, where hydrogen bonding interactions serve as the templating force.[7][8]
The Strategic Advantage of this compound in Catenane Synthesis
The utility of this compound in catenane synthesis can be attributed to several key factors:
-
Orthogonal Reactivity: The mono-protected nature of this linker allows for selective functionalization. The free amine can participate in an initial reaction, such as amide bond formation, while the Boc-protected amine remains inert. This is crucial for the stepwise construction of complex molecular architectures.
-
Structural Rigidity and Pre-organization: The central benzene ring provides a rigid scaffold, which helps to control the geometry of the precursor molecules, facilitating the necessary pre-organization for templation.
-
Compatibility with Amide-Based Templates: The aminomethyl groups are ideal for forming amide bonds, which are not only stable but also capable of participating in the hydrogen-bonding networks that often template catenane formation.[7]
-
Controlled Deprotection: The acid-lability of the Boc group allows for its removal at a specific stage in the synthesis, unmasking the second amino group for a subsequent ring-closing reaction.[5][9]
The following sections will outline a detailed, illustrative protocol for the synthesis of a[2]catenane that leverages these advantages.
Illustrative Synthesis of a[2]Catenane: A Step-by-Step Guide
This section details a plausible, template-directed synthesis of a benzylic amide[2]catenane. The strategy involves the initial formation of a macrocyclic host, followed by the threading of a linear guest molecule and subsequent cyclization of the guest within the host's cavity to form the interlocked structure.
Synthesis of the Macrocyclic Host
The first step is the synthesis of a polyamide macrocycle, which will serve as the "wheel" for the subsequent threading. This is achieved by the reaction of p-xylylenediamine with isophthaloyl dichloride under high-dilution conditions to favor intramolecular cyclization over polymerization.[1]
Experimental Protocol: Synthesis of the Macrocyclic Host
-
Setup: A three-neck round-bottom flask equipped with two dropping funnels and a nitrogen inlet is charged with 500 mL of anhydrous chloroform.
-
Reagent Preparation:
-
Dropping funnel 1: A solution of p-xylylenediamine (1.0 eq) and triethylamine (2.2 eq) in 100 mL of anhydrous chloroform.
-
Dropping funnel 2: A solution of isophthaloyl dichloride (1.0 eq) in 100 mL of anhydrous chloroform.
-
-
Reaction: The solutions from both dropping funnels are added simultaneously and dropwise to the stirred chloroform in the reaction flask over a period of 6-8 hours.
-
Work-up: The reaction mixture is stirred for an additional 12 hours at room temperature. The solvent is removed under reduced pressure, and the resulting solid is washed with dilute HCl, water, and then dried to yield the crude macrocycle.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure macrocyclic host.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Chloroform | Inert solvent, good solubility for reactants. |
| Conditions | High Dilution | Favors intramolecular cyclization over polymerization. |
| Base | Triethylamine | Scavenges the HCl generated during the reaction. |
| Reaction Time | 18-24 hours | Ensures complete reaction. |
Synthesis of the Threaded Precursor (Pre-catenane)
With the macrocyclic host in hand, the next stage is the formation of the threaded complex. This is achieved by reacting the macrocycle with this compound and isophthaloyl dichloride. The formation of the threaded precursor is driven by hydrogen bonding between the amide groups of the macrocycle and the newly forming amide bonds of the "thread".
Experimental Protocol: Synthesis of the Threaded Precursor
-
Complex Formation: The macrocyclic host (1.0 eq) is dissolved in anhydrous chloroform. To this solution is added this compound (1.0 eq) and triethylamine (1.1 eq).
-
Acylation: A solution of isophthaloyl dichloride (0.5 eq) in anhydrous chloroform is added dropwise to the mixture. The reaction is stirred at room temperature for 12 hours.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the threaded precursor.
Deprotection and Final Cyclization to the[2]Catenane
The final steps involve the removal of the Boc protecting group to reveal the second amino group on the thread, followed by an intramolecular cyclization to form the second, interlocked ring.
Experimental Protocol: Deprotection and Cyclization
-
Boc Deprotection: The threaded precursor is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v) and stirred at room temperature for 2 hours.[5][6] The solvent is removed in vacuo to yield the deprotected intermediate as a TFA salt.
-
Cyclization: The deprotected intermediate is dissolved in anhydrous chloroform under high-dilution conditions. Triethylamine (2.2 eq) is added, followed by the dropwise addition of a solution of isophthaloyl dichloride (0.5 eq) in anhydrous chloroform over 6-8 hours.
-
Work-up and Purification: The reaction mixture is stirred for an additional 12 hours. The solvent is removed, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure[2]catenane.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the proposed[2]catenane synthesis.
Characterization of the[2]Catenane
Confirming the formation of a mechanically interlocked structure requires a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the covalent structure of the[2]catenane.[10][11] Key indicators of interlocking include upfield shifts of protons on one ring that are shielded by the aromatic rings of the other, and through-space correlations observed in 2D NMR experiments like NOESY or ROESY.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the[2]catenane.[10] Tandem MS (MS/MS) experiments are particularly informative, as the fragmentation pattern of a catenane is distinct from that of its individual macrocyclic components. Collision-induced dissociation (CID) will typically show fragmentation of one ring while the other remains intact, providing strong evidence for the mechanical bond.[10]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the interlocked structure and offers detailed insights into the conformation of the catenane in the solid state.
| Technique | Information Obtained | Expected Observations for[2]Catenane |
| 1H NMR | Proton environment and connectivity | Upfield shifts for shielded protons, complex splitting patterns due to restricted rotation. |
| 13C NMR | Carbon framework | Confirmation of all carbon environments in the final structure. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial proximity | Through-space correlations between protons on the two interlocked rings. |
| HRMS | Exact molecular weight | Molecular ion peak corresponding to the calculated mass of the[2]catenane. |
| Tandem MS (MS/MS) | Fragmentation pattern | Fragmentation into the two constituent macrocycles, confirming the mechanical bond. |
| X-ray Crystallography | 3D molecular structure | Unambiguous visualization of the interlocked rings. |
Visualizing the Molecular Structure
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Covalent [2]Catenane and [2]Rotaxane Synthesis via a δ-Amino Acid Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [2]catenanes by template-directed clipping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a [2]catenane by ring closing metathesis of a [2]rotaxane prepared by crown ether active templation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01028K [pubs.rsc.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Theory and experiment in concert: templated synthesis of amide rotaxanes, catenanes, and knots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-templated synthesis of amide catenanes and formation of a catenane coordination polymer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene for the Synthesis of Selective Dicarboxylate Receptors
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene as a foundational building block for the rational design and synthesis of synthetic receptors targeting dicarboxylates. We will explore the underlying principles of molecular recognition, detail the synthetic protocols, and outline the analytical methodologies for the characterization of binding events.
Introduction: The Significance of Dicarboxylate Recognition
Dicarboxylates are ubiquitous in biological systems, playing critical roles in metabolic pathways such as the Krebs cycle, and serving as key structural elements in various natural products.[1] Their recognition by biological receptors is fundamental to numerous cellular processes. Consequently, the development of synthetic receptors capable of selectively binding dicarboxylates is of paramount importance in fields ranging from medicinal chemistry, where they can act as therapeutic agents or drug delivery vehicles, to environmental science for the detection and sequestration of dicarboxylate pollutants.[1][2]
The design of such receptors is a central theme in supramolecular chemistry, focusing on the creation of host molecules that can form stable and selective non-covalent complexes with guest molecules.[2] A key challenge in this endeavor is to overcome the high solvation energy of dicarboxylates in polar solvents and to achieve selectivity among structurally similar dicarboxylates.[1] This necessitates the precise arrangement of binding motifs within a well-defined molecular scaffold.
This compound: A Versatile Scaffold for Receptor Design
This compound is an exceptionally useful building block for the construction of dicarboxylate receptors.[3] Its rigid p-xylene core provides a pre-organized framework, minimizing the entropic penalty upon binding. The presence of a primary amine and a Boc-protected amine at the 1 and 4 positions allows for the sequential and controlled introduction of recognition elements. The Boc protecting group is readily removed under mild acidic conditions, enabling further functionalization.[4]
The strategic placement of the aminomethyl groups at opposite ends of the benzene ring is ideal for creating receptors that can span the two carboxylate moieties of a dicarboxylate guest. This ditopic arrangement is crucial for achieving high binding affinities through cooperative interactions.
Design Principles for Dicarboxylate Receptors
The successful design of a dicarboxylate receptor hinges on several key principles:
-
Complementarity: The receptor's binding cavity should be complementary in size and shape to the target dicarboxylate.
-
Pre-organization: A rigid scaffold minimizes the conformational changes required for binding, reducing the entropic cost.
-
Multiple Non-covalent Interactions: The binding affinity is enhanced by the cumulative effect of multiple weak interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
Hydrogen bonding is a particularly powerful tool in anion recognition.[1] Urea and thiourea moieties are excellent hydrogen bond donors and are frequently incorporated into synthetic receptors for carboxylates.[5][6][7] The two N-H protons of a urea or thiourea group can form a bifurcated hydrogen bond with a single carboxylate oxygen, or each N-H can interact with a separate oxygen atom, leading to strong and directional binding.
Synthesis of a Model Dicarboxylate Receptor
This section details the synthesis of a model ditopic urea-based receptor utilizing this compound. The synthetic strategy involves the reaction of the free primary amine with an isocyanate to introduce the urea functionality, followed by deprotection of the Boc group and a second urea formation step.
Synthetic Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Carboxylate Recognition Using Urea-Functionalized Unclosed Cryptands: Mild Synthesis and Complexation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bis-amidocarbazolyl urea receptor for short-chain dicarboxylate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Spectroscopic Characterization of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: A Technical Guide
Introduction
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, also known as tert-butyl N-{[4-(aminomethyl)phenyl]methyl}carbamate, is a valuable bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a primary amine and a Boc-protected amine, making it a key building block for the synthesis of a variety of more complex molecules, including oligomers and macrocycles for receptor modeling and drug development.[1][2] The precise structural confirmation and purity assessment of this compound are paramount for its successful application. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound and outlines the standard protocols for their acquisition.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectral data lies in understanding the distinct chemical environments within the molecule. The structure features a 1,4-disubstituted benzene ring, a primary aminomethyl group (-CH₂-NH₂), a Boc-protected aminomethyl group (-CH₂-NH-Boc), and the tert-butyl group of the Boc protecting group. Each of these moieties will produce characteristic signals in NMR and IR spectroscopy.
Caption: Molecular structure of this compound with key proton environments highlighted.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
While experimental data is the gold standard, predicted spectra serve as an excellent reference for preliminary identification and for planning experimental work. The following table outlines a predicted ¹H NMR spectrum in CDCl₃.[3]
| Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| 7.22 - 7.26 | d | 4H | Aromatic protons (C₆H ₄) |
| 4.80 - 4.90 | br s | 1H | N -H (Boc-carbamate) |
| 4.23 - 4.30 | d | 2H | Boc-N-CH₂ -Ar |
| 3.82 | s | 2H | H₂N-CH₂ -Ar |
| 1.43 | s | 9H | -C(CH₃ )₃ (Boc group) |
| 1.38 | br s | 2H | -NH₂ (primary amine) |
Data is based on a computational prediction and should be confirmed by experiment.[3]
Expert Interpretation:
-
Aromatic Region (δ 7.22-7.26): The four aromatic protons on the 1,4-disubstituted ring are chemically equivalent due to rapid rotation around the C-CH₂ bonds, but they are magnetically non-equivalent, typically appearing as a pair of doublets that may overlap to resemble a singlet or a narrow multiplet. A predicted single doublet for all four protons suggests a high degree of symmetry in the calculated model.
-
Boc-NH Proton (δ 4.80-4.90): The carbamate N-H proton is expected to be a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature. Coupling to the adjacent methylene protons (J ≈ 6 Hz) may be observed, which would resolve the methylene signal into a doublet as predicted.
-
Boc-Methylene Protons (δ 4.23-4.30): These protons are adjacent to the electron-withdrawing carbamate group, which deshields them, shifting them downfield. The prediction of a doublet suggests coupling to the N-H proton.
-
Amine-Methylene Protons (δ 3.82): These benzylic protons are adjacent to the primary amine. They are less deshielded than the Boc-protected methylene protons and are therefore expected upfield. They are predicted as a singlet, which is common if there is no significant coupling to the amine protons due to exchange.
-
tert-Butyl Protons (δ 1.43): The nine protons of the tert-butyl group are highly shielded and equivalent, giving rise to a sharp, intense singlet, which is a hallmark of the Boc protecting group.
-
Primary Amine Protons (δ 1.38): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift is highly variable and depends on the sample conditions.
Expected ¹³C NMR Spectral Data
No experimental ¹³C NMR data was found in the literature survey. However, based on the structure and data from analogous compounds, the following chemical shift ranges can be reliably predicted.
| Expected Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| 156.0 - 157.0 | C =O (Boc-carbamate) | The carbonyl carbon of a Boc group is characteristic and appears in this downfield region. |
| 138.0 - 140.0 | Ar-C -CH₂N (quat.) | Quaternary aromatic carbons attached to the methylene groups. Their exact shifts depend on substitution. |
| 127.0 - 129.0 | Ar-C H (aromatic) | The protonated aromatic carbons typically resonate in this range. |
| 79.0 - 81.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is highly characteristic and appears in this region. |
| 45.0 - 46.0 | H₂N-C H₂-Ar | The benzylic carbon attached to the primary amine. |
| 44.0 - 45.0 | Boc-NH-C H₂-Ar | The benzylic carbon attached to the Boc-protected amine, often slightly deshielded compared to the primary amine-attached carbon. |
| 28.0 - 29.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal in this upfield region. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
-
Standard 5 mm NMR tubes
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet to 77.16 ppm.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Absorption Bands
The key functional groups in this compound will produce characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands |
| ~3350 | N-H Stretch | Carbamate (-NH-) | Medium, sharp |
| 3000 - 3100 | C-H Stretch | Aromatic C-H | Weak to Medium |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H | Medium |
| 1680 - 1710 | C=O Stretch | Carbamate (-C=O) | Strong, sharp |
| 1580 - 1620 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium, multiple bands |
| 1240 - 1260 | C-N Stretch | Carbamate | Strong |
| 800 - 850 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |
Expert Interpretation:
-
The most prominent and diagnostic peak will be the strong C=O stretch of the Boc-carbamate group, expected around 1690 cm⁻¹. Its presence is a clear indicator of the Boc protecting group.
-
The N-H stretching region (3300-3500 cm⁻¹) will be complex. A primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide (carbamate) N-H will show one. These may overlap.
-
The presence of an aromatic ring is confirmed by the weak C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1600 cm⁻¹ region.
-
A strong band in the 800-850 cm⁻¹ region is highly characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring, providing confirmation of the substitution pattern.
Experimental Protocol for IR Spectroscopy (ATR)
Objective: To obtain an IR spectrum to identify the functional groups present.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Abstract
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a pivotal building block in medicinal chemistry and materials science, valued for its bifunctional nature, which features a readily accessible primary amine and a temporarily masked amine in the form of a tert-butyloxycarbonyl (Boc) carbamate. The successful application of this intermediate in complex, multi-step syntheses is critically dependent on a thorough understanding of its solubility and stability. This guide provides an in-depth analysis of these core properties, offering researchers, scientists, and drug development professionals the technical insights and field-proven methodologies required for its effective use, storage, and handling. We will explore the physicochemical principles governing its solubility in various solvent systems and detail its stability profile under diverse chemical and physical stress conditions.
Introduction: The Synthetic Utility of a Differentially Protected Diamine
This compound (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ) is a parasubstituted xylene derivative where one aminomethyl group is protected by the acid-labile Boc group, leaving the other primary amine free for chemical modification.[1][2] This differential protection is the cornerstone of its synthetic value, enabling selective functionalization at the free amine site without affecting the protected amine. This strategy is essential for constructing complex molecules such as oligomeric thioureas, catenanes, and various pharmaceutical scaffolds.[1][3]
The efficiency of synthetic transformations and the long-term viability of this reagent are governed by two fundamental parameters: solubility and stability. Solubility dictates the choice of reaction media and purification strategies, while stability determines the permissible reaction conditions, purification methods, and appropriate long-term storage. This document serves as a comprehensive resource on these characteristics.
Solubility Profile: A Balance of Polarity and Lipophilicity
The solubility of this compound is a direct consequence of its molecular structure, which contains both lipophilic and polar domains. The benzene ring and the bulky tert-butyl group of the Boc moiety are nonpolar, contributing to solubility in organic solvents.[4] Conversely, the primary amine and the carbamate linkage introduce polarity, allowing for interaction with polar solvents.
Theoretical Solubility Considerations
The presence of the Boc group significantly increases the lipophilicity of the parent diamine, 1,4-benzenedimethanamine.[4] This structural modification generally leads to good solubility in a broad spectrum of common organic solvents.[4] We can predict its solubility behavior as follows:
-
High Solubility: Expected in moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can effectively solvate both the nonpolar and polar regions of the molecule.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the primary amine can occur, and in nonpolar aromatic solvents like toluene.
-
Low to Insoluble: Expected in highly nonpolar aliphatic solvents such as hexanes and in highly polar protic solvents like water, where the large nonpolar surface area limits solvation.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
To quantitatively assess solubility, the isothermal shake-flask method is a reliable and widely adopted standard. The causality behind this choice is its ability to ensure that the solution reaches equilibrium, providing a true measure of saturation solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
-
Analysis: Carefully withdraw a clear aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Qualitative Solubility Data Summary
The following table summarizes the anticipated qualitative solubility of this compound in a range of common laboratory solvents, based on its chemical structure and the general properties of Boc-protected amines.
| Solvent Class | Solvent Example | Relative Polarity[6] | Predicted Solubility | Rationale for Experimental Choice |
| Halogenated | Dichloromethane (DCM) | 0.309 | High | Excellent solvent for a wide range of organic compounds; effectively solvates the entire molecule. |
| Ethers | Tetrahydrofuran (THF) | 0.207 | High | Good balance of polarity to dissolve the compound. |
| Esters | Ethyl Acetate (EtOAc) | 0.228 | High | Common solvent for reactions and chromatography; good solvating power. |
| Alcohols | Methanol (MeOH) | 0.762 | Moderate | Polar protic nature allows H-bonding, but the large nonpolar part limits high solubility. |
| Aprotic Polar | Dimethylformamide (DMF) | 0.386 | High | Highly polar nature effectively solvates the polar groups. |
| Aprotic Polar | Acetonitrile (ACN) | 0.460 | Moderate | Good general-purpose solvent, suitable for analytical applications like HPLC. |
| Aromatic | Toluene | 0.099 | Moderate | The aromatic ring interacts favorably with the compound's benzene ring. |
| Aliphatic | Hexane | 0.009 | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the solid. |
| Aqueous | Water | 1.000 | Insoluble | The large, nonpolar Boc and phenyl groups dominate, leading to poor aqueous solubility. |
Visualization: Solvent-Solute Interaction Model
Caption: Logical relationship between molecular domains and solvent polarity.
Stability Profile: The Robust yet Cleavable Nature of the Boc Group
The chemical stability of this compound is overwhelmingly dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its robustness under many reaction conditions, yet it can be cleaved cleanly under specific, controlled acidic conditions.[4]
General Stability Characteristics
The Boc group exhibits remarkable stability in various chemical environments, which is why it is a preferred protecting group in organic synthesis:
-
Basic Conditions: It is highly resistant to hydrolysis by strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][7][8]
-
Nucleophiles: The carbamate carbonyl is less electrophilic than an ester carbonyl due to resonance with the nitrogen lone pair, making it generally unreactive towards common nucleophiles.[7][9]
-
Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the hydrogenolysis of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[4][10]
Key Factors Influencing Degradation
pH-Dependent Stability: The primary liability of the Boc group is its susceptibility to acid.[11]
-
Acidic Conditions (pH < 4): The compound will readily undergo deprotection. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of a stable tert-butyl cation. This cation typically deprotonates to form gaseous isobutene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free primary amine, 1,4-benzenedimethanamine.[7][10] Common reagents for this deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[4][11]
-
Neutral and Basic Conditions (pH 7-14): The compound is stable. The Boc group is not labile under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[9][12]
Thermal Stability: The Boc group is known to be thermally labile. Deprotection can occur simply by heating, often without any catalyst.[13] This process is thought to proceed via a similar fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[13] While this can be a "green" deprotection method, high temperatures may induce side reactions.[13][14] For storage and most reaction conditions, maintaining temperatures well below 100 °C is advisable. The reported melting point is 64-68 °C, and the boiling point is 250 °C, though thermal decomposition would be significant at the boiling point.[1][3]
Photostability: According to ICH guidelines, photostability testing is an integral part of stress testing for new drug substances and products.[15][16] While specific photostability data for this compound is not readily available, a standard evaluation would be necessary for GMP applications. The benzene ring is a chromophore that absorbs UV light, which could potentially lead to degradation upon prolonged exposure to light. Therefore, storage in amber vials or protected from light is a prudent measure.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development used to establish the intrinsic stability of a molecule and develop stability-indicating analytical methods.[17]
Objective: To intentionally degrade the sample under more aggressive conditions than those used for accelerated stability testing to identify likely degradation products and pathways.[17]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature and at 60 °C.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[15][16] A dark control sample should be stored under the same conditions to exclude thermal effects.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples to halt further degradation before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector, to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradants.
Predicted Degradation Pathways and Products
The following table summarizes the expected outcomes of forced degradation studies.
| Stress Condition | Expected Degradation | Primary Degradation Product(s) |
| Acidic (HCl) | Rapid | 1,4-Benzenedimethanamine, Isobutylene, CO₂ |
| Basic (NaOH) | None | N/A (Compound is stable)[4][8] |
| Oxidative (H₂O₂) | Possible (amine oxidation) | Potential N-oxides or other oxidation products |
| Thermal (Heat) | Significant at high temp. | 1,4-Benzenedimethanamine, Isobutylene, CO₂[13] |
| Photolytic (Light) | Possible | Dependent on wavelength and intensity |
Visualization: Acid-Catalyzed Deprotection Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Analytical Methods for Purity and Stability Assessment
Ensuring the purity of this compound is paramount for its successful use.[5] A multi-technique approach is often employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and stability studies. A reverse-phase C18 column with a mobile phase gradient of water (often with a modifier like TFA or formic acid) and acetonitrile or methanol is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurities.[18]
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the compound and to identify the mass of any impurities or degradation products.
-
Gas Chromatography (GC): Can be used for purity analysis, especially for detecting volatile impurities. However, the relatively low volatility and presence of a primary amine might necessitate derivatization for optimal results.[5]
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
5.1. Handling and Personal Protective Equipment (PPE)
Based on safety data, this compound is classified as a skin, eye, and respiratory irritant.[19]
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[19]
-
Personal Protective Equipment:
5.2. Storage Recommendations
To prevent degradation and maintain purity, the following storage conditions are recommended:
-
Temperature: Store in a cool place. Refrigeration (2-8 °C) is often recommended.[20]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect the free amine from oxidation.
-
Container: Keep the container tightly sealed and in a dry place.[19]
-
Light: Store in a dark place or in an amber vial to protect from light-induced degradation.[3]
Conclusion
This compound is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its physical and chemical properties. Its solubility profile makes it compatible with a wide array of common organic solvents, facilitating its use in various reaction systems. The compound's stability is characterized by the robust nature of the Boc group under basic and neutral conditions, contrasted with its predictable and clean cleavage under acidic or high-temperature conditions. By leveraging the detailed protocols and data presented in this guide, researchers can confidently employ this reagent, ensuring the integrity of their synthetic pathways and the quality of their final products.
References
- 1. 1-(N-Boc-アミノメチル)-4-(アミノメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(N-Boc-アミノメチル)-4-(アミノメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. 108468-00-4|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility.
Introduction: The Significance of Mono-Protected Diamines
Symmetrical diamines, such as 1,4-benzenedimethanamine, are versatile molecules. However, their difunctionality often complicates their use in multi-step syntheses, leading to undesired side reactions and complex product mixtures. The selective protection of one of the two amine groups is therefore a critical strategy to enable the controlled, stepwise functionalization of these molecules. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2]
This compound is a valuable intermediate, finding application in the synthesis of oligomeric thioureas, bipyrrole-based catenanes, and model receptors for dicarboxylates and monosaccharides.[3][4] This guide will detail a robust and efficient method for its preparation.
Reaction Scheme
The synthesis of this compound is achieved through the selective mono-N-tert-butoxycarbonylation of 1,4-benzenedimethanamine using di-tert-butyl dicarbonate ((Boc)₂O).
Figure 1: General reaction scheme for the synthesis of this compound.
Principle of Selective Mono-Protection
The primary challenge in this synthesis is to prevent the formation of the di-protected byproduct. While using a large excess of the diamine can favor mono-protection, this approach is often inefficient and not cost-effective for valuable starting materials.[1] A more elegant and efficient strategy involves the in-situ differentiation of the two amine groups by mono-protonation. By adding one equivalent of an acid (often generated in situ), one of the highly basic amine groups is converted to its ammonium salt. This protonated amine is no longer nucleophilic and thus, is deactivated towards reaction with (Boc)₂O.[1][5][6] The remaining free amine can then selectively react to yield the desired mono-protected product.
This protocol utilizes a large excess of the diamine to favor the mono-substituted product, a common and straightforward approach when the starting diamine is readily available.
Experimental Protocol
This protocol is adapted from established procedures for the selective mono-Boc protection of diamines.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Benzenedimethanamine | ≥98% | e.g., Sigma-Aldrich | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | e.g., Sigma-Aldrich | - |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | - |
| 1N Sodium Hydroxide (NaOH) | - | - | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Methanol (MeOH) | ACS grade | - | For chromatography |
| 880 Ammonia solution | - | - | For chromatography |
| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Workflow for the synthesis of this compound.
1. Preparation of the Diamine Suspension:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,4-benzenedimethanamine (44.0 g, 323 mmol) in dichloromethane (200 mL).
-
Cool the suspension to 0 °C using an ice bath with constant stirring. The diamine will not fully dissolve, forming a slurry.
Causality: Performing the reaction at a low temperature helps to control the exothermicity of the reaction and minimizes the formation of the di-protected byproduct.
2. Preparation and Addition of the (Boc)₂O Solution:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (19.0 g, 87 mmol) in dichloromethane (50 mL).
-
Transfer this solution to a dropping funnel.
-
Add the (Boc)₂O solution dropwise to the cooled diamine suspension over a period of at least 30 minutes. A slow addition rate is crucial for selectivity.
Causality: A significant excess of the diamine (approximately 3.7 equivalents) is used to statistically favor the reaction of (Boc)₂O with a molecule of the diamine at only one of its amino groups. Slow, dropwise addition of the limiting reagent ((Boc)₂O) into a well-stirred excess of the nucleophile (the diamine) ensures that the electrophile is more likely to encounter an unreacted diamine molecule rather than a mono-protected one, thus maximizing the yield of the desired product.
3. Reaction Progression:
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the (Boc)₂O is consumed.
4. Work-up and Extraction:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the reaction mixture with 1N aqueous sodium hydroxide (300 mL). This step removes any unreacted starting material and the hydrochloride salt of the diamine.
-
Separate the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a solid.
Causality: The basic wash with NaOH deprotonates any remaining ammonium salts, rendering them more soluble in the aqueous phase, and facilitates the removal of excess starting material.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in the eluent.
-
The recommended eluent system is a mixture of dichloromethane, methanol, and 880 ammonia solution in a ratio of 94:6:1 (v/v/v).[3][4]
-
Dissolve the crude solid in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless solid. A reported yield for this procedure is approximately 47% (9.61 g).[3]
Causality: Column chromatography is essential to separate the desired mono-protected product from the unreacted diamine and the di-protected byproduct. The addition of ammonia to the eluent system helps to prevent the protonation of the amine groups on the silica gel, which can lead to tailing and poor separation.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol [7] |
| Appearance | White to slightly yellow-pink or beige powder[3] |
| Melting Point | 64-68 °C (lit.)[3][4][7] |
| Boiling Point | ~250 °C (lit.)[3][4] |
| Density | ~1.06 g/mL at 25 °C (lit.)[3][4] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ = 7.22-7.26 (4H, d), 4.80-4.90 (1H, brs), 4.23-4.30 (2H, m), 3.82 (2H, s), 1.43 (2H, s), 1.38 (9H, s) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ = 155.9, 140.7, 138.4, 128.6, 127.3, 79.3, 46.2, 45.1, 28.4 ppm.
Safety and Handling
-
This compound is classified as an irritant to the skin, eyes, and respiratory system.[8]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Work in a well-ventilated fume hood.
-
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the principles of selective mono-protection and adhering to the outlined procedure, researchers can confidently prepare this valuable synthetic intermediate for a variety of applications in drug discovery and materials science. The key to a successful synthesis lies in the controlled addition of the Boc anhydride and a robust purification strategy to isolate the desired mono-protected product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 4. This compound | 108468-00-4 [chemicalbook.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. 1-(N-Boc-アミノメチル)-4-(アミノメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, CAS No. 108468-00-4 - iChemical [ichemical.com]
Application Notes and Protocols for the Use of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in Solid-Phase Peptide Synthesis
Introduction: Introducing a Rigid Spacer for Advanced Peptide Architectures
In the field of solid-phase peptide synthesis (SPPS), the strategic incorporation of non-standard building blocks is paramount for the development of peptides with novel structures and enhanced therapeutic properties. 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a bifunctional linker that offers a rigid, aromatic core, enabling the precise spatial orientation of peptide domains or the attachment of functional moieties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent within a standard Boc-SPPS workflow.
The unique structure of this compound, featuring a mono-Boc-protected amine and a free primary amine on a para-substituted benzene ring, allows for its directional incorporation into a growing peptide chain. This rigidity is in contrast to flexible spacers like polyethylene glycol (PEG) or aminohexanoic acid (Ahx), making it an ideal choice for applications where maintaining a defined distance and orientation between functional elements is critical.[2] Such applications include the synthesis of cyclic peptides, peptide-drug conjugates, and multi-domain peptides where precise conformational control is desired.[1][3]
This document will detail the underlying chemical principles, provide step-by-step protocols for its incorporation onto a solid support, and discuss its subsequent use in peptide elongation.
Scientific Principles and Strategic Considerations
The use of this compound in SPPS is grounded in the principles of orthogonal protection.[4] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for one of the amino functionalities, which is stable under the coupling conditions but readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5][6] The second primary amine remains available for coupling to the solid support or to the growing peptide chain.
Orthogonal Protection Strategy
The successful incorporation of this linker relies on a quasi-orthogonal protection scheme inherent to Boc-based SPPS.[7] The Boc group on the linker is removed under the same conditions as the Nα-Boc group of the amino acids in the peptide chain (typically 25-50% TFA in dichloromethane).[8] The side-chain protecting groups of the amino acids (e.g., Benzyl-based groups) remain intact during this process and are only removed during the final cleavage from the resin with a strong acid like anhydrous hydrogen fluoride (HF).[6]
Causality Behind Experimental Choices
The choice to use a Boc-protected diamine linker within a Boc-SPPS workflow is deliberate. It ensures that the deprotection of the linker's protected amine occurs in concert with the deprotection of the N-terminus of the growing peptide chain, simplifying the overall synthetic sequence. The rigidity of the benzene ring provides a predictable and defined separation between the points of attachment, which can be crucial for biological activity or structural integrity.[2]
Experimental Protocols
The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Immobilization of this compound onto a Carboxylic Acid-Functionalized Resin
This protocol describes the attachment of the linker to a resin such as Merrifield or PAM resin, where the free amine of the linker will be acylated by the resin's carboxylic acid functionality.
Materials:
-
Merrifield Resin (chloromethylpolystyrene) or PAM Resin
-
This compound
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU.[8]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Resin Washing: Wash the swollen resin sequentially with DMF (3x), DCM (3x), and finally DMF (3x).
-
Activation of Resin Carboxylic Acid (if starting with a carboxyl resin like PAM):
-
Dissolve DCC (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF.
-
Add the activation solution to the resin and agitate for 15-30 minutes.
-
-
Coupling of the Linker:
-
Dissolve this compound (2.0 eq) and DIEA (2.0 eq) in DMF.
-
Add the linker solution to the activated resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the absence of free carboxylic acid groups on the resin. A negative test (yellow beads) indicates complete coupling.[9]
-
Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride and DIEA in DMF (10:1:10 v/v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), and then dry under vacuum.
Diagram 1: Immobilization of the Linker onto a Carboxylic Acid Resin
References
- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 2. lifetein.com [lifetein.com]
- 3. metalasi-chemsym.hku.hk [metalasi-chemsym.hku.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: A Guide to the Solid-Phase Immobilization of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Abstract
This technical guide provides detailed protocols and scientific rationale for the covalent attachment of the bifunctional linker, 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, to solid-phase supports. Aimed at researchers, chemists, and professionals in drug development, these application notes offer a comprehensive framework for two robust immobilization strategies: nucleophilic substitution on chloromethylated resins (Merrifield resin) and amide bond formation with carboxyl-functionalized resins. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and details methods for the critical validation of successful coupling and quantification of resin loading.
Introduction: The Versatility of a Diamine Linker in Solid-Phase Synthesis
The spatially defined diamine, this compound, is a valuable building block in combinatorial chemistry and solid-phase organic synthesis (SPOS).[1] Its rigid phenyl core provides structural pre-organization, while the differentially protected amino functionalities allow for sequential, directed synthesis. The primary amine serves as an initial attachment point to a solid support, leaving the Boc-protected amine available for subsequent deprotection and further chemical elaboration. This strategic immobilization is foundational for the synthesis of diverse molecular libraries, from peptide mimetics to complex heterocyclic scaffolds.
The choice of solid support and coupling chemistry is paramount and is dictated by the desired stability of the final linkage and the overall synthetic strategy. This guide will focus on two prevalent and reliable methods for the immobilization of this linker.
Core Principles and Strategic Considerations
The successful coupling of this compound to a resin hinges on the principles of nucleophilicity and electrophilicity. The exposed primary amine of the linker is a potent nucleophile, capable of reacting with electrophilic sites on a functionalized resin.
Key considerations before commencing synthesis include:
-
Resin Selection: The choice of resin dictates the nature of the covalent bond and the conditions required for subsequent cleavage of the final product. Chloromethylated resins form a stable secondary amine linkage, while carboxyl-functionalized resins form a robust amide bond.
-
Solvent System: The solvent must facilitate the swelling of the resin beads, ensuring that the reactive sites within the polymer matrix are accessible.[2] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly employed for their excellent resin-swelling properties.
-
Stoichiometry: An excess of the soluble reagent, in this case, this compound, is typically used to drive the reaction to completion and maximize the loading on the resin.
-
Reaction Monitoring: Qualitative and quantitative assessments are crucial to validate the success of the coupling reaction and to determine the loading capacity of the resin for subsequent synthetic steps.
Visualization of the Coupling Workflow
The general workflow for the solid-phase immobilization of this compound is depicted below.
Figure 1: General workflow for the solid-phase coupling of this compound.
Materials and Reagents
| Reagent | Acronym/Formula | Grade | Notes |
| This compound | C₁₃H₂₀N₂O₂ | ≥95% Purity | The key bifunctional linker.[3][4] |
| Merrifield Resin (Chloromethylated) | - | 100-200 mesh, 1% DVB | A common support for nucleophilic substitution.[5] |
| Carboxyl-functionalized Resin (e.g., Wang Resin) | - | 100-200 mesh, 1% DVB | Used for forming amide bonds.[6][7] |
| N,N-Diisopropylethylamine | DIPEA | Peptide Synthesis Grade | A non-nucleophilic base used to scavenge protons. |
| N,N'-Diisopropylcarbodiimide | DIC | Peptide Synthesis Grade | A carbodiimide coupling agent.[8][9] |
| 1-Hydroxybenzotriazole | HOBt | Peptide Synthesis Grade | An additive used with carbodiimides to suppress racemization and improve coupling efficiency.[8][9][10] |
| HATU | C₁₀H₁₅F₆N₆OP | Peptide Synthesis Grade | A highly efficient uronium-based coupling reagent.[11][12] |
| Dichloromethane | DCM | Anhydrous | A solvent for resin swelling and reactions. |
| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | An excellent solvent for resin swelling and dissolving reagents. |
| Acetic Anhydride | Ac₂O | Reagent Grade | Used for capping unreacted functional groups on the resin. |
| Piperidine | C₅H₁₁N | Reagent Grade | Used for the removal of the Fmoc protecting group in the quantification protocol. |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Reagent Grade | Used for the derivatization of the free amine in the quantification protocol. |
| Kaiser Test Kit | - | - | For the qualitative detection of primary amines. |
Experimental Protocols
Protocol 1: Coupling to Merrifield Resin via Nucleophilic Substitution
This protocol describes the immobilization of the linker onto a chloromethylated polystyrene resin. The primary amine of the linker displaces the chloride on the resin in an SN2 reaction, forming a stable secondary amine linkage.
Diagram of Merrifield Resin Coupling:
Figure 2: Reaction scheme for coupling to Merrifield resin.
Step-by-Step Procedure:
-
Resin Swelling: Swell Merrifield resin (1 g, ~1.0 mmol/g substitution) in DMF (10-15 mL) in a reaction vessel for at least 1 hour with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) in DMF (5-10 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of the linker to the resin, followed by DIPEA (3 equivalents). Agitate the mixture at room temperature for 18-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: Coupling to Carboxyl-Functionalized Resin via Amide Bond Formation
This protocol utilizes standard peptide coupling reagents to form a stable amide bond between the primary amine of the linker and a carboxylic acid group on the resin.
Diagram of Amide Bond Formation:
Figure 3: Reaction scheme for amide bond formation.
Step-by-Step Procedure:
-
Resin Swelling: Swell the carboxyl-functionalized resin (1 g, ~1.0 mmol/g substitution) in DMF (10-15 mL) for at least 1 hour.
-
Pre-activation: In a separate vial, dissolve this compound (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF (5-10 mL). Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring and Capping:
-
Perform a Kaiser test on a small sample of the resin to check for unreacted carboxyl groups (this is an indirect measure; a more direct test is to check for remaining primary amine in the reaction solution).
-
To cap any unreacted carboxyl groups, wash the resin with DMF and treat with a solution of acetic anhydride (5 equivalents) and DIPEA (5 equivalents) in DMF for 30 minutes.
-
-
Washing and Drying: Wash the resin as described in Protocol 1 and dry under high vacuum.
Quality Control: Monitoring and Quantification
Qualitative Assessment: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[13] It is invaluable for monitoring the progress of the coupling reaction. A positive test (deep blue color) on the resin after coupling indicates the presence of unreacted primary amines from the linker, suggesting an incomplete reaction. The test should be performed on a few beads of resin after the coupling and washing steps.
Quantitative Assessment: Fmoc-Quantification of Amine Loading
This method provides an accurate determination of the resin loading (in mmol/g).
-
Boc Deprotection: Treat a precisely weighed amount of the dried, coupled resin (~10-20 mg) with a 50% TFA in DCM solution for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF, and neutralize with a 10% DIPEA in DMF solution.
-
Fmoc Derivatization: Treat the deprotected resin with a solution of Fmoc-Cl (5 equivalents) and DIPEA (5 equivalents) in DMF for 1 hour. Wash the resin extensively with DMF to remove excess reagents.
-
Fmoc Cleavage and Quantification:
-
Treat the Fmoc-derivatized resin with a known volume (e.g., 2 mL) of 20% piperidine in DMF for 30 minutes.
-
Collect the supernatant and dilute a small aliquot with a known volume of DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.[14]
-
Calculate the loading using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) for the adduct is approximately 7800 M⁻¹cm⁻¹.[14]
-
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine solution) / (7800 × mass of resin in g × path length in cm)
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Resin Loading | - Incomplete resin swelling- Insufficient reaction time- Steric hindrance- Inactive reagents | - Ensure the resin is fully swollen before starting the reaction.- Extend the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C).- Increase the excess of the linker and coupling reagents.- Use fresh, high-quality reagents and anhydrous solvents. |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction. | - Repeat the coupling step with fresh reagents.- Consider using a more powerful coupling reagent like HATU.[9][11] |
| Inconsistent Loading Results | - Inaccurate weighing of resin- Incomplete Fmoc derivatization or cleavage- Pipetting errors during dilution | - Use a calibrated analytical balance.- Ensure complete reaction in the derivatization and cleavage steps by extending reaction times if necessary.- Use calibrated pipettes and perform dilutions carefully. |
Conclusion
The successful immobilization of this compound onto a solid support is a critical first step for a multitude of applications in synthetic and medicinal chemistry. By carefully selecting the appropriate resin and coupling methodology, and by rigorously monitoring and quantifying the reaction, researchers can create a reliable platform for the construction of complex molecular architectures. The protocols detailed in this guide provide a robust foundation for achieving high-yielding and reproducible results.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(N-Boc-アミノメチル)-4-(アミノメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
Application Note: Robust Protocols for the Deprotection of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Abstract
This comprehensive application note provides detailed, field-proven protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a key intermediate in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of acid-catalyzed deprotection and present two robust, step-by-step methods utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into reaction optimization, workup procedures, and troubleshooting, ensuring high yield and purity of the desired diamine product.
Introduction: The Significance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in modern organic synthesis.[1][2] Its prevalence stems from its remarkable stability across a broad range of non-acidic conditions, including basic and nucleophilic environments, and its straightforward installation.[1] The facile removal of the Boc group under specific acidic conditions provides a critical strategic advantage in multi-step syntheses, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1][3]
The target molecule, this compound, features a Boc-protected benzylic amine. The successful deprotection of this compound is a crucial step for subsequent functionalization, such as in the synthesis of oligomeric thioureas or complex receptor models.[4] This guide provides the necessary protocols to achieve this transformation efficiently and reliably.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[5] The process is initiated by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), and proceeds through a well-defined, three-step mechanism.[1][5][6]
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid.[1][5][7] This initial step activates the Boc group for subsequent cleavage.
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5][6]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1][6] It is imperative to perform this reaction in a well-ventilated fume hood or with an appropriate off-gas trap, as the evolution of CO₂ can cause pressure buildup in a closed system.[2][6] The liberated amine is then protonated by the excess acid in the reaction mixture, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6]
The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[8][9] The use of scavengers can mitigate these side reactions, although for a simple substrate like the one discussed, it is often not necessary.
Caption: Mechanism of Acidic Boc Deprotection.
Comparative Protocols for Boc Deprotection
The choice of acidic reagent often depends on the substrate's sensitivity to the reaction conditions, the desired salt form of the final product, and practical considerations such as cost and ease of handling.[10] Below are two standard, reliable protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a highly effective reagent for Boc deprotection, often leading to rapid and clean reactions at room temperature.[3][5]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: While stirring at room temperature, slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents). For sensitive substrates, this can be done at 0 °C in an ice bath.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5][11]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][11] To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).
-
Aqueous Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5][11] Continue washing until the evolution of CO₂ gas ceases.
-
Isolation: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[11] Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected diamine product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is a common and cost-effective alternative to TFA.[3][12] The product is typically isolated as the hydrochloride salt, which is often a crystalline solid, facilitating purification.[11]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 equivalent), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[13]
-
Reaction: Stir the resulting mixture or suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[11]
-
Product Precipitation: As the reaction proceeds, the deprotected product will often precipitate out of the solution as the dihydrochloride salt.
-
Isolation: Upon completion, the solvent can be removed under reduced pressure.[10] Alternatively, the precipitated solid can be collected directly by filtration. Wash the collected solid with a non-polar solvent like cold diethyl ether to remove any soluble impurities.[11]
-
Drying: Dry the resulting solid under vacuum to obtain the pure 1,4-bis(aminomethyl)benzene dihydrochloride salt.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 30 minutes - 2 hours[11] | 1 - 4 hours[11] |
| Workup | Aqueous basic wash required | Often precipitation/filtration |
| Product Form | Free base (after workup) | Dihydrochloride salt |
| Advantages | Fast reaction, volatile reagents | Cost-effective, product often crystalline |
| Considerations | TFA is corrosive and requires careful handling; potential for trifluoroacetylation side products. | Dioxane is a suspected carcinogen[14]; product is a salt. |
Experimental Workflow and Troubleshooting
Caption: General Experimental Workflow for Boc Deprotection.
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, this could be due to insufficient acid or inadequate reaction time.[5] Ensure the correct stoichiometry of the acid is used. Gentle warming may be considered if the substrate is stable, but room temperature is usually sufficient.[5]
-
Side Product Formation: The primary side products arise from the reaction of the intermediate tert-butyl cation with nucleophiles.[8][9] For electron-rich aromatic systems, this can lead to tert-butylation of the aromatic ring. While less of a concern for the target molecule, if this becomes an issue, adding a scavenger like anisole or thioanisole to the reaction mixture can trap the carbocation.[15]
-
Difficult Workup (TFA Protocol): If the product amine salt is partially water-soluble, extractions during the basic wash can be challenging. In such cases, after evaporation of TFA, the residue can be dissolved in a minimal amount of solvent and precipitated by adding a non-polar solvent like cold diethyl ether.[5] The resulting TFA salt can then be collected and used directly or neutralized in a subsequent step. Alternatively, using a solid-supported base like Amberlyst A21 resin can simplify neutralization and purification.[16]
Conclusion
The acid-catalyzed deprotection of this compound is a fundamental and reliable transformation. Both TFA and HCl-based protocols offer efficient pathways to the desired diamine product. The choice between these methods will depend on the specific requirements of the subsequent synthetic steps, desired salt form, and laboratory resources. By understanding the underlying mechanism and following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently and successfully perform this critical deprotection step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. genscript.com [genscript.com]
- 4. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for Purity Determination of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. This compound is a critical bifunctional building block in medicinal chemistry and materials science, where its purity directly impacts the outcome of subsequent synthetic steps and the quality of the final product.[1] The inherent polarity of the molecule, which contains both a free primary amine and a carbamate-protected amine, presents a unique challenge for retention and peak shape in traditional RP-HPLC.[2] This protocol addresses these challenges through the strategic selection of a polar-modified stationary phase and an optimized mobile phase gradient, ensuring reliable and reproducible results. The methodology described herein is designed for researchers, quality control analysts, and drug development professionals requiring a definitive method for purity analysis and impurity profiling.
Introduction and Scientific Rationale
This compound (Figure 1) serves as a versatile intermediate in the synthesis of a wide range of complex molecules, including oligomers and pharmaceutical compounds.[3][4] The presence of impurities, such as unreacted starting materials (e.g., 1,4-benzenedimethanamine), process-related side products (e.g., di-Boc protected species), or degradation products, can compromise the integrity of research and manufacturing processes.[5] Therefore, a precise and accurate analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and quantitative accuracy.[6] However, the target analyte possesses both hydrophobic (Boc group, benzene ring) and hydrophilic (free amine) characteristics, making it a polar compound. Standard C18 columns often fail to provide adequate retention for such molecules in the highly aqueous mobile phases required for their elution, a phenomenon known as "phase collapse" or "dewetting," which leads to poor reproducibility and peak shape.[7]
To overcome this, our method employs a C18 column with polar end-capping. Polar-endcapped columns are modified to be compatible with 100% aqueous mobile phases, enhancing the retention of polar analytes and providing more robust performance.[8] The mobile phase consists of a water/acetonitrile gradient with trifluoroacetic acid (TFA) as an additive. TFA serves a dual purpose: it acts as an ion-pairing agent for the basic amine, improving peak shape, and maintains an acidic pH to suppress the ionization of residual silanol groups on the stationary phase, further reducing peak tailing.[5]
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₃H₂₀N₂O₂ Molecular Weight: 236.31 g/mol CAS Number: 108468-00-4
Experimental Workflow and Protocol
The overall workflow for the purity analysis is outlined in the diagram below. It follows a systematic process from sample preparation through to data interpretation and reporting, ensuring a self-validating and trustworthy result.
Caption: HPLC Purity Analysis Workflow.
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity) and sample lots for testing.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or Milli-Q equivalent.
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥99.5% purity.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Syringe Filters: 0.45 µm PTFE or nylon.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.
| Parameter | Specification |
| HPLC Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min, 5% B; 2-20 min, 5% to 80% B; 20-22 min, 80% B; 22-22.1 min, 80% to 5% B; 22.1-28 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Water/Acetonitrile (95:5, v/v) |
Step-by-Step Protocol
-
Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas. b. To prepare Mobile Phase B, add 1.0 mL of TFA to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly and degas.
-
Standard Solution Preparation (approx. 0.5 mg/mL): a. Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask. b. Dissolve and bring to volume with the Sample Diluent. c. Mix until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Solution Preparation (approx. 0.5 mg/mL): a. Accurately weigh approximately 12.5 mg of the sample to be tested into a 25 mL volumetric flask. b. Dissolve and bring to volume with the Sample Diluent. c. Mix until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved. b. Perform a blank injection (Sample Diluent) to ensure no system contamination. c. Inject the Standard Solution five times to perform the System Suitability Test (SST). d. Once SST criteria are met, inject the Sample Solution in duplicate.
System Suitability and Method Validation
To ensure the trustworthiness of the results, the HPLC system's performance must be verified before any sample analysis. This is achieved through a System Suitability Test (SST), which is an integral part of any validated analytical method as per regulatory guidelines.[9][10]
| Parameter | Acceptance Criterion | Rationale |
| Peak Area RSD | ≤ 2.0% for 5 replicate injections | Ensures injection precision and system stability.[11] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
Furthermore, this method should be validated according to ICH Q2(R1) guidelines to confirm it is fit for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants. This is confirmed by the absence of interfering peaks in a blank chromatogram and by spiking the sample with known impurities.[12]
-
Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a specified range.
-
Accuracy: The closeness of test results to the true value, often determined by spike recovery experiments.
-
Precision: The agreement among a series of measurements, assessed at repeatability (intra-assay) and intermediate precision levels.[12]
Results and Data Interpretation
Principle of Separation and Expected Chromatogram
The separation is based on the principles of reversed-phase chromatography, where nonpolar compounds are retained longer than polar compounds. The gradient elution starts with a highly aqueous mobile phase to elute very polar impurities near the solvent front. As the percentage of the organic modifier (acetonitrile) increases, compounds of increasing hydrophobicity will elute.
References
- 1. 108468-00-4|this compound|BLD Pharm [bldpharm.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 4. This compound 95 108468-00-4 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tpcj.org [tpcj.org]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Real-Time Monitoring of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Synthesis using ¹H and ¹³C NMR Spectroscopy
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the selective protection of functional groups is a cornerstone of multistep synthetic strategies. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] The synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a critical step in the development of various pharmaceutical candidates, where one of the two primary amine functionalities of 1,4-bis(aminomethyl)benzene is selectively protected.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-invasive analytical technique for monitoring the progress of chemical reactions in real-time.[3][4][5][6] Its inherent quantitative nature allows for the determination of reaction completion, the formation of intermediates and byproducts, and the calculation of in-situ reaction yields without the need for response factors often required by chromatographic methods.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy to monitor the reaction progress of the selective N-Boc protection of 1,4-bis(aminomethyl)benzene.
Principle of NMR-Based Reaction Monitoring
The fundamental principle behind using NMR to monitor this reaction lies in the distinct chemical shifts of the protons and carbons in the starting material, the desired mono-Boc protected product, and the potential di-Boc protected byproduct. The introduction of the electron-withdrawing Boc group causes a significant change in the electronic environment of the nearby nuclei, leading to predictable downfield shifts in the NMR spectrum.[1]
By acquiring NMR spectra at regular time intervals, one can observe the disappearance of signals corresponding to the starting material and the appearance and growth of signals corresponding to the product(s).[4] The relative integration of these signals provides a direct measure of the molar ratio of the components in the reaction mixture, allowing for a quantitative assessment of the reaction's progress.[9]
Key NMR-Active Nuclei and Their Significance
-
¹H NMR: Proton NMR is the primary tool for this analysis due to its high sensitivity and the presence of distinct proton environments in the reactants and products. The most indicative signals are the singlet from the nine equivalent protons of the tert-butyl group on the Boc moiety and the benzylic protons adjacent to the protected and unprotected amino groups.[1]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides valuable complementary information, particularly regarding the carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group.[10][11] Changes in the chemical shifts of the aromatic and benzylic carbons also confirm the progress of the reaction.
Experimental Design and Protocols
Reaction Scheme
The selective mono-protection of 1,4-bis(aminomethyl)benzene with di-tert-butyl dicarbonate (Boc)₂O is illustrated below. The goal is to maximize the yield of the mono-protected product while minimizing the formation of the di-protected byproduct.
Caption: Reaction scheme for the mono-N-Boc protection of 1,4-bis(aminomethyl)benzene.
Protocol 1: Qualitative In-Situ ¹H NMR Reaction Monitoring
This protocol outlines the steps for setting up and monitoring the reaction directly within an NMR tube.
Materials:
-
1,4-bis(aminomethyl)benzene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a precisely weighed amount of 1,4-bis(aminomethyl)benzene in the chosen deuterated solvent.[12]
-
Initial Spectrum: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum of the starting material. This will serve as the t=0 reference.[15]
-
Reaction Initiation: Add a stoichiometric amount of (Boc)₂O to the NMR tube. Cap the tube securely and mix the contents thoroughly by gentle inversion.
-
Data Acquisition: Immediately insert the NMR tube into the spectrometer, which has been pre-shimmed and locked on the deuterated solvent signal.[8] Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[4]
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Stack the spectra to visualize the changes over time. Identify and assign the key signals for the starting material, product, and any byproducts.
Data Analysis: Identifying Key ¹H NMR Signals
The following table summarizes the expected chemical shifts for the key protons in CDCl₃. These values may vary slightly depending on the solvent and concentration.[1]
| Compound | Protons | Expected δ (ppm) | Multiplicity | Integration |
| Starting Material | Ar-H | ~7.2-7.4 | s | 4H |
| -CH ₂-NH₂ | ~3.8-3.9 | s | 4H | |
| -CH₂-NH ₂ | ~1.5-2.0 | br s | 4H | |
| Mono-Boc Product | Ar-H | ~7.2-7.4 | s | 4H |
| -CH ₂-NH-Boc | ~4.2-4.3 | d | 2H | |
| -CH ₂-NH₂ | ~3.8-3.9 | s | 2H | |
| -NH-Boc | ~4.8-5.0 | br t | 1H | |
| -C(CH ₃)₃ | ~1.4-1.5 | s | 9H | |
| Di-Boc Byproduct | Ar-H | ~7.2-7.4 | s | 4H |
| -CH ₂-NH-Boc | ~4.2-4.3 | d | 4H | |
| -NH-Boc | ~4.8-5.0 | br t | 2H | |
| -C(CH ₃)₃ | ~1.4-1.5 | s | 18H |
Key Diagnostic Signals:
-
Disappearance of Starting Material: Monitor the decrease in the integral of the benzylic protons at ~3.8-3.9 ppm.
-
Formation of Mono-Boc Product: Observe the appearance of the singlet for the Boc group protons at ~1.4-1.5 ppm and the downfield-shifted doublet for the protected benzylic protons at ~4.2-4.3 ppm.[1]
-
Formation of Di-Boc Byproduct: The integral of the Boc group protons will increase relative to the aromatic protons beyond a 9:4 ratio.
Protocol 2: Quantitative NMR (qNMR) for Reaction Conversion and Yield
For precise determination of reaction conversion and yield, a quantitative NMR (qNMR) experiment using an internal standard is recommended.[9]
Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of an internal standard with a known purity, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Choosing an Internal Standard: An ideal internal standard should:
-
Be of high purity and chemically inert under the reaction conditions.[16]
-
Have signals that do not overlap with any of the reactant or product signals.[16][17]
-
Be soluble in the reaction solvent.[16]
-
Have a simple NMR spectrum, preferably a sharp singlet.[16]
Common internal standards for organic solvents include 1,3,5-trimethoxybenzene, dimethyl sulfone, or maleic acid.[16][17][18]
Procedure:
-
Preparation of a Stock Solution: Prepare a stock solution of the internal standard in the deuterated reaction solvent with a precisely known concentration.
-
Reaction Setup: In a vial, dissolve a known mass of the 1,4-bis(aminomethyl)benzene starting material in a known volume of the internal standard stock solution.
-
Reaction Monitoring: Initiate the reaction by adding (Boc)₂O. At specified time points, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the aliquot. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation for accurate integration.[18]
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal for the product (e.g., the Boc group singlet) and a signal for the internal standard.
-
Calculate the molar amount of the product using the following equation:
Moles of Product = (Integral of Product / # of Protons in Product Signal) * (Moles of Standard * # of Protons in Standard Signal) / Integral of Standard
-
Calculate the percent conversion and yield based on the initial moles of the limiting reagent.
-
Visualizing Reaction Progress with ¹³C NMR
While ¹H NMR is ideal for real-time monitoring, ¹³C NMR can be used to confirm the final product structure and identify key carbon environments.
Caption: Expected ¹³C NMR chemical shift changes upon N-Boc protection.
Conclusion
NMR spectroscopy is an indispensable tool for the real-time, in-situ monitoring of the selective N-Boc protection of 1,4-bis(aminomethyl)benzene.[19][20] It provides a wealth of qualitative and quantitative information, enabling researchers to optimize reaction conditions, determine kinetic profiles, and ensure the desired product is obtained with high selectivity and yield. By following the detailed protocols and data analysis guidelines presented in this application note, scientists in the pharmaceutical industry can confidently and efficiently monitor this critical synthetic transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerypharma.com [emerypharma.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. resolvemass.ca [resolvemass.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
Application of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in the synthesis of macrocycles
An Application Guide to the Synthesis of Macrocycles Using 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Rigid Linker in Macrocycle Synthesis
Macrocycles, cyclic molecules typically containing rings of 12 or more atoms, represent a frontier in modern drug discovery.[1] Their unique architecture, a blend of structural rigidity and conformational flexibility, enables them to engage with challenging biological targets like protein-protein interfaces, which are often deemed "undruggable" by conventional small molecules.[1] The process of macrocyclization imparts enhanced metabolic stability, improved selectivity, and can lead to higher binding affinity by reducing the entropic penalty of binding.[1][2]
The choice of building blocks is paramount to the success of macrocycle synthesis. This compound, a derivative of p-xylylenediamine, has emerged as a particularly valuable bifunctional linker.[1][3] Its strategic importance is rooted in several key features:
-
Structural Rigidity and Pre-organization: The central benzene ring provides a rigid, well-defined scaffold. This rigidity helps to pre-organize the linear precursor into a conformation that is conducive to cyclization, thereby overcoming the significant entropic barrier associated with forming large rings.[1][2] This pre-organization can lead to higher yields and reduced formation of intermolecular polymerization byproducts.[4][5]
-
Orthogonal Reactivity: The molecule possesses two distinct amine functionalities. One is a primary amine, which is highly nucleophilic and ready for reaction. The other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This orthogonal protection scheme allows for selective, stepwise reactions, providing precise control over the synthetic route. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the second primary amine for a subsequent cyclization step.[6]
-
Pharmacophoric Contribution: The aromatic core is not merely a structural element; it can actively participate in binding interactions. Specifically, it can engage in favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding pocket, contributing to overall binding affinity.[1]
This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed, field-tested protocols for leveraging this compound in the synthesis of novel macrocycles.
Core Synthetic Strategy: High-Dilution Amide Bond Formation
The most common application of this linker involves the formation of polyamide macrocycles through reaction with a diacyl chloride. The fundamental challenge in any macrocyclization is to favor the desired intramolecular reaction over intermolecular polymerization. The primary strategy to achieve this is the principle of high dilution .[1] By maintaining a very low concentration of the reactive precursors, the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. This is typically achieved by the slow, simultaneous addition of the two reactive partners into a large volume of solvent.
Protocol 1: Synthesis of a Boc-Protected Diamide Macrocycle
This protocol details the [2+2] cyclization of this compound with a diacyl chloride, such as terephthaloyl chloride. This approach first forms a linear intermediate which then undergoes a second coupling to close the ring.
Materials & Equipment:
-
This compound (1.0 eq)[3]
-
Terephthaloyl chloride (1.0 eq)
-
Triethylamine (Et3N) (2.2 eq)
-
Anhydrous Chloroform (CHCl3) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
2 L three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Two 250 mL dropping funnels (or two syringe pumps for superior control)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): Assemble the 2 L three-neck flask with a magnetic stir bar, condenser, and the two dropping funnels. Purge the entire system with an inert gas (N2 or Ar). This is critical to prevent moisture from reacting with and quenching the highly electrophilic diacyl chloride.
-
Solvent Preparation: Add 1 L of anhydrous chloroform to the reaction flask and begin stirring. The large volume of solvent is the cornerstone of the high-dilution principle.[1]
-
Precursor Solution A (Diamine): In one dropping funnel, prepare a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in 200 mL of anhydrous chloroform. The triethylamine acts as a base to neutralize the HCl gas that is generated during amide bond formation, driving the reaction to completion.
-
Precursor Solution B (Diacyl Chloride): In the second dropping funnel, prepare a solution of terephthaloyl chloride (1.0 eq) in 200 mL of anhydrous chloroform.
-
Slow Addition (The "Why"): Begin the simultaneous, dropwise addition of Solution A and Solution B into the vigorously stirring solvent in the main flask. The addition should be controlled to last between 8 and 12 hours.[1] This is the most critical step. A slow addition rate ensures that the concentration of reactive species in the flask remains extremely low, thereby promoting intramolecular cyclization. Using syringe pumps will provide the most consistent and slow addition rate.
-
Reaction Monitoring (Validation Checkpoint): After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.
-
Workup and Quenching:
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL) to remove excess triethylamine, saturated NaHCO3 solution (2 x 200 mL) to remove any remaining acid, and finally with brine (1 x 200 mL).[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel. The appropriate eluent system must be determined by TLC analysis but is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Characterization
The identity and purity of the synthesized macrocycle must be confirmed through a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, ensuring the presence of signals corresponding to the xylylene linker, the diacyl chloride moiety, and the newly formed amide bonds.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight of the macrocycle, providing definitive proof of its elemental composition.[1]
-
FTIR Spectroscopy: To confirm the presence of key functional groups, particularly the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
Quantitative Data Summary
The efficiency of macrocyclization is highly dependent on the specific substrates and reaction conditions. Below is a table of representative data for polyamide macrocyclizations.
| Macrocycle Type | Linker | Coupling Partner | Yield (%) | Key Conditions | Reference |
| [2+2] Polyamide | p-Xylylenediamine | Terephthaloyl chloride | 45-65% | High Dilution (0.001 M), CHCl₃, 12h addition | [1] |
| [1+1] Polyamide | 1,3-Bis(aminomethyl)benzene | Isophthaloyl dinitrile | 50-70% | MW-assisted, Pd-catalyzed | [7] |
| Peptidomimetic | Amino acid-based acylhydrazine | Diisothiocyanate | 45-63% | One-pot, β-turn enforced | [8] |
Alternative Synthetic Pathways & Applications
While polyamide formation is a primary application, the unique structure of this compound allows for its use in other advanced synthetic strategies.
Synthesis of Catenanes and Rotaxanes
The Boc-protected linker can be used to synthesize mechanically interlocked molecules like[3]catenanes.[3] In a typical approach, the free amine can be reacted with a dialdehyde to form a macrocyclic imine in the presence of a second, pre-formed macrocyclic template. The Boc group can then be removed and the newly formed amine can be used to introduce other functionalities.
Peptide Macrocyclization
In peptide chemistry, this linker can be incorporated to create rigid, cyclic peptidomimetics.[6] The free amine can be coupled to the C-terminus of a linear peptide using standard peptide coupling reagents (e.g., PyBOP, HOBt/EDC). Following this, the Boc group is removed, and the now-free amine at the other end of the linker can be cyclized onto the N-terminus of the peptide, creating a stable, head-to-tail cyclic peptide with a rigidifying aromatic linker.[5] This strategy is highly valuable for stabilizing secondary structures like β-turns or α-helices, which are often crucial for biological activity.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the construction of macrocycles with well-defined geometries.[1][3] Its rigid aromatic core and orthogonally protected amines provide synthetic chemists with a high degree of control, enabling the efficient synthesis of complex architectures. The protocols and strategies outlined herein demonstrate its utility in forming polyamide macrocycles under high-dilution conditions, a foundational technique for researchers in drug discovery, supramolecular chemistry, and materials science. Future applications will likely see this linker incorporated into more complex systems, including dynamic covalent libraries, stimuli-responsive materials, and advanced drug delivery vehicles, further cementing the importance of rigid linkers in modern chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound 95 108468-00-4 [sigmaaldrich.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
Application Note & Protocols: Strategic Bioconjugation Using 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Abstract
In the landscape of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs), and sophisticated molecular probes, the linker molecule is a critical determinant of success. It governs the stability, release mechanism, and overall efficacy of the final conjugate.[1] This document provides a detailed technical guide for the strategic use of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a bifunctional linker that enables controlled, sequential bioconjugation. We will explore the core chemical principles, provide validated step-by-step protocols for conjugation and deprotection, and discuss essential methods for characterization, offering researchers a comprehensive resource for leveraging this versatile linker in their work.
Introduction: The Strategic Advantage of a Boc-Protected Bifunctional Linker
This compound is a semi-rigid aromatic linker featuring two primary amine functional groups at opposite ends of a benzene ring.[2] Crucially, one amine is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group, while the other remains free and reactive.[3][4] This configuration is not accidental; it is the key to its utility in multi-step bioconjugation schemes.
The primary role of the Boc group is to enforce a specific order of reactions.[3] The readily available primary amine can be selectively reacted with a first biomolecule or payload. Following this initial conjugation and purification, the Boc group is removed under mild acidic conditions to unveil the second amine, which is then available for conjugation to a second molecular partner.[3][4][5] This sequential approach is paramount for constructing complex, well-defined bioconjugates and avoiding the statistical mixtures of products that often result from using homobifunctional linkers.[6]
Key Features:
-
Orthogonal Reactivity: The Boc-protected amine is stable to basic and nucleophilic conditions, allowing the free amine to be reacted without interference.[4][5]
-
Controlled Sequential Synthesis: Enables the precise, step-wise assembly of two different molecules (e.g., Payload-Linker-Antibody).[3]
-
Acid-Labile Deprotection: The Boc group is efficiently cleaved with acids like trifluoroacetic acid (TFA), a process that is typically orthogonal to and compatible with most biomolecules.[3][7]
-
Structural Rigidity: The benzene core provides a defined spatial separation between the conjugated molecules.
Core Principles & Mechanisms
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its robust stability and facile, clean removal.[4][8] It is installed on an amine via reaction with di-tert-butyl dicarbonate ((Boc)₂O).[8][9]
Its removal (deprotection) is achieved with a strong acid, typically trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[7][9] The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers the collapse of the group into carbon dioxide, a stable tert-butyl cation, and the free amine.[9][10]
A critical consideration during deprotection is the fate of the electrophilic t-butyl cation. In the presence of nucleophilic amino acid residues like tryptophan or cysteine, this cation can cause unwanted alkylation side-products. To prevent this, "scavengers" such as triisopropylsilane (TIS) or thioanisole are added to the cleavage cocktail to trap the cation.[5][7]
Sequential Conjugation Workflow
The overall strategy involves a three-stage process: initial conjugation, deprotection, and secondary conjugation. This workflow ensures that each step can be controlled and the intermediate product purified before proceeding, maximizing the yield and purity of the final bioconjugate.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like TFA, DMF, and DCM in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Reagents
| Reagent | Supplier Example | Purity/Grade |
| This compound | Sigma-Aldrich | ≥95% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Standard Supplier | Synthesis Grade |
| N-Hydroxysuccinimide (NHS) | Standard Supplier | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Anhydrous |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Standard Supplier | ≥98% |
| Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| Phosphate-Buffered Saline (PBS) | Standard Supplier | pH 7.4 |
Protocol 1: Initial Conjugation to a Carboxyl-Containing Molecule
This protocol describes the conjugation of the linker's free amine to a molecule containing a carboxylic acid (e.g., a small molecule drug payload) via the formation of an N-hydroxysuccinimide (NHS) ester.
A. Activation of Carboxylic Acid
-
Dissolve the carboxyl-containing molecule (Molecule A, 1.0 eq) in anhydrous DMF or DCM.
-
Add N-Hydroxysuccinimide (NHS, 1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate. The filtrate contains the activated NHS ester of Molecule A and should be used immediately.
B. Conjugation with Linker
-
Dissolve this compound (1.5 eq) in anhydrous DMF.
-
Add the freshly prepared NHS ester solution from step A.4 to the linker solution.
-
Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base and scavenge any acid formed.
-
Stir the reaction at room temperature for 12-18 hours.
-
QC Step: Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Molecule A-linker-NHBoc) and consumption of the starting materials.
-
Purification: Purify the crude product using reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent conjugation.
-
Dissolve the purified and dried Molecule A-linker-NHBoc conjugate (1.0 eq) in anhydrous DCM (concentration ~0.1 M).[3]
-
Add triisopropylsilane (TIS, 5% v/v) to the solution to act as a scavenger.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3] Caution: The reaction is exothermic and produces gas (isobutene, CO₂).[3] Ensure adequate venting.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
QC Step: Monitor the deprotection by LC-MS. Look for a mass shift corresponding to the loss of the Boc group (100.12 Da).
-
Remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[3]
-
The resulting product, Molecule A-linker-NH₂, can be used directly in the next step or purified by RP-HPLC if necessary.
Protocol 3: Secondary Conjugation to a Protein
This protocol details the conjugation of the newly exposed amine on the payload-linker construct to lysine residues on a protein (e.g., a monoclonal antibody) via NHS ester chemistry.
-
Prepare the antibody (Molecule B) in a suitable conjugation buffer, such as PBS (pH 7.4-8.0). The concentration should typically be in the range of 2-10 mg/mL.
-
Dissolve the deprotected payload-linker construct (Molecule A-linker-NH₂) in a minimal amount of a water-miscible organic co-solvent like DMF or DMSO.
-
This step can be performed in two ways:
-
Pre-activation of Antibody: Activate the carboxyl groups on the antibody (e.g., on aspartic/glutamic acid residues) using EDC/Sulfo-NHS chemistry, followed by the addition of the payload-linker.
-
Using a Heterobifunctional Crosslinker: More commonly, surface lysines on the antibody are targeted. React the antibody with a heterobifunctional crosslinker like SMCC (which contains an NHS ester and a maleimide group).[6][11] This is not directly applicable to our linker but is a common strategy. For our linker, we will assume it is being attached to a payload first, and the final amine reacts with an activated site on the antibody.
-
-
For this protocol, we will assume the payload-linker is being attached to lysine residues via a different linker already on the antibody, or more simply, we are conjugating our deprotected amine to a second molecule (Molecule B) that has been pre-activated with an NHS ester as in Protocol 1A.
-
Add the dissolved Molecule A-linker-NH₂ (typically 5-20 molar equivalents relative to the antibody) to the activated Molecule B solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Purification: Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the Final Bioconjugate
Thorough characterization is essential to confirm the identity, purity, and homogeneity of the final product.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (ESI-MS) | To confirm the covalent attachment of the drug-linker construct and determine the Drug-to-Antibody Ratio (DAR).[12][13] | A mass spectrum showing a distribution of species, with mass increases corresponding to 1, 2, 3...n conjugations. |
| Size-Exclusion HPLC (SEC-HPLC) | To assess purity and detect any aggregation or fragmentation caused by the conjugation process.[14] | A major peak for the monomeric ADC, with minimal peaks for aggregates (earlier elution) or fragments (later elution). |
| Reversed-Phase HPLC (RP-HPLC) | To separate species based on hydrophobicity, providing another measure of DAR and purity.[15] | A chromatogram with distinct peaks for different DAR species, allowing for quantification of the distribution. |
| UV-Vis Spectroscopy | To determine protein concentration and, if the payload has a distinct chromophore, to estimate the average DAR. | Measurement of absorbance at 280 nm (for the antibody) and at the payload's λmax. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Initial Conjugation Yield | Inefficient NHS ester activation; hydrolysis of NHS ester. | Ensure all reagents and solvents are anhydrous. Perform the reaction promptly after activation. Increase the molar excess of the linker. |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time; water in the reaction. | Use fresh, anhydrous DCM and TFA. Increase TFA concentration or extend the reaction time. Confirm completion with LC-MS before proceeding. |
| Protein Aggregation | Hydrophobic nature of the payload-linker; excessive DAR; harsh reaction conditions. | Reduce the molar excess of the payload-linker during conjugation. Include a solubilizing agent (e.g., a low percentage of organic co-solvent). Ensure gentle mixing. |
| Side Reactions during Deprotection | Alkylation of sensitive residues by t-butyl cations. | Always include a scavenger like TIS in the deprotection cocktail, especially if the biomolecule contains Trp, Met, or Cys residues.[5][7] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enovatia.com [enovatia.com]
- 14. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to the technical support center for the synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.
Introduction
The selective mono-N-Boc protection of symmetrical diamines like 1,4-bis(aminomethyl)benzene presents a common yet significant challenge in organic synthesis.[1] The primary difficulty lies in preventing the formation of the di-protected byproduct while ensuring a high conversion of the starting material. This guide will explore the key parameters influencing this reaction and provide practical, field-tested solutions to common issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of the Mono-Boc Protected Product
Symptoms:
-
A significant amount of unreacted 1,4-bis(aminomethyl)benzene remains after the reaction.
-
The isolated yield of the desired mono-protected product is below expectations (e.g., < 40%).
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine is critical. Using a stoichiometric amount or a slight excess of (Boc)₂O can lead to a mixture of mono- and di-protected products, as well as unreacted starting material.
-
Solution: A common strategy to favor mono-protection is to use a large excess of the diamine.[1] However, for valuable diamines, this may not be practical. An alternative is the slow, dropwise addition of a solution of (Boc)₂O (1 equivalent) to a solution of the diamine (3-4 equivalents).[2] This maintains a low local concentration of the protecting agent, statistically favoring the reaction of one amine group per diamine molecule.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While the reaction is often performed at 0°C to room temperature, some protocols suggest that allowing the reaction to gradually warm to room temperature over a couple of hours can improve the yield.[2]
-
-
Poor Solubility of Starting Materials: If the 1,4-bis(aminomethyl)benzene is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[3]
Issue 2: Significant Formation of the Di-Boc Protected Byproduct
Symptoms:
-
TLC or LC-MS analysis shows a substantial peak corresponding to the di-protected compound.
-
Difficulty in purifying the mono-protected product from the di-protected byproduct.
Potential Causes & Solutions:
-
High Local Concentration of (Boc)₂O: Adding the (Boc)₂O too quickly or in a concentrated form can lead to the second amine group of a mono-protected molecule reacting before all the initial diamine has been mono-protected.
-
Solution: As mentioned previously, slow, dropwise addition of a dilute solution of (Boc)₂O is crucial.[1]
-
-
Reaction Conditions Favoring Di-protection: Certain conditions can increase the rate of the second protection.
-
Solution: A highly effective method for selective mono-protection involves the in situ mono-protonation of the diamine.[4][5] By adding one equivalent of an acid (e.g., HCl, generated in situ from trimethylsilyl chloride or thionyl chloride in methanol), one of the amine groups is protonated and rendered unreactive towards the electrophilic (Boc)₂O.[4] This significantly enhances the selectivity for mono-protection.
-
Issue 3: Difficult Purification of the Final Product
Symptoms:
-
The crude product is an oil or a waxy solid that is difficult to handle.
-
Column chromatography results in poor separation of the desired product from byproducts and unreacted starting material.
Potential Causes & Solutions:
-
Presence of Excess Diamine: The unreacted 1,4-bis(aminomethyl)benzene can be challenging to remove.
-
Solution: An acidic wash during the workup can help remove the basic diamine. For instance, washing the organic layer with a dilute HCl solution will protonate the diamine, making it soluble in the aqueous phase. However, be cautious as the desired mono-protected product is also basic and can be lost to the aqueous layer if the pH is too low. A careful wash with a mildly acidic buffer might be more appropriate. A base wash with 1N NaOH is also a common workup step to remove any acidic impurities.[2]
-
-
Inappropriate Chromatography Conditions: The choice of eluent is critical for successful separation.
-
Solution: A common and effective eluent system for the purification of this compound by flash column chromatography is a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 94:6:1 v/v).[2] The ammonia helps to keep the amine deprotonated and improves its mobility on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Boc protection reaction?
While not always strictly necessary, a base is often used to neutralize the acidic byproducts of the reaction, which can include tert-butanol and carbonic acid (from the decomposition of the mixed anhydride intermediate).[3] This can help to drive the reaction to completion. However, for the selective mono-protection of a diamine, the use of a large excess of the diamine can often serve as the base itself.
Q2: Can I use a different solvent than dichloromethane?
Yes, other solvents such as tetrahydrofuran (THF), methanol, or a mixture of water and a miscible organic solvent like acetone can be used.[6][7] The choice of solvent will depend on the solubility of your starting materials and the specific protocol you are following. For instance, methods involving the in situ generation of HCl often use methanol.[4]
Q3: My product is a persistent oil. How can I induce crystallization?
If you obtain the product as an oil, you can try several techniques to induce crystallization. These include:
-
Scratching the inside of the flask with a glass rod.
-
Adding a small seed crystal of the product if available.
-
Dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, followed by cooling.
-
Trituration with a non-polar solvent like hexane or diethyl ether can sometimes solidify the product.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: The literature melting point is around 64-68 °C.[2] A sharp melting point range is indicative of high purity.
Optimized Experimental Protocols
Protocol 1: Slow Addition Method
This protocol relies on the slow addition of di-tert-butyl dicarbonate to an excess of the diamine.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1,4-bis(aminomethyl)benzene (3-4 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the diamine solution over a period of at least 30 minutes with vigorous stirring.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1N aqueous sodium hydroxide.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a dichloromethane:methanol:aqueous ammonia eluent system.[2]
Protocol 2: Mono-Protonation Method
This method utilizes the in situ generation of HCl to selectively protect one amine group.[4]
Step-by-Step Procedure:
-
Dissolve 1,4-bis(aminomethyl)benzene (1 equivalent) in anhydrous methanol and cool to 0 °C.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-protected product.
Data Presentation
| Parameter | Protocol 1 (Slow Addition) | Protocol 2 (Mono-Protonation) |
| Diamine:Boc Reagent Ratio | 3-4 : 1 | 1 : 1 |
| Key Reagent for Selectivity | Slow addition of (Boc)₂O | 1 eq. of acid (e.g., HCl) |
| Typical Solvent | Dichloromethane | Methanol |
| Reported Yield | ~47%[2] | Can be higher, often >60%[4] |
| Workup Complexity | Standard extraction | pH adjustment and extraction |
Visualizing the Workflow
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Preventing di-Boc formation during mono-protection of 1,4-benzenedimethanamine
Topic: Selective Mono-Boc Protection of 1,4-Benzenedimethanamine
Welcome to our dedicated technical support resource for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective mono-protection of 1,4-benzenedimethanamine (also known as p-xylylenediamine) with the tert-butyloxycarbonyl (Boc) group. As Senior Application Scientists, we've designed this guide to be a practical, field-proven resource based on established chemical principles.
Troubleshooting Guide: Overcoming Di-Boc Formation
The primary challenge in the mono-protection of symmetrical diamines like 1,4-benzenedimethanamine is preventing the formation of the di-protected byproduct.[1] Below, we address the most common issues and provide robust, experimentally-validated solutions.
Question: I'm consistently getting a high yield of di-Boc protected product and very little of my desired mono-Boc compound. What am I doing wrong?
Answer: This is the most frequent issue encountered and typically stems from the fact that both primary amine groups on 1,4-benzenedimethanamine have similar reactivity. Once the first amine is protected, the second can still react. The key to success lies in differentiating the reactivity of the two amine groups.
Here are the most likely causes and their solutions:
Cause 1: Lack of Amine Reactivity Differentiation
-
Expert Insight: The most effective strategy to achieve high selectivity for mono-protection is to deactivate one of the amine groups in situ. This is best accomplished by mono-protonation. By adding one equivalent of an acid, you form the mono-ammonium salt. The protonated amine is no longer nucleophilic and will not react with the electrophilic di-tert-butyl dicarbonate (Boc₂O), leaving the remaining free amine to react selectively.[2][3][4]
-
Solution: The Mono-Protonation Protocol. This "one-pot" procedure is highly efficient and scalable.[2][3][5][6] An acid source is added to the diamine before the introduction of Boc₂O.
-
Recommended Acid Sources:
-
Hydrogen Chloride (HCl): Can be used as a solution in a solvent or generated in situ.
-
Trimethylsilyl Chloride (Me₃SiCl): Reacts with a protic solvent like methanol to generate HCl in situ, offering excellent control.[2][7]
-
Thionyl Chloride (SOCl₂): Also serves as an effective in situ HCl source.[2][5][6]
-
-
Cause 2: Incorrect Stoichiometry and Reagent Addition
-
Expert Insight: Even with reactivity differentiation, controlling the stoichiometry and local concentration of your electrophile (Boc₂O) is critical. A localized excess of Boc₂O can still lead to di-protection before the reaction reaches equilibrium.
-
Solutions:
-
Strict 1:1 Stoichiometry: Ensure you are using precisely one equivalent of Boc₂O relative to the diamine.
-
Slow, Controlled Addition: Dissolve the Boc₂O in a suitable solvent (e.g., methanol, dichloromethane) and add it dropwise to the cooled reaction mixture containing the mono-protonated diamine.[1] This minimizes local concentration spikes.
-
Low Temperature: Begin the reaction at 0 °C to moderate the reaction rate, further enhancing selectivity. The reaction can then be allowed to warm to room temperature.[1][2][7]
-
Cause 3: Ineffective Purification Strategy
-
Expert Insight: If small amounts of di-Boc product are formed, an effective work-up and purification strategy is essential to isolate the desired mono-Boc product. The mono-protected product retains a basic amine group, while the di-protected product and unreacted Boc₂O do not. This difference in chemical properties is key to separation.
-
Solution: Acid-Base Extraction.
-
After the reaction is complete, perform an aqueous work-up.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your mono-protected product, being basic, will move into the aqueous layer as its hydrochloride salt.
-
The di-protected product and other non-basic impurities will remain in the organic layer, which can be discarded.
-
Basify the acidic aqueous layer (e.g., with 2N NaOH to pH > 12) to deprotonate the ammonium salt and regenerate the free amine of your mono-protected product.[2]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate) to recover your pure mono-Boc protected product.[2]
-
Workflow for Selective Mono-Boc Protection
Below is a diagram illustrating the logical flow of the recommended mono-protonation strategy.
Caption: General workflow for selective mono-Boc protection using in situ mono-protonation.
Frequently Asked Questions (FAQs)
Q1: Why is the mono-protonation strategy so effective?
The pKa values of the two ammonium groups on the corresponding di-protonated diamine are different. The first protonation occurs readily. The resulting electron-withdrawing ammonium group lowers the basicity of the second, more distant amino group, but in a symmetrical diamine like this, the key is simply the 1:1 stoichiometry of the acid. The formation of the mono-salt creates a species where one amine is nucleophilic (the free base) and the other is not (the ammonium salt). This stark difference in reactivity allows the Boc₂O to react almost exclusively at the desired site.[3]
Q2: Can I use a large excess of the diamine instead of the mono-protonation method?
Yes, using a large excess of the diamine (e.g., 5-10 equivalents) can statistically favor mono-protection.[1] However, this approach is often impractical and not cost-effective, especially with expensive starting materials. It also necessitates a more challenging purification to remove the large amount of unreacted starting material. The mono-protonation method is generally more efficient and economical.
Q3: What is the mechanism of Boc protection?
The free amine acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[8][9] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion, which is unstable and decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide is a strong enough base to deprotonate the newly formed carbamate, yielding the final product and tert-butanol.
Reaction Pathway: Mono- vs. Di-Protection
The diagram below illustrates the competing reaction pathways. The goal is to favor the pathway to the mono-Boc product.
Caption: Competing reaction pathways for Boc protection of a diamine.
Q4: Which solvent is best?
Methanol and dichloromethane are both commonly and successfully used.[1][2] Methanol is an excellent choice for the in situ mono-protonation method using Me₃SiCl, as it is the reactant needed to generate HCl. It also generally provides good solubility for the diamine salt and the final product.[2]
Q5: How should I monitor the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. You can easily distinguish the starting material, the mono-protected product, and the di-protected product by their different polarities. The di-protected product will be the least polar (highest Rf), followed by the mono-protected product, with the highly polar starting diamine having the lowest Rf.
Reference Protocol: Selective Mono-Boc Protection of 1,4-Benzenedimethanamine via in situ Mono-protonation
This protocol is adapted from established literature procedures for the selective mono-protection of diamines.[2][7]
Materials:
-
1,4-Benzenedimethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-benzenedimethanamine (1.0 eq) in anhydrous methanol.
-
Mono-protonation: Cool the solution to 0 °C using an ice bath with vigorous stirring. Add freshly distilled Me₃SiCl (1.0 eq) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Boc₂O Addition: Add a small amount of water (approx. 1 mL per gram of diamine) to the mixture.[2] In a separate flask, dissolve Boc₂O (1.0 eq) in methanol. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether (2x) to remove any non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.
-
Extract the now basic aqueous layer with dichloromethane (3x).
-
-
Isolation: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product, which can be further purified by column chromatography if necessary.
Parameter Influence on Selectivity
| Parameter | Condition | Effect on Mono-selectivity | Rationale |
| Diamine:Boc₂O Ratio | 1:1 | High | Prevents excess electrophile needed for di-protection. |
| Acid Stoichiometry | 1 eq (vs. diamine) | Very High | Deactivates one amine group via protonation.[2][3] |
| Temperature | Start at 0 °C | High | Slows the rate of reaction, allowing the more reactive free amine to react preferentially. |
| Rate of Boc₂O Addition | Slow / Dropwise | High | Avoids localized high concentrations of Boc₂O that could lead to di-protection.[1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. redalyc.org [redalyc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yield in the synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to the technical support center for the synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
The selective mono-Boc protection of 1,4-bis(aminomethyl)benzene is a crucial step in many synthetic routes. However, achieving high yields of the desired product can be challenging. This section addresses specific problems you might encounter.
Q1: My reaction yield is consistently low. What are the most likely causes?
Several factors can contribute to a low yield of this compound. The most common culprits are the formation of the di-Boc protected byproduct and incomplete reaction of the starting material.
A1: Key Areas for Investigation:
-
Stoichiometry and Reagent Addition: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is critical. Using a significant excess of the diamine starting material is a common strategy to favor mono-protection. However, this can complicate purification. A more controlled approach is the slow, dropwise addition of a solution of Boc₂O (typically 1.0 equivalent or slightly less) to a cooled solution of 1,4-bis(aminomethyl)benzene.[1] This maintains a low concentration of the protecting agent, minimizing the chance of the mono-protected product reacting again.
-
Reaction Temperature: The reaction is typically performed at 0°C and then allowed to warm to room temperature.[1] Running the reaction at elevated temperatures can increase the rate of the second protection step, leading to more di-Boc byproduct.
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for this reaction.[1] Ensuring the starting materials are adequately dissolved or suspended is important for a homogenous reaction.
-
Workup Procedure: The workup is critical for separating the desired mono-Boc product from the unreacted diamine and the di-Boc byproduct. A basic wash (e.g., with 1N NaOH) is often employed to remove any acidic impurities and the unreacted diamine, which is more soluble in the aqueous phase as the free base.[1]
Q2: I'm observing a significant amount of the di-Boc protected side product. How can I suppress its formation?
The formation of 1,4-bis(N-Boc-aminomethyl)benzene is the primary competitive reaction that lowers the yield of the desired mono-protected product.
A2: Strategies to Enhance Mono-Selectivity:
-
Controlled Addition of Boc₂O: As mentioned previously, the slow, dropwise addition of the Boc₂O solution to the diamine solution is paramount. A typical procedure involves adding a solution of Boc₂O over 30 minutes or more while maintaining the reaction temperature at 0°C.[1]
-
Use of an Acid Salt: A highly effective method for selective mono-protection involves protonating one of the amino groups of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][3][4] The resulting ammonium salt is unreactive towards Boc₂O, effectively protecting one amine and allowing the other to react selectively. The free amine can then be liberated during a basic workup.
-
In Situ HCl Generation: To avoid handling corrosive HCl gas, an alternative is to generate HCl in situ by reacting a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with an anhydrous alcohol like methanol.[5][6]
Q3: My purification by column chromatography is difficult, and the product is not pure. What are the best practices for purification?
Purification can be challenging due to the similar polarities of the starting material, product, and di-Boc byproduct.
A3: Purification Best Practices:
-
Column Chromatography: A common eluent system for purifying this compound is a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 94:6:1 v/v).[1] The ammonia helps to keep the amine deprotonated and improves the chromatography.
-
Acid-Base Extraction: Before chromatography, a thorough acid-base workup can significantly simplify the purification. The unreacted diamine can be removed by washing the organic layer with a dilute acid solution. The desired mono-Boc product can then be separated from the non-basic di-Boc byproduct by extraction into a dilute acid, followed by basification of the aqueous layer and re-extraction into an organic solvent.
-
Crystallization: The product is a solid at room temperature with a melting point of 64-68 °C.[1][7] Recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
Q4: What are the optimal reaction conditions for the selective mono-Boc protection of 1,4-bis(aminomethyl)benzene?
While the "optimal" conditions can vary slightly depending on the scale and desired purity, a generally accepted and effective procedure is as follows:
A4: Recommended Protocol:
-
Dissolve or suspend 1,4-bis(aminomethyl)benzene in dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.8 to 1.0 equivalents) in DCM dropwise over at least 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with 1N aqueous sodium hydroxide.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Q5: Which analytical techniques are best for monitoring the progress of this reaction?
A5: Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the mono- and di-protected products. A suitable mobile phase would be a mixture of DCM and methanol. The spots can be visualized using a ninhydrin stain, which will react with the primary amines of the starting material and the mono-protected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, product, and byproducts based on their retention times and mass-to-charge ratios.
Q6: Is the Boc group stable to the basic workup conditions?
A6: Stability of the Boc Group:
The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions, which is one of its key advantages.[8] While some very strong bases can deprotect primary Boc-protected amines, the conditions used in a typical basic wash (e.g., 1N NaOH) are not harsh enough to cause significant cleavage of the Boc group.[9][10][11]
Q7: What is the mechanism of the Boc protection reaction?
A7: Reaction Mechanism:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile and attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to form the final carbamate product.[12][13]
Data Summary
| Parameter | Recommendation for High Mono-Selectivity | Rationale |
| Stoichiometry (Boc₂O) | 0.8 - 1.0 equivalents | Minimizes the availability of the protecting group for the second reaction. |
| Reagent Addition | Slow, dropwise addition of Boc₂O solution | Maintains a low concentration of the electrophile, favoring mono-protection. |
| Temperature | 0°C to room temperature | Lower temperatures decrease the rate of the second protection step. |
| Alternative Strategy | Use of 1 equivalent of acid (e.g., HCl, TFA) | Protects one amine group as an unreactive ammonium salt.[2][3][4] |
Reaction Pathway and Side Products
The following diagram illustrates the desired reaction pathway to this compound and the formation of the common di-Boc protected side product.
Caption: Reaction scheme for the mono-Boc protection of 1,4-bis(aminomethyl)benzene.
References
- 1. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. This compound 95 108468-00-4 [sigmaaldrich.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Bases - Wordpress [reagents.acsgcipr.org]
- 12. One moment, please... [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this polar, difunctional molecule. This guide moves beyond standard protocols to explain the "why" behind each step, providing a robust framework for troubleshooting and method optimization.
Section 1: Understanding the Challenge - The Physicochemical Landscape
This compound is a diamine derivative where one of the highly basic primary amine groups is masked as a less basic tert-butyloxycarbonyl (Boc) carbamate. This structural feature presents a unique purification challenge.
-
Polarity Dichotomy : The molecule possesses a non-polar Boc group and a highly polar, basic primary amine.
-
Strong Silica Interaction : The free primary amine (a Lewis base) interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the stationary phase.[2][3]
-
Boc Group Stability : While generally stable, the Boc group can be labile under strongly acidic conditions.[4][5] Standard silica gel is slightly acidic and can, in some instances, cause partial deprotection, especially with prolonged exposure.[6][7][8]
Key Compound Properties
| Property | Value / Characteristic | Significance for Chromatography |
| Molecular Formula | C₁₃H₂₀N₂O₂[9][10] | Indicates a relatively small molecule with heteroatoms contributing to polarity. |
| Molecular Weight | 236.31 g/mol [9][10] | Standard molecular weight for small molecule purification. |
| Melting Point | 64-68 °C[10][11] | Solid at room temperature, allowing for straightforward sample preparation. |
| Key Functional Groups | Primary aliphatic amine, Boc-protected amine, Benzene ring | The primary amine is the main driver of problematic interactions with silica gel. |
| pKa (approx.) | ~10.5 (for benzylic amine) | The high basicity necessitates measures to suppress strong ionic interactions with the stationary phase. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound and similar basic compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly or not moving off the baseline on the TLC plate. What's happening?
A1: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.[2] The silanol groups on the silica surface are protonating your amine, causing it to "stick" ionically.[1][3] To overcome this, you must neutralize or "deactivate" the silica's acidic sites. The most common solution is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[12][13][14][15]
Q2: How much triethylamine (TEA) should I add to my eluent?
A2: A good starting point is 0.5-1% (v/v) of TEA in your mobile phase.[12][13] For particularly stubborn amines, this can be increased to 2-3%.[13][16] It's crucial to add this modifier to both the polar and non-polar components of your eluent system to ensure consistent column equilibration and elution.[14]
Q3: I see a new, more polar spot on my TLC plate after leaving it in the developing chamber for too long. What is it?
A3: This is likely the fully deprotected diamine product, p-xylylenediamine. The slightly acidic nature of the silica gel can slowly cleave the acid-labile Boc group.[6][7] While this process is typically slow at room temperature, it highlights the importance of running your column promptly after loading and avoiding unnecessarily long run times.
Q4: My yield is very low, even though the TLC shows a clean separation. Where did my compound go?
A4: Low recovery is often due to irreversible adsorption onto the silica gel.[2] Even with a base modifier in the eluent, some very active acidic sites on the silica can permanently bind your amine. If this is a persistent problem, consider the troubleshooting steps for severe tailing or switching to an alternative stationary phase.
Q5: Can I use alumina instead of silica gel?
A5: Yes, alumina is a viable alternative.[17][18][19] Basic or neutral alumina can be an excellent choice for purifying amines as it eliminates the acidic silanol interactions.[17][19][20] However, be aware that alumina can have different selectivity compared to silica, so your TLC solvent system may need re-optimization.[12]
Advanced Troubleshooting Scenarios
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Severe Peak Tailing / Streaking | Insufficient deactivation of silica; strong amine-silanol interaction.[2][3][21] | 1. Increase TEA Concentration: Incrementally increase TEA in the eluent up to 3%.[13][16] 2. Pre-treat Silica: Pack the column with your eluent containing TEA, then flush with one to two column volumes (CVs) of this solvent before loading your sample. This ensures the silica is fully neutralized.[13][16][22] 3. Switch to a Stronger Base Modifier: Use 1-2% of a 10% ammonium hydroxide in methanol solution as part of your polar solvent. Ammonia is a stronger base and can be more effective.[14][23][24] |
| Co-elution with a Similar Polarity Impurity | The chosen solvent system lacks sufficient selectivity. | 1. Change Solvent System: If using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol. The different solvent properties can alter the selectivity.[23] 2. Run a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can resolve closely eluting spots.[13] Aim for an initial Rf of <0.2 for your target compound.[13] |
| Suspected On-Column Decomposition (Loss of Boc group) | Acid-sensitivity of the Boc protecting group on the silica surface.[6][7] | 1. Ensure Thorough Deactivation: Use the pre-treatment method described above with TEA.[13][22] 2. Switch to a Less Acidic Stationary Phase: Use neutral alumina or an amine-functionalized silica column.[15][17][25] These phases provide a non-acidic environment. 3. Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column. |
| Poor Solubility for Loading | The compound is highly polar and doesn't dissolve well in the mobile phase. | 1. Use a Stronger Loading Solvent: Dissolve the compound in a minimal amount of a strong solvent like methanol or dichloromethane. 2. Dry Loading: Dissolve your crude material in a volatile solvent (e.g., DCM/MeOH), add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[13][26] Carefully load this powder onto the top of your packed column. This technique prevents band broadening from using a strong loading solvent.[27] |
Section 3: Recommended Purification Protocol
This protocol is a robust starting point for the purification of this compound.
Step 1: TLC Method Development
The goal is to find a solvent system that gives your target compound an Rf value of 0.2 - 0.35 .[18][26]
-
Prepare Stock Eluents:
-
Non-Polar (A): Hexanes or Heptane
-
Polar (B): Ethyl Acetate (EtOAc)
-
Strong Polar (C): Methanol (MeOH)
-
Base Modifier (D): Triethylamine (TEA)
-
-
Prepare TLC Eluent: Start with a baseline system. A good initial mixture is 30% EtOAc in Hexanes + 1% TEA .
-
Spot and Develop: Spot your crude reaction mixture on a silica TLC plate and develop it in the prepared eluent.
-
Visualize: Use a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain to visualize all spots.
-
Optimize:
-
If Rf is too low (<0.2): Increase the polarity. Try 50% EtOAc/Hexanes or switch to a stronger system like 5% MeOH in Dichloromethane (DCM).[18][23]
-
If Rf is too high (>0.4): Decrease the polarity by reducing the amount of EtOAc or MeOH.
-
If Streaking Persists: Ensure 1-2% TEA is present in the eluent.[13]
-
Step 2: Column Preparation & Purification Workflow
The following diagram outlines the critical decision points and workflow for the column chromatography process.
Caption: Workflow for Amine Purification by Column Chromatography.
Step-by-Step Methodology
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen starting eluent (containing 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[27]
-
Add a thin layer of sand on top to prevent disturbance during solvent addition.
-
-
Equilibration:
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in the minimum amount of mobile phase (or a slightly stronger solvent like DCM) and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended for this compound): Dissolve the crude product in a volatile solvent (e.g., Methanol), add ~1-2 times its weight in silica gel, and concentrate to a dry powder using a rotary evaporator. Carefully add this powder to the top of the column.[13]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
If using a gradient, start with the low-polarity solvent determined by TLC and gradually introduce the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
-
Section 4: Alternative Stationary Phases
If standard silica gel consistently fails to provide adequate separation or yield, consider these alternatives.
Caption: Decision Tree for Alternative Stationary Phases.
-
Alumina (Basic or Neutral): An excellent first choice when silica fails for amines.[17][20] It lacks the acidic silanol groups, thus preventing strong ionic interactions.[18]
-
Amine-Functionalized Silica: Silica gel where the surface has been chemically modified with aminopropyl groups.[1][15] This creates a basic surface environment that repels other basic molecules, improving peak shape and preventing adsorption.[18][25]
-
Reversed-Phase (C18) Silica: Here, the stationary phase is non-polar (hydrocarbon chains), and the mobile phase is polar (e.g., water/acetonitrile).[17][28] This is a powerful technique for polar compounds but requires different method development.[29] A base modifier like TEA is still often used in reversed-phase to mask any remaining free silanols on the silica backbone.[30]
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTTP500 内部服务器出错 [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. This compound 95 108468-00-4 [sigmaaldrich.com]
- 10. 1-(N-Boc-アミノメチル)-4-(アミノメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 12. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. silicycle.com [silicycle.com]
- 23. Chromatography [chem.rochester.edu]
- 24. Chromatography [chem.rochester.edu]
- 25. biotage.com [biotage.com]
- 26. sorbtech.com [sorbtech.com]
- 27. orgsyn.org [orgsyn.org]
- 28. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 29. biotage.com [biotage.com]
- 30. researchgate.net [researchgate.net]
Challenges in the cleavage of the Boc group from 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to the technical support center for challenges related to the cleavage of the Boc (tert-butoxycarbonyl) group from 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene and its di-Boc protected analogue. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls of this seemingly straightforward but often problematic deprotection step. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot and optimize your reaction for a successful outcome.
Frequently Asked Questions (FAQs) - First Principles
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
The cleavage of a Boc group under acidic conditions is a robust and well-established reaction that proceeds through a specific three-step mechanism.[1][2][3]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic acid - TFA, or Hydrochloric acid - HCl). This makes the carbonyl carbon more electrophilic.[1][3]
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and collapses. This results in the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free amine.[2][3]
Under the acidic reaction conditions, the newly liberated, basic amino group is immediately protonated to form its corresponding ammonium salt (e.g., a hydrochloride or trifluoroacetate salt).[3]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: Why can the deprotection of this compound be particularly challenging?
While the mechanism is straightforward, the specific structure of this substrate presents unique challenges primarily related to the properties of the final product, 1,4-bis(aminomethyl)benzene (also known as p-xylylenediamine).
-
High Basicity: The product is a diamine with two primary amino groups. These groups are highly basic and will be fully protonated in the acidic reaction medium, forming a dihydrochloride or bis-trifluoroacetate salt.
-
Solubility Issues: These diammonium salts often have significantly different solubility profiles compared to the protected starting material. They can sometimes precipitate from the reaction mixture as sticky oils or intractable solids, making monitoring and workup difficult.[5]
-
Workup Complexity: Neutralizing the diammonium salt to isolate the free diamine requires a basic workup. However, the free diamine itself has high water solubility, which can lead to poor recovery during aqueous extractions.
Troubleshooting Guide: Common Experimental Issues
Problem: Incomplete or Sluggish Reaction
Q: My TLC or LC-MS analysis shows significant starting material remaining even after the recommended reaction time. What went wrong and how can I fix it?
This is a common issue that typically points to insufficient acid strength or concentration.
Possible Causes & Solutions:
-
Insufficient Acid Stoichiometry: The deprotection is acid-catalyzed, but the product (a diamine) neutralizes two equivalents of the acid. You must use a significant excess of acid to both drive the reaction and ensure the medium remains acidic.
-
Reaction Time or Temperature: While many Boc deprotections are complete within 30-60 minutes at room temperature, some substrates can be more stubborn.[7]
-
Solution: First, try extending the reaction time and continue to monitor by TLC or LC-MS. If the reaction is still stalled, a gentle increase in temperature (e.g., to 40 °C) can be effective, but should be done cautiously to avoid potential side reactions.
-
-
Reagent Quality: Old or improperly stored reagents can lose their potency. Anhydrous conditions are important.
-
Solution: Use a fresh bottle of TFA or a recently purchased solution of HCl in dioxane. Ensure your reaction solvents are anhydrous.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to avoid premature Boc deprotection in subsequent reaction steps
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I understand that navigating the complexities of protecting group chemistry is paramount to the success of your research. This guide is designed to provide you with in-depth, field-proven insights into one of the most common challenges in multi-step synthesis: preventing the premature deprotection of the tert-butyloxycarbonyl (Boc) group. Here, you will find not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.
Troubleshooting Guide: Unintended Boc Deprotection
This section addresses specific scenarios where premature Boc cleavage can occur and offers targeted solutions.
Scenario 1: My Boc group is being cleaved during a reaction that is supposed to be non-acidic.
Question: I'm performing a reaction that doesn't involve strong acids, yet I'm observing significant Boc deprotection. What could be the cause?
Answer: Premature Boc deprotection in seemingly non-acidic conditions is a common issue that often points to cryptic acid sources or reaction conditions that can generate acidic species in situ.
Possible Causes & Solutions:
-
Acidic Impurities in Reagents or Solvents: Reagents like chloroform can contain trace amounts of HCl. Similarly, some grades of solvents may have acidic impurities.
-
Solution: Use freshly distilled or inhibitor-free solvents. For chlorinated solvents, consider passing them through a plug of basic alumina before use. Ensure all reagents are of high purity and from a reliable source.
-
-
Lewis Acid Catalysis: Some metal catalysts or reagents can act as Lewis acids, which can catalyze Boc cleavage.[1]
-
Solution: If a metal catalyst is necessary, screen for alternatives that are known to be less Lewis acidic. Alternatively, the addition of a non-nucleophilic base, like 2,6-lutidine or proton sponge, can sometimes sequester the Lewis acid without interfering with the desired reaction.
-
-
Hydrolysis of Reagents: Certain reagents can hydrolyze to produce strong acids. For example, the use of oxalyl chloride or thionyl chloride in the presence of trace water can generate HCl.[2][3]
-
Solution: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Scenario 2: I'm observing partial Boc deprotection during a reaction involving a mild acid.
Question: I'm using a mild acidic condition that shouldn't cleave the Boc group, but I'm still seeing some deprotection. How can I improve the stability of my Boc-protected compound?
Answer: The lability of the Boc group is highly dependent on the specific reaction conditions, including the acid concentration, temperature, and solvent.[4] Even "mild" acidic conditions can lead to partial deprotection, especially with prolonged reaction times.
Strategies for Enhancing Boc Stability:
-
Temperature Control: The rate of acid-catalyzed Boc deprotection is temperature-dependent.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of deprotection.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective acidity of the reaction medium.
-
Solution: Consider switching to a less polar solvent. For example, if you are using methanol, a switch to dichloromethane (DCM) or tetrahydrofuran (THF) might reduce the rate of deprotection.
-
-
Reduced Reaction Time: If the desired reaction is significantly faster than the Boc deprotection, minimizing the reaction time can prevent significant loss of the protecting group.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding Boc group stability and usage.
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The Boc group is cleaved under acidic conditions through a mechanism involving the formation of a stable tert-butyl cation.[5] The process is initiated by the protonation of the carbonyl oxygen of the carbamate.[6][7] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of the stable tertiary carbocation, carbon dioxide, and the free amine.[5][8]
Q2: Why is the Boc group stable under basic conditions?
A2: The Boc group is stable to basic conditions because the mechanism for base-mediated hydrolysis is unfavorable.[9] Unlike simple esters, the lone pair of electrons on the nitrogen atom of the carbamate resonates with the carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack by hydroxide or other bases.[9]
Q3: What are some common acidic reagents used for Boc deprotection, and how do I choose the right one?
A3: The choice of acidic reagent depends on the sensitivity of your substrate to acid.[8]
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, room temperature | The most common and generally effective method.[8][10] |
| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane or methanol, room temperature | A strong acid alternative to TFA.[8][11] |
| Oxalyl Chloride in Methanol | 3 equivalents, room temperature | A milder method suitable for substrates with other acid-sensitive groups.[2][3] |
Q4: What are "scavengers" and why are they important in Boc deprotection?
A4: During acid-catalyzed Boc deprotection, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan, tyrosine, or methionine, leading to unwanted side products.[1][8][12] Scavengers are reagents added to the reaction mixture to trap this cation.[11] Common scavengers include anisole, thioanisole, and dithiothreitol (DTT).[8]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for most substrates where other acid-sensitive groups are not present.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.[8]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.[8]
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is recommended for substrates containing other acid-labile functional groups.[2][3]
-
Dissolution: In a dry round-bottom flask, dissolve the Boc-protected substrate in methanol (e.g., 50 mg in 3 mL).[3]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature.[3]
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction by TLC.[3]
-
Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key mechanisms and workflows.
Caption: Mechanism of acid-catalyzed Boc deprotection.[8]
Caption: Decision workflow for troubleshooting premature Boc deprotection.
Orthogonal Protection Strategies
A key advantage of the Boc group is its orthogonality with other common protecting groups.[13][14] This means one protecting group can be selectively removed in the presence of another, which is crucial for complex multi-step syntheses.[15]
-
Boc vs. Fmoc: The Boc group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[16][] This orthogonality is the foundation of many solid-phase peptide synthesis (SPPS) strategies.[18]
-
Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is typically removed by catalytic hydrogenation, a condition under which the Boc group is stable.[6][19]
By understanding the principles outlined in this guide, you will be better equipped to design robust synthetic routes and overcome the challenges associated with premature Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. biosynth.com [biosynth.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing SPPS Coupling of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to the technical support center for the effective incorporation of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-standard building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.
Introduction to this compound in SPPS
This compound is a valuable building block for introducing a rigid phenyl ring into a peptide backbone, often used to create specific secondary structures or as a molecular scaffold. Its structure, with a Boc-protected amine on one end and a free amine on the other, allows for directional coupling. However, the steric bulk of the Boc group and the phenyl ring can present challenges in achieving high coupling efficiency. This guide will address these potential issues with practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of this compound.
Issue 1: Incomplete Coupling
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.[1]
-
Potential Cause 1: Steric Hindrance: The bulky nature of the Boc protecting group and the benzene ring can physically impede the approach of the activated carboxyl group of the incoming building block to the resin-bound amine.[2][3] This is a common issue with sterically hindered reactants in SPPS.[1]
-
Solution 1: "Double Coupling": Repeating the coupling step with fresh reagents is a straightforward and often effective solution to drive the reaction to completion.[1][4]
-
Experimental Protocol: Double Coupling
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any byproducts and unreacted reagents.
-
Prepare a fresh solution of the coupling reagents and this compound.
-
Add the fresh coupling solution to the resin and allow it to react for the same duration as the initial coupling.
-
After the second coupling, wash the resin again and perform a Kaiser test to confirm completion.
-
-
-
Potential Cause 2: Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be potent enough to overcome the steric hindrance associated with this building block.[2]
-
Solution 2: Switch to a More Potent Activating Agent: Utilizing uronium/aminium or phosphonium salt-based coupling reagents can significantly improve coupling efficiency.[5] Reagents like HATU, HBTU, HCTU, or COMU are known to be highly effective for difficult couplings.[5][6][7]
-
Rationale: These reagents form highly reactive OAt or Oxyma esters, which are more effective at acylating sterically hindered amines.
-
Issue 2: Low Yield of the Final Peptide
-
Symptom: After cleavage and purification, the overall yield of the desired peptide is lower than expected.
-
Potential Cause: Peptide Aggregation: The introduction of the rigid, aromatic this compound can sometimes induce the growing peptide chain to aggregate on the solid support, preventing reagents from accessing the reaction sites.[1][8]
-
Solution: Employ Structure-Disrupting Solvents or Chaotropic Salts:
-
Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into your DMF solvent system (e.g., 10-20% v/v).[1] These solvents can help to break up secondary structures and improve solvation of the peptide chain.
-
Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO4 or LiCl in DMF, before coupling can also help to disrupt aggregation.
-
Issue 3: Side Reactions During Deprotection
-
Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected peaks, indicating modification of the peptide.
-
Potential Cause: Alkylation from the Boc Group: During the TFA-mediated deprotection of the Boc group, a reactive tert-butyl cation is generated.[1][9] This cation can alkylate nucleophilic side chains, particularly those of Trp, Met, Cys, and Tyr.[1]
-
Solution: Use of Scavengers: It is crucial to include a "scavenger" cocktail in the TFA deprotection/cleavage reagent to trap these reactive carbocations.[1][10]
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this compound?
A1: For optimal results, especially when coupling this building block to a sterically hindered residue on the resin, high-reactivity coupling reagents are recommended.[2]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, low racemization, effective for sterically hindered couplings.[5][12] |
| HCTU/HBTU | Uronium Salt | Cost-effective alternatives to HATU with good reactivity for standard couplings.[5] |
| COMU | Uronium Salt | High efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[7][13] |
| PyBOP | Phosphonium Salt | Strong coupling reagent, high chemoselectivity (favors N-acylation).[5] |
Q2: What are the optimal reaction times and temperatures for coupling?
A2: Standard coupling times are typically 1-2 hours at room temperature. However, for this sterically hindered building block, extending the coupling time to 4 hours or performing a double coupling is advisable.[4] Microwave-assisted SPPS can also be a valuable technique to drive difficult couplings to completion in a shorter time.[14]
Q3: Can I use this compound with any standard SPPS resin?
A3: Yes, this building block is compatible with standard Boc-SPPS resins such as Merrifield resin for peptide acids and MBHA or BHA resins for peptide amides.[10][15] The choice of resin will depend on the desired C-terminus of your final peptide.
Q4: How should I prepare the this compound for coupling?
A4: The building block should be dissolved in a suitable solvent, typically DMF or a mixture of DMF/DCM, along with the activating agent and a base (e.g., DIPEA or NMM) prior to addition to the resin. Ensure the building block is fully dissolved before initiating the coupling reaction.
Logical Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting common issues when using this compound in SPPS.
Caption: Troubleshooting workflow for SPPS.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. file.globalso.com [file.globalso.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. chempep.com [chempep.com]
Technical Support Center: Kaiser Test with 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene on Resin
Welcome to the technical support center for the Kaiser test, with a specific focus on its application for monitoring reactions involving 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene immobilized on a solid support. This guide is designed for researchers, scientists, and drug development professionals who utilize solid-phase synthesis and require reliable in-process monitoring. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this sensitive colorimetric assay.
Understanding the Core Chemistry
The Kaiser test is a highly sensitive method for detecting free primary amines.[1][2] The reaction relies on ninhydrin, which reacts with a primary amine to produce a characteristic deep blue or purple compound known as Ruhemann's purple.[3][4][5] This makes it an invaluable tool in solid-phase peptide synthesis (SPPS) to confirm the deprotection of an N-terminal amine before proceeding to the next coupling step.[2][6]
In the context of this compound on a resin, the tert-butyloxycarbonyl (Boc) group on one of the aminomethyl functionalities serves as a protecting group.[7] The Boc group is stable under many conditions but is readily cleaved by acid treatment.[8][9] Therefore, the Kaiser test is used to verify the successful removal of this Boc group, which should expose a primary amine and yield a positive (blue) result. Conversely, before deprotection, the test should be negative (yellow or colorless) as the Boc-protected amine will not react with ninhydrin.
Troubleshooting Guide
Encountering unexpected results with the Kaiser test is a common challenge in solid-phase synthesis. This section addresses specific issues you may face when working with this compound on resin.
Issue 1: False Negative Result
A false negative occurs when the Kaiser test remains yellow or colorless after the Boc deprotection step, incorrectly suggesting that the primary amine is not free.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol |
| Incomplete Boc Deprotection | The acidic conditions used for Boc removal were insufficient to drive the reaction to completion. This can be due to degraded reagents, insufficient reaction time, or low temperature. The Boc group remains attached, preventing the primary amine from reacting with ninhydrin.[2] | Action: Repeat the deprotection step. Ensure your acidic reagent (e.g., trifluoroacetic acid - TFA) is fresh and anhydrous. Extend the reaction time or perform a second deprotection. Verification: After repeating the deprotection and thorough washing, perform the Kaiser test again. |
| Peptide/Substrate Aggregation | The growing chains on the resin may aggregate, physically blocking the ninhydrin reagents from accessing the newly deprotected primary amine. This is more common with longer or hydrophobic sequences.[2][10] | Action: Swell the resin in a chaotropic solvent system (e.g., NMP or DMSO instead of DMF) to disrupt secondary structures.[11] Consider sonication during the washing steps to help break up aggregates. |
| Improper Resin Swelling | If the resin is not adequately swelled, the deprotection and Kaiser test reagents cannot efficiently penetrate the polymer matrix to reach the reaction sites.[2] | Action: Ensure the resin is fully swelled in an appropriate solvent (e.g., DMF or DCM) for at least 30-60 minutes before the deprotection step. |
| Degraded Kaiser Reagents | The reagents for the Kaiser test, particularly the potassium cyanide solution, can degrade over time, leading to a loss of sensitivity.[2] | Action: Prepare fresh Kaiser test solutions. The KCN solution is particularly sensitive and should be made fresh regularly. Store reagents as recommended. |
Issue 2: False Positive Result
A false positive occurs when the Kaiser test turns blue before the Boc deprotection step, or after a subsequent coupling reaction that should have consumed the primary amine.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol |
| Incomplete Washing | Residual primary amines from a previous step (e.g., unreacted starting material if the free amine was coupled to the resin) or certain coupling reagents can remain trapped in the resin beads, leading to a positive result.[2][10] | Action: Implement a more rigorous washing protocol after coupling steps. Alternate between different solvents (e.g., DMF, DCM, IPA) to effectively remove all non-covalently bound species.[12] |
| Resin Instability or Degradation | Certain resin backbones, especially polyethylene glycol (PEG)-based resins, can be less stable and may degrade under certain conditions, exposing free amine groups from the polymer itself.[2][10] | Action: If this is a recurring issue, consider switching to a more robust resin, such as a standard polystyrene resin. |
| Premature Boc Deprotection | Although generally stable, the Boc group can be labile to certain conditions. If the resin was exposed to even mild acidic conditions inadvertently, some deprotection may have occurred. | Action: Review all reagents and solvents used in steps prior to the intended deprotection for any acidic contaminants. Ensure all solvents are of high purity. |
| Excessive Heating During Test | Overheating during the Kaiser test (e.g., >120°C or for an extended period) can sometimes cause the breakdown of other functional groups or even partial cleavage of certain protecting groups, generating a false positive.[11][12] | Action: Strictly adhere to the recommended heating time and temperature for the Kaiser test (typically 110-120°C for 5 minutes).[1][13] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed chemical mechanism of the Kaiser test?
A1: The Kaiser test is a two-step process. First, ninhydrin oxidizes the primary amine, leading to its deamination and the formation of an intermediate. This intermediate then reacts with a second molecule of ninhydrin to form the highly conjugated chromophore, Ruhemann's purple, which is responsible for the intense blue color.[3][5]
Caption: Figure 1. Simplified mechanism of the Kaiser test.
Q2: Why is a Boc-protected amine negative in the Kaiser test?
A2: The Kaiser test requires a primary amine (-NH₂) for the reaction to proceed to the blue-colored product. A Boc-protected amine is a carbamate, which is a type of amide. It lacks the necessary free N-H protons and the nucleophilicity to react with ninhydrin under the test conditions. The bulky tert-butyl group also provides significant steric hindrance.
Q3: My compound, this compound, has two amine groups. How does this affect the test?
A3: This molecule has one primary amine (-CH₂-NH₂) and one Boc-protected primary amine (-CH₂-NH-Boc). If you are attaching this molecule to the resin via the unprotected primary amine, you should get a negative Kaiser test result initially. The test will only turn positive after the acid-catalyzed removal of the Boc group, which exposes the second primary amine.
Caption: Figure 2. Expected Kaiser test results before and after Boc deprotection.
Q4: Are there any alternatives to the Kaiser test?
A4: Yes, while the Kaiser test is excellent for primary amines, it is unreliable for secondary amines (like proline).[1][2][11] For these, the Isatin or Chloranil tests are recommended, which typically produce a blue color with secondary amines.[2][11] Other tests like the bromophenol blue test can also be used and will detect both primary and secondary amines.[11]
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the qualitative detection of free primary amines on a solid support.[1][2][13]
Reagents:
-
Solution A: 1 mL of 0.01 M KCN (aqueous) diluted to 50 mL with pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 110°C in a heating block or sand bath for 5 minutes.[1]
-
Remove the tube and observe the color of the beads and the solution.
| Observation | Interpretation |
| Intense Blue Beads & Blue Solution | Positive result: Free primary amines are present. |
| Yellow/Colorless Beads & Solution | Negative result: No free primary amines detected. |
| Brownish-Red Color | Ambiguous; may indicate a secondary amine or side reaction.[12] |
Standard Boc Deprotection Protocol
This is a general protocol for removing a Boc protecting group from an amine on a solid support.[8]
Reagents:
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Washing Solvents: DCM, DMF, Isopropanol (IPA).
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Swell the Boc-protected resin in DCM for 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate gently for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly: 3x with DCM, 3x with IPA, 3x with DMF.
-
Neutralize the resin by washing with the 10% DIPEA solution for 5-10 minutes.
-
Wash the resin again thoroughly: 3x with DMF, 3x with DCM.
-
Take a small sample of the resin for Kaiser test analysis.
References
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to the technical support center for the synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your scale-up efforts.
Synthesis Overview
The selective mono-protection of symmetrical diamines like 1,4-bis(aminomethyl)benzene presents a significant challenge, primarily in preventing the formation of the di-protected byproduct.[1] The synthesis of this compound typically involves the reaction of 1,4-bis(aminomethyl)benzene with di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its straightforward removal under acidic conditions.[1]
A general and effective approach involves the slow addition of Boc₂O to a solution of the diamine.[2] This minimizes the local concentration of the protecting agent, thus favoring mono-substitution.[1] Another strategy to enhance selectivity is the in situ mono-protonation of the diamine, rendering one amine group less reactive towards the electrophilic Boc₂O.[1][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low Yield of the Mono-Boc Protected Product
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or competing side reactions. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure the stoichiometry of your reagents is correct. While an excess of the diamine is often used to favor mono-protection, ensure the amount of Boc₂O is sufficient.[1]
-
Reaction Time and Temperature: The reaction is typically conducted at 0°C initially and then allowed to warm to room temperature.[2] If you observe a significant amount of unreacted starting material, consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Poorly Nucleophilic Amine: While the primary benzylic amines in 1,4-bis(aminomethyl)benzene are generally reactive, solubility issues can hinder the reaction. Ensure your starting material is fully dissolved or well-suspended in the chosen solvent (e.g., dichloromethane).[2][4]
-
-
Product Loss During Workup:
-
Aqueous Extraction: The workup often involves washing with an aqueous base (e.g., 1N NaOH) to remove unreacted starting material and the hydrochloride salt of the diamine if an in situ protonation method is used.[2][3] Ensure the pH of the aqueous layer is sufficiently basic (>12) to deprotonate the ammonium salt of your product, minimizing its solubility in the aqueous phase.[3] Multiple extractions with an organic solvent (e.g., dichloromethane) are recommended to maximize recovery.[3]
-
Purification: Column chromatography is a common method for purification.[2] Product loss can occur if the polarity of the eluent is not optimized. A typical eluent system is a mixture of dichloromethane, methanol, and ammonia.[2] Careful monitoring of fractions is crucial to avoid discarding those containing the product.
-
Issue 2: Excessive Formation of the Di-Boc Protected Byproduct
Q: I am observing a significant amount of the di-protected byproduct, N,N'-di-Boc-1,4-bis(aminomethyl)benzene, in my reaction mixture. How can I improve the selectivity for the mono-protected product?
A: The formation of the di-Boc byproduct is the primary challenge in this synthesis.[1] Here are several strategies to enhance mono-selectivity:
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise over an extended period (e.g., >30 minutes) to a cooled solution of the diamine is crucial.[2] This maintains a low concentration of the electrophile, statistically favoring the reaction with the more abundant, unprotected diamine.[1]
Caption: Effect of Boc₂O addition rate on product distribution. -
Excess of Diamine: Using a significant molar excess of 1,4-bis(aminomethyl)benzene relative to Boc₂O increases the probability of the protecting group reacting with an unprotected diamine molecule rather than the already mono-protected product.[1] A common ratio is around 3-4 equivalents of the diamine to 1 equivalent of Boc₂O.[2]
-
In Situ Mono-protonation: This is a highly effective method for achieving mono-protection.[3][5][6] By adding one equivalent of an acid (e.g., HCl, generated in situ from trimethylsilyl chloride or thionyl chloride), one of the amino groups is protonated to form an ammonium salt.[3] This deactivates it towards the electrophilic Boc₂O, directing the protection to the free amino group.[3][7]
Experimental Protocol for In Situ Mono-protonation:
-
Dissolve 1,4-bis(aminomethyl)benzene in anhydrous methanol and cool the solution to 0°C.
-
Slowly add one equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise. A precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for a short period.
-
Add one equivalent of Boc₂O, possibly dissolved in a small amount of methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Proceed with an aqueous workup, ensuring the final pH is basic (>12) to deprotonate the remaining ammonium group before extraction.[3]
-
Issue 3: Difficulty in Purifying the Product
Q: I am struggling to separate the mono-Boc protected product from the starting diamine and the di-Boc byproduct. What are the best purification strategies?
A: Purification can be challenging due to the similar polarities of the three components.
-
Column Chromatography: This is the most common method.[2]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution may be necessary. A common starting point is a mixture of dichloromethane, methanol, and a small amount of aqueous ammonia (e.g., 94:6:1 v/v/v).[2] The ammonia helps to prevent the protonation of the basic amine groups on the silica gel, reducing tailing and improving separation.
-
Monitoring: Use TLC with a suitable stain (e.g., ninhydrin, which stains primary amines) to visualize the separation. The di-Boc product will be the least polar, followed by the mono-Boc product, and finally the highly polar starting diamine.
-
-
Acid/Base Extraction: This can be used to remove the unreacted diamine before chromatography.
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Wash with a dilute acid solution (e.g., 1M HCl). The more basic starting diamine will be protonated and move into the aqueous layer. The mono- and di-Boc products will remain in the organic layer.
-
Separate the organic layer, dry it, and concentrate it. This enriched mixture can then be purified by column chromatography to separate the mono- and di-Boc products.
-
Issue 4: Problems During Scale-Up
Q: I have a reliable procedure on a small scale, but I am facing issues when trying to scale up the synthesis. What are the key considerations for a successful scale-up?
A: Scaling up a reaction can introduce new challenges.
-
Heat Transfer: The reaction of Boc₂O with amines is exothermic. On a larger scale, efficient heat dissipation is critical to maintain the reaction temperature and prevent side reactions. Ensure your reaction vessel is equipped with adequate cooling and stirring.
-
Mixing: Efficient mixing is crucial, especially during the slow addition of Boc₂O, to avoid localized high concentrations of the reagent which can lead to increased di-protection. Use an overhead stirrer for larger volumes.
-
Workup and Extraction: Handling large volumes of solvents during extraction can be cumbersome. Ensure you have appropriately sized separatory funnels or extraction equipment. Phase separation can sometimes be slower on a larger scale.
-
Purification: Large-scale column chromatography can be resource-intensive. Consider alternative purification methods if possible, such as crystallization. The mono-Boc product is a solid, and it may be possible to find a solvent system from which it can be selectively crystallized, leaving the impurities in the mother liquor.[2]
Parameter Small Scale (e.g., 1-5 g) Large Scale (e.g., >50 g) Stirring Magnetic stirrer Overhead mechanical stirrer Temperature Control Ice bath Jacketed reactor with a chiller Reagent Addition Syringe pump or dropping funnel Metering pump or pressure-equalizing dropping funnel Purification Flash column chromatography Crystallization or large-scale chromatography system
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group? A1: The tert-butyloxycarbonyl (Boc) group is used to temporarily block one of the amine functional groups in 1,4-bis(aminomethyl)benzene.[8] This allows for selective chemical modification of the other, unprotected amine group. The Boc group is stable to many reaction conditions but can be easily removed with acid when it is no longer needed.[9][10]
Q2: What are the typical conditions for Boc deprotection? A2: The Boc group is typically removed under acidic conditions.[10][11] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[10][12] The reaction is usually fast and occurs at room temperature.[10]
Q3: Are there any safety concerns with the reagents used in this synthesis? A3: Yes. Di-tert-butyl dicarbonate (Boc₂O) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Dichloromethane is a suspected carcinogen. If using reagents like trimethylsilyl chloride or thionyl chloride, they are corrosive and react with moisture to release HCl gas; they must be handled with extreme care.[1] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective method.[13] The starting diamine, the mono-Boc product, and the di-Boc byproduct will have different Rf values. Staining the TLC plate with ninhydrin is very useful as it will give a colored spot for the compounds with free primary amine groups (the starting material and the mono-Boc product), while the di-Boc product will not stain.[13] LC-MS can also be used for more quantitative monitoring.
Q5: Can I use other protecting groups for this selective mono-protection? A5: Yes, other protecting groups like carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can also be used for amine protection.[9] However, the choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction steps. The Boc group is widely used due to its ease of introduction and removal under conditions that are orthogonal to many other protecting groups.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sciforum.net [sciforum.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in Reactions of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to the technical support center for optimizing reactions involving 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction outcomes by strategically selecting the reaction solvent. The free primary amine on this molecule makes it a key nucleophile in many synthetic steps, particularly in acylation and amide bond formation. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, yield, and side-product profile.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered in the lab.
Troubleshooting FAQs: Solvent Impact on Reaction Rate & Purity
Q1: My acylation reaction with this compound is extremely slow or appears to be stalled. What is the most likely solvent-related cause?
A1: A slow or stalled acylation (amide bond formation) is one of the most common issues and is frequently tied to suboptimal solvent choice. The primary solvent effects to consider are solubility and the solvent's interaction with the nucleophile (the primary amine).
-
Solubility Issues: First, ensure that all reactants, including the amine, the acylating agent (e.g., an acid chloride or a carboxylic acid/coupling agent adduct), and any base, are fully dissolved. If a reactant has poor solubility, the reaction becomes mass-transfer limited, drastically reducing the rate. If you observe suspended solids, consider switching to a solvent with higher solubilizing power, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Solvent-Nucleophile Interactions (Solvation): The nature of the solvent can dramatically alter the reactivity of the amine nucleophile.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the lone pair of your primary amine. This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its ability to attack the electrophilic carbonyl carbon.[1][2] This caging effect significantly reduces the amine's nucleophilicity and slows down the reaction. While sometimes used, they are generally not the first choice for rapid acylations.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile (MeCN), THF): These solvents are highly recommended for this type of reaction.[3] They possess strong dipoles that can dissolve ionic reagents but lack acidic protons.[4] Consequently, they solvate cations well but leave the amine nucleophile relatively "naked" and highly reactive.[1][4] Switching from a protic or non-polar solvent to a polar aprotic one can increase the reaction rate by several orders of magnitude.[2] For instance, the rate of an SN2 reaction can be up to 5000 times faster in MeCN compared to methanol.[2]
-
Troubleshooting Action: If your reaction is slow in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching to DMF or N-Methyl-2-pyrrolidone (NMP), especially if steric hindrance is also a factor.[5]
Q2: I'm observing significant side products in my reaction. How can the solvent be the cause and what can I do to minimize them?
A2: Side product formation is often linked to the stability of intermediates or the reactivity of reagents, both of which are heavily influenced by the solvent.
-
Hydrolysis: The presence of water in your solvent can lead to the hydrolysis of highly reactive intermediates, such as the activated carboxylic acid or the acyl chloride.[6] This consumes your electrophile and reduces the yield of the desired amide.
-
Racemization (if applicable): If your acylating partner is a chiral carboxylic acid, racemization can be a major issue. The choice of solvent and base can influence the rate of racemization. Highly polar solvents can sometimes stabilize the oxazolone intermediate responsible for racemization.
-
Side Reactions with the Solvent: Some solvents can participate in side reactions. For example, under certain conditions, DMF can decompose to dimethylamine, which can then act as a competing nucleophile. While less common, it is a possibility in prolonged reactions at high temperatures.
Q3: How do I select the best starting solvent for my reaction with this compound?
A3: A logical, stepwise approach is best.
-
Assess Solubility: The primary requirement is that all reactants are soluble.[1] A good starting point is to test the solubility of your amine and the carboxylic acid/acylating agent in a few candidate solvents on a small scale. DCM, DMF, and THF are common initial choices.[6][7]
-
Consider the Reaction Mechanism: For a standard amide coupling (a form of nucleophilic acyl substitution), the reaction proceeds through a polar, often charged, transition state. According to Hughes-Ingold rules and general solvent theory, polar solvents will stabilize this transition state more than the neutral starting materials, thereby accelerating the reaction.[8]
-
Favor Polar Aprotic Solvents: As discussed in Q1, polar aprotic solvents offer the best balance. They dissolve the reactants and enhance the nucleophilicity of the amine.[2][3] DMF is a workhorse solvent for amide bond formation for this reason.[9]
-
Evaluate Practicality: Consider the boiling point of the solvent for ease of removal post-reaction. DCM (b.p. ~40 °C) is easily removed, while DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) require high vacuum or aqueous workup for removal.
Recommendation: Start with a polar aprotic solvent like DMF or DCM . If solubility is an issue in DCM, move to DMF. If the reaction is still sluggish, a more polar solvent like NMP or DMSO could be beneficial.[5]
Visual Guides
Troubleshooting Flowchart for Slow or Incomplete Reactions
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Chemistries: A Comparative Guide to Boc- and Fmoc-Protected Linkers in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic choice of protecting groups is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). This decision dictates not only the reaction conditions but also profoundly impacts the yield, purity, and applicability of the final peptide product. The two dominant methodologies, defined by the Nα-protecting group, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of these two cornerstone approaches. We will delve into the fundamental chemical principles, present a head-to-head performance analysis supported by experimental insights, and provide detailed protocols to inform your synthetic strategy. While the topic specifies 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, it is essential to clarify that this molecule is a mono-protected diamine building block. It can be utilized to construct a custom linker compatible with the Boc strategy, rather than being a standard, pre-defined linker itself. Therefore, this guide will compare the broader Boc protection strategy, which would encompass linkers derived from such building blocks, against the widely used Fmoc-protected linkers.
The Core Directive: Understanding the Orthogonal Philosophies
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes—the use of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2] This orthogonality is the cornerstone of successful stepwise peptide synthesis.
The Boc/Bzl Strategy: A Classic Approach with Graduated Acidity
The Boc strategy, pioneered by R.B. Merrifield, is the classic method upon which SPPS was built.[3] It employs the acid-labile Boc group for the temporary protection of the Nα-amino group. Each cycle of synthesis involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The "permanent" side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin support.[2] This reliance on graduated acid lability is a key feature, though it is considered a "quasi-orthogonal" system since both types of protecting groups are removed by acidolysis.[1]
The Fmoc/tBu Strategy: The Milder, Orthogonal Alternative
Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc group for Nα-amino protection.[3] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] In contrast, the side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group.[] This allows for the final cleavage from the resin and removal of all side-chain protection in a single step with TFA.[2] The distinct chemical mechanisms for deprotection (base vs. acid) make the Fmoc/tBu strategy a truly orthogonal system, which is a significant advantage.[1]
Head-to-Head Comparison: Performance in the Trenches
The choice between Boc and Fmoc chemistry is often dictated by the specific peptide sequence, its length, hydrophobicity, and the presence of sensitive modifications.
The Challenge of "Difficult Sequences" and Aggregation
One of the most significant challenges in SPPS is the on-resin aggregation of the growing peptide chain, which can lead to incomplete coupling and deprotection reactions, resulting in low yields and purity. This is particularly problematic for hydrophobic peptides and sequences prone to forming stable secondary structures like β-sheets.[][5]
In this arena, the Boc strategy often holds a distinct advantage .[] The repeated TFA deprotection steps protonate the N-terminus of the peptide chain. This positive charge helps to disrupt inter-chain hydrogen bonding and secondary structure formation, improving solvation and the accessibility of the reactive terminus for the next coupling cycle.[6] For synthesizing membrane protein fragments or peptides rich in β-sheet structures, the Boc strategy can yield significantly higher crude purity and overall yields compared to the Fmoc approach.[][5]
Conversely, in the Fmoc strategy , the peptide-resin remains in a neutral state throughout the synthesis, which can make it more susceptible to aggregation.[6] While this is less of a concern for shorter, more hydrophilic peptides, it can become a major obstacle for sequences over 20 amino acids or those with high hydrophobicity.[7]
Purity, Side Reactions, and Compatibility
For routine synthesis of standard peptides, the Fmoc strategy is generally favored and often provides higher purity crude products .[2] Its milder deprotection conditions are compatible with a wider range of acid-sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation.[2] The orthogonality of the Fmoc/tBu scheme minimizes the risk of premature cleavage of side-chain protecting groups during the synthesis cycles.[7]
However, Fmoc chemistry is not without its own set of potential side reactions. The dibenzofulvene byproduct generated during Fmoc deprotection can form adducts with the deprotected N-terminus if not effectively scavenged by piperidine.[2] Another common issue is aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser, which can be catalyzed by the basic conditions of Fmoc removal.[2]
The Boc strategy , while robust, involves harsher conditions. The final cleavage with HF is highly corrosive, toxic, and requires specialized laboratory equipment.[3] These aggressive conditions can degrade sensitive peptides. The repeated treatments with TFA can also lead to the alkylation of sensitive residues like methionine and tryptophan by carbocations generated from the Boc group and other protecting groups.[1]
Data Presentation: A Comparative Overview
| Feature | Boc-Protected Linker Strategy | Fmoc-Protected Linker Strategy | Rationale & Causality |
| Nα-Deprotection | 50% TFA in DCM[8] | 20% Piperidine in DMF[2] | Acid-labile vs. Base-labile chemistry dictates the entire orthogonal scheme. |
| Final Cleavage | Anhydrous HF or TFMSA[6] | TFA-based cocktails[3] | Boc/Bzl strategy requires very strong acid for side-chain and linker cleavage. Fmoc/tBu uses milder TFA. |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[1] | Fully orthogonal[1] | Distinct deprotection mechanisms (base vs. acid) in Fmoc strategy prevent premature side-chain deprotection. |
| Handling "Difficult Sequences" | Often superior[] | More prone to aggregation[6] | Repeated acidolysis in Boc-SPPS protonates the N-terminus, disrupting aggregation.[6] |
| Crude Purity (Hydrophobic Peptides) | Often higher[] | Can be lower due to aggregation[] | Better solvation and reaction kinetics in Boc-SPPS for aggregation-prone sequences. |
| Crude Purity (Standard Peptides) | 75-85% (Typical)[1] | 70-90% (Typical)[1] | Milder conditions of Fmoc-SPPS generally lead to fewer side reactions for standard sequences.[2] |
| Compatibility with Modifications | Less compatible with acid-sensitive moieties | Highly compatible[2] | Milder deprotection and cleavage conditions of Fmoc strategy preserve sensitive modifications. |
| Automation | More complex due to hazardous reagents[2] | Readily automated and monitored via UV[2] | The use of HF in Boc-SPPS requires specialized equipment. Fmoc removal can be monitored by the UV absorbance of the dibenzofulvene byproduct. |
| Safety | Requires handling of highly toxic HF[3] | Piperidine is toxic but less hazardous than HF | HF is a significant safety concern requiring special precautions and apparatus. |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, generalized protocols for manual solid-phase peptide synthesis using both Boc and Fmoc strategies. These protocols serve as a foundational guide and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Manual Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy on a 0.1 mmol scale.
Materials:
-
Resin (e.g., Merrifield for peptide acids, MBHA for peptide amides)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., HBTU/HOBt or DCC/HOBt)
-
Isopropanol (IPA)
Workflow:
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM. Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.
-
Agitate for an additional 20-25 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin sequentially with DCM (3x) and IPA (2x) to remove residual TFA.[]
-
Neutralization:
-
Add a 10% solution of DIEA in DCM and agitate for 5 minutes. Drain.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin sequentially with DCM (3x) and DMF (3x) to remove excess DIEA and prepare for coupling.
-
Amino Acid Coupling (In Situ Neutralization/HBTU):
-
In a separate vial, dissolve the next Boc-amino acid (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add this solution to the resin, followed by DIEA (5-6 eq.).
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion with the Kaiser test (should be negative).
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage: After the final coupling and washing, dry the peptide-resin. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.
Protocol 2: Manual Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy on a 0.1 mmol scale.
Materials:
-
Resin (e.g., Wang for peptide acids, Rink Amide for peptide amides)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HATU or HBTU/HOBt)
-
Dichloromethane (DCM)
Workflow:
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
Nα-Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF. Agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.[5]
-
-
Washing: Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling (HATU):
-
In a separate vial, dissolve the next Fmoc-amino acid (3-4 eq.) and HATU (3-4 eq.) in DMF.
-
Add this solution to the resin, followed by DIEA (5-6 eq.).
-
Agitate the mixture for 1-2 hours at room temperature. Monitor reaction completion with the Kaiser test (should be negative).
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage: After the final deprotection and washing, dry the peptide-resin. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a TFA-based cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours at room temperature.
Conclusion and Future Perspectives
Both Boc and Fmoc solid-phase peptide synthesis are powerful and well-established methodologies, each with a distinct set of advantages and disadvantages. The Fmoc strategy has become the workhorse for routine peptide synthesis, driven by its milder reaction conditions, true orthogonality, and ease of automation.[2] It is particularly well-suited for the synthesis of peptides containing sensitive modifications.
However, the classic Boc strategy remains an indispensable tool in the peptide chemist's arsenal. Its utility in overcoming the significant challenge of peptide aggregation makes it the preferred method for the synthesis of long and "difficult" hydrophobic sequences.[][5] The development of new linker technologies compatible with Boc-SPPS continues to expand its applicability, for instance, in the on-resin synthesis of cyclic peptides.[7]
Ultimately, the choice between a Boc- and an Fmoc-based strategy is not a matter of one being universally superior to the other. It is a strategic decision that must be guided by the specific properties of the target peptide, the available laboratory resources, and the ultimate application of the synthetic product. A thorough understanding of the underlying chemical principles and practical considerations of both methods is essential for any researcher aiming to successfully navigate the complex but rewarding field of peptide synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Rigid Linkers: A Comparative Analysis Featuring 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Introduction: The Central Role of the Linker in Modern Drug Discovery
In the landscape of rational drug design, particularly with the rise of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer considered a passive spacer.[1] It is a critical determinant of a molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] These bifunctional molecules are defined by three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them.[3] The linker's architecture—its length, rigidity, and chemical composition—directly dictates the spatial orientation and proximity of the POI and E3 ligase, which is paramount for inducing efficient protein degradation.[1][4]
The choice between a flexible and a rigid linker is a pivotal decision in the design process.[4] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer conformational adaptability, which can be advantageous in early-stage discovery.[3][5] However, this flexibility can introduce a significant entropic penalty upon binding and may lead to undesirable physicochemical properties. Rigid linkers, conversely, can pre-organize the molecule into a bioactive conformation, potentially enhancing potency, selectivity, and metabolic stability.[1][4]
This guide provides an in-depth comparison of rigid linkers, with a special focus on 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene , a versatile building block derived from p-xylylenediamine. We will explore its properties against other common rigid motifs and provide the experimental context necessary for researchers to make informed decisions in their linkerology explorations.[6]
Featured Linker: this compound
This compound is a mono-protected diamine that serves as a foundational building block for introducing a rigid p-xylylene core into a larger molecule.[7] The p-xylylene group imparts a well-defined, rigid structure that fixes the distance and vectorial trajectory between the two points of attachment.
Structural and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 108468-00-4 | [8] |
| Molecular Formula | C13H20N2O2 | [7] |
| Molecular Weight | 236.31 g/mol | [8] |
| Appearance | White to slightly yellow powder | [7] |
| Melting Point | 64-68 °C | [7][9] |
| Key Feature | Orthogonally protected amine groups | [7] |
The primary advantage of this reagent lies in its synthetic utility. The Boc (tert-butyloxycarbonyl) protecting group on one aminomethyl function allows for selective reaction at the free primary amine. Following the initial coupling reaction, the Boc group can be removed under acidic conditions to reveal the second amine, ready for subsequent conjugation. This stepwise approach is fundamental for the controlled, modular assembly of heterobifunctional molecules.
Comparative Analysis of Rigid Linker Classes
The selection of a rigid linker is a strategic choice to control the geometry of the final compound. While this compound provides a linear, planar scaffold, other classes of rigid linkers offer distinct three-dimensional arrangements and properties.
1. Aromatic and p-Xylylene Linkers:
-
Structure and Rigidity: Based on phenyl rings, these linkers are planar and highly rigid. The substitution pattern (ortho, meta, para) dictates the angle between the two connection points. p-Xylylene, as in our featured compound, enforces a 180° separation.
-
Performance Insights: The defined geometry can pre-organize a PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[1] However, excessive rigidity can also be detrimental if the resulting conformation is not optimal for the specific protein-ligase pair.[3] The planarity and hydrophobicity can sometimes negatively impact solubility.[5]
2. Saturated Heterocycles (Piperazine/Piperidine):
-
Structure and Rigidity: These cycloalkane structures introduce rigidity while providing a distinct three-dimensional character due to their chair or boat conformations.[5] They are a common motif found in approximately 4% of reported PROTACs each.[3]
-
Performance Insights: Compared to flat aromatic rings, the 3D nature of these linkers can provide more favorable exit vectors for the ligands. Their inclusion often improves water solubility and metabolic stability, addressing common liabilities in drug development.[5]
3. Alkynes and Triazoles:
-
Structure and Rigidity: Alkynes offer a simple, linear, and rigid "rod-like" structure.[1] Triazole rings, often synthesized via highly efficient copper-catalyzed "click chemistry," are also planar and rigid.[5]
-
Performance Insights: The metabolic stability of the triazole ring makes it a highly attractive linker motif for in vivo applications.[5] Both structures provide excellent conformational restriction, which can enhance selectivity by disfavoring off-target complex formation.[1]
4. Spirocyclic Linkers:
-
Structure and Rigidity: Spirocycles feature two rings connected by a single common atom, creating a unique and highly rigid three-dimensional scaffold.[10]
-
Performance Insights: These linkers are gaining attention for their ability to improve molecular three-dimensionality and enhance pharmacokinetic properties.[10] By locking the molecular conformation, they can significantly enhance selectivity and potency by pre-organizing the molecule into an active state that favors ternary complex formation.[5]
Table 2: Comparative Overview of Rigid Linker Classes
| Linker Class | Primary Structure | Key Geometric Feature | Impact on Solubility | Synthetic Accessibility |
| p-Xylylene | Phenyl ring | Linear, Planar | Can be low; often hydrophobic | High (building blocks available) |
| Piperazine/Piperidine | Saturated heterocycle | 3D, Chair/Boat | Generally improved | Moderate to High |
| Alkyne/Triazole | Alkyne or 1,2,3-triazole | Linear, Planar | Varies; can be modulated | High (Click chemistry for triazoles) |
| Spirocyclic | Fused bicyclic system | Complex 3D | Generally improved | Often challenging; requires custom synthesis |
Experimental Evaluation of Linker Performance
The ultimate validation of a linker's utility comes from empirical data. The choice between rigid linkers is not merely theoretical; it has profound, measurable consequences on the performance of the final molecule. A well-designed experimental cascade is crucial for comparing candidates.
Protocol 1: Target Protein Degradation via Western Blot
This protocol is the gold standard for assessing the efficacy of a PROTAC by measuring its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ).[4]
Objective: To quantify the degradation of a target protein induced by PROTACs containing different rigid linkers.
Methodology:
-
Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC construct (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice for 20 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize lysate concentrations and boil with Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4] Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data. Quantify band intensities using densitometry software. Plot the normalized target protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: In Vitro Linker Stability Assay in Plasma
This assay assesses the linker's stability to enzymatic degradation in a biologically relevant matrix.[11]
Objective: To determine the rate of compound degradation or cleavage in plasma over time.
Methodology:
-
Preparation: Obtain plasma (e.g., human, mouse) and thaw at 37°C. Prepare a stock solution of the test compound (e.g., the final PROTAC) in a suitable solvent like DMSO.
-
Incubation: Spike the test compound into the pre-warmed plasma to a final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%).[12] Incubate the mixture in a shaking water bath at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), withdraw an aliquot of the plasma mixture.[13]
-
Reaction Quenching: Immediately stop the reaction by adding a multiple volume excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates plasma proteins.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze the concentration of the intact parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the concentration versus time plot.
Conclusion and Future Outlook
The "linkerology" of bifunctional molecules is a complex, multi-parameter optimization problem where rigidity is a powerful tool, not a universal solution.[1][14] This compound is an exemplary building block, providing a synthetically accessible means to install a conformationally restricted p-xylylene unit. Its value is best understood in comparison to other rigid linkers—such as saturated heterocycles, alkynes, and spirocycles—which offer different geometric and physicochemical properties.
The choice of a linker must be empirically driven and tailored to the specific biological system. A rigid linker that yields a highly potent degrader for one target may be completely ineffective for another.[3] A successful design strategy often involves synthesizing a small library of compounds with diverse linkers to explore the structure-activity relationship.[6] As our understanding of ternary complex structures and dynamics grows, we move closer to a future of predictive, rational linker design, but for now, rigorous experimental validation remains the cornerstone of developing next-generation therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 8. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, CAS No. 108468-00-4 - iChemical [ichemical.com]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Byproduct Analysis in the Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Introduction
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a critical bifunctional linker used extensively in medicinal chemistry and materials science.[1] Its structure, featuring a primary amine for conjugation and a Boc-protected amine for orthogonal deprotection strategies, makes it a valuable building block for synthesizing complex molecules like oligomeric thioureas and model receptors for dicarboxylates.[1][2] However, the synthesis of this molecule is often plagued by challenges in selectivity, leading to the formation of significant byproducts. The direct synthesis route starts from the symmetrical 1,4-bis(aminomethyl)benzene, where achieving mono-protection is a statistical and kinetic challenge.[3]
This guide provides an in-depth comparison of synthetic strategies for this compound, with a core focus on the formation and analysis of reaction byproducts. We will explore the causality behind byproduct formation, present comparative data from different synthetic approaches, and detail a robust analytical workflow for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and similar selectively protected diamines.
Part 1: The Challenge of Selectivity in Direct Boc-Protection
The most common method for synthesizing this compound is the direct reaction of 1,4-bis(aminomethyl)benzene with di-tert-butyl dicarbonate (Boc₂O).[2] While straightforward, this approach inevitably leads to a mixture of the desired mono-Boc product, the di-Boc protected byproduct, and unreacted starting material.
Causality of Byproduct Formation:
-
Statistical Distribution: In a reaction with a symmetric diamine, even with equimolar amounts of the protecting agent, a statistical mixture of mono-substituted, di-substituted, and unreacted diamine is probable.[3]
-
Kinetic Factors: The primary amine of the desired mono-Boc product is still nucleophilic and can react with remaining Boc₂O to form the di-Boc byproduct. Controlling this second reaction is key to maximizing the yield of the mono-protected species.
The following diagram illustrates the primary reaction pathway and the competing side reactions that lead to common byproducts.
Caption: Reaction scheme for the direct Boc-protection of 1,4-bis(aminomethyl)benzene.
Part 2: Comparative Analysis of Synthesis Methodologies
To mitigate byproduct formation, several strategies can be employed. Here, we compare the standard batch method with an alternative approach that leverages in-situ mono-protonation to enhance selectivity.
Method A: Standard Batch Synthesis with Excess Diamine
This is a common laboratory procedure aimed at favoring mono-protection by using a large excess of the starting diamine.
Experimental Protocol:
-
Suspend 1,4-bis(aminomethyl)benzene (e.g., 3.7 equivalents) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.[2]
-
Cool the suspension to 0 °C in an ice bath.[2]
-
Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the cooled diamine suspension over 30-60 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction and perform an aqueous workup, typically with 1N NaOH, to remove unreacted starting material and other impurities.[2]
-
Dry the organic phase, concentrate, and purify the product via column chromatography.[2]
Rationale: Using a large excess of the diamine ensures that the Boc₂O is more likely to encounter an unprotected diamine molecule rather than a mono-protected one, thus statistically favoring the desired product. However, this method complicates purification, as a large amount of unreacted starting material must be removed.
Method B: Acid-Mediated Selective Mono-Protection
This more advanced "one-pot" method differentiates the two amino groups by protecting one as an acid salt, rendering it non-nucleophilic.[4][5]
Experimental Protocol:
-
Dissolve 1,4-bis(aminomethyl)benzene (1.0 equivalent) in a solvent mixture, such as 50% aqueous methanol.[4]
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of an acid, such as hydrochloric acid (HCl) or trimethylsilyl chloride (Me₃SiCl) as an in-situ HCl source.[4][5]
-
Stir the mixture for 30 minutes to allow for the formation and equilibration of the mono-hydrochloride salt.[4]
-
Add one equivalent of Boc₂O to the solution and stir for 1-2 hours at room temperature.[4]
-
Neutralize the mixture with a base (e.g., 2N NaOH) to a pH >12.[5]
-
Extract the product with an organic solvent (e.g., DCM), wash with brine, dry, and concentrate to yield the mono-Boc product.[4][6]
Rationale: The addition of one equivalent of acid protonates one of the amino groups, forming a non-nucleophilic ammonium salt. The remaining free amine is then able to react selectively with the Boc₂O. This method avoids large excesses of starting material and often results in a cleaner crude product that may not require extensive chromatography.[7]
Comparative Data Summary
The following table summarizes the typical outcomes of the two synthetic methods based on literature precedents and experimental observations.
| Metric | Method A: Standard Batch (Excess Diamine) | Method B: Acid-Mediated | Source(s) |
| Stoichiometry | ~3-4 eq. Diamine : 1 eq. Boc₂O | 1 eq. Diamine : 1 eq. HCl : 1 eq. Boc₂O | [2],[4] |
| Typical Yield (Mono-Boc) | ~40-55% (after chromatography) | ~65-95% (often requires minimal purification) | [2],[4][7] |
| Purity (Crude) | Low (high % of unreacted diamine) | High (>95% in some cases) | [2],[7] |
| Primary Byproducts | Unreacted Diamine, Di-Boc Product | Di-Boc Product (typically low) | [3],[4] |
| Purification Demand | High (Column Chromatography essential) | Low to Moderate | [2],[7] |
Part 3: A Validated Analytical Workflow for Byproduct Quantification
To accurately compare synthesis outcomes and ensure product quality, a robust and validated analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.[8][9][10]
Objective: To separate, identify, and quantify the desired mono-Boc product, the di-Boc byproduct, and the unreacted 1,4-bis(aminomethyl)benzene starting material.
Step-by-Step Analytical Protocol:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Peak Identification & Elution Order:
-
In a reverse-phase system, elution is based on polarity. The most polar compound elutes first.
-
Peak 1 (Shortest Retention Time): 1,4-bis(aminomethyl)benzene (most polar).
-
Peak 2 (Intermediate Retention Time): this compound (desired product).
-
Peak 3 (Longest Retention Time): 1,4-bis(N-Boc-aminomethyl)benzene (least polar/most non-polar).[11]
-
-
Mass Spectrometry (LC-MS) Confirmation:
-
Couple the HPLC to an ESI-MS detector to confirm the identity of each peak by its mass-to-charge ratio (m/z).
-
Expected [M+H]⁺ ions:
-
Starting Material: ~137.1 m/z
-
Mono-Boc Product: ~237.2 m/z
-
Di-Boc Byproduct: ~337.3 m/z
-
-
-
Quantification:
-
Calculate the relative percentage of each component by integrating the peak areas from the UV chromatogram.
-
For absolute quantification, a calibration curve using purified standards of each compound should be prepared.
-
The following diagram outlines this self-validating analytical workflow.
Caption: Validated workflow for byproduct analysis using HPLC with UV and MS detection.
Conclusion and Recommendations
The selective mono-Boc protection of 1,4-bis(aminomethyl)benzene presents a significant synthetic challenge, primarily due to the formation of di-protected and unreacted starting material byproducts.
-
The Standard Batch Method (Method A) , while simple in concept, is inefficient due to the large excess of diamine required, which complicates purification and lowers the effective yield.
-
The Acid-Mediated Selective Synthesis (Method B) offers a superior alternative. By temporarily deactivating one amine group via protonation, this method achieves significantly higher selectivity and yield for the desired mono-Boc product, often with minimal need for chromatographic purification.[4][5][7]
For researchers and drug development professionals, adopting the acid-mediated approach (Method B) is highly recommended for a more efficient, cost-effective, and scalable synthesis. Regardless of the synthetic method chosen, the implementation of a rigorous analytical workflow combining HPLC with mass spectrometry is critical for accurately quantifying product purity and guiding process optimization.[10][12][13] This ensures the quality and reliability of this important chemical building block for downstream applications.
References
- 1. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 108468-00-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 13. ijpsjournal.com [ijpsjournal.com]
A Guide to the Structural Confirmation of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene via ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For molecules such as 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a key building block in the synthesis of various pharmacologically active compounds, precise structural elucidation is paramount. This guide provides an in-depth technical analysis of the confirmation of its structure using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique. We will delve into the predicted ¹³C NMR spectrum of this compound, compare it with potential isomers, and provide a comprehensive experimental protocol for acquiring high-quality spectral data.
The Structural Significance of this compound
This compound serves as a versatile bifunctional linker. The presence of a primary amine and a Boc-protected amine on a para-substituted benzene ring allows for selective chemical modifications, making it a valuable intermediate in the construction of complex molecular architectures. Accurate characterization of this intermediate is critical to ensure the integrity of the final products.
Deciphering the ¹³C NMR Spectrum: A Predictive Analysis
In the absence of a readily available experimental spectrum in the public domain, a predicted ¹³C NMR spectrum provides a robust framework for structural verification. Based on established chemical shift principles and data from analogous structures, we can anticipate the approximate chemical shifts for each unique carbon atom in this compound.
The structure of this compound possesses a plane of symmetry due to the para-substitution on the benzene ring. This symmetry results in fewer than the total number of carbon signals, as chemically equivalent carbons will resonate at the same frequency. The molecule has a total of 13 carbon atoms, but due to symmetry, we expect to see 8 distinct signals in the ¹³C NMR spectrum.
Molecular Structure and Predicted ¹³C NMR Signals
Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
| C9 | Boc Carbonyl (C=O) | ~156 | Carbonyl carbons in carbamates typically resonate in this downfield region.[1] |
| C1 | Aromatic C-1 (ipso to CH₂NHBoc) | ~140 | Quaternary aromatic carbon attached to the electron-withdrawing CH₂NHBoc group. |
| C4 | Aromatic C-4 (ipso to CH₂NH₂) | ~138 | Quaternary aromatic carbon attached to the CH₂NH₂ group. |
| C2, C6 | Aromatic C-2, C-6 | ~128 | Aromatic CH carbons ortho to the CH₂NHBoc group. |
| C3, C5 | Aromatic C-3, C-5 | ~127 | Aromatic CH carbons ortho to the CH₂NH₂ group. |
| C10 | Boc Quaternary Carbon | ~79 | The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom.[1] |
| C8 | Methylene (-CH₂NH₂) | ~46 | Benzylic carbon attached to a primary amine. |
| C7 | Methylene (-CH₂NHBoc) | ~45 | Benzylic carbon attached to the Boc-protected amine. |
| C11, C12, C13 | Boc Methyl (-CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[1] |
Comparison with Potential Isomers
To further solidify the structural confirmation, it is instructive to compare the predicted spectrum of the para-isomer with its potential ortho- and meta-isomers.
-
1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene (ortho-isomer): This isomer lacks a plane of symmetry, and therefore all 13 carbon atoms would be chemically non-equivalent, resulting in 13 distinct signals in the ¹³C NMR spectrum.
-
1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene (meta-isomer): Similar to the ortho-isomer, the meta-isomer also lacks a plane of symmetry, and would thus be expected to exhibit 13 distinct signals .
The clear difference in the expected number of signals (8 for para vs. 13 for ortho and meta) provides a definitive method for distinguishing between the isomers.
Workflow for Isomer Differentiation
Caption: Logical workflow for distinguishing isomers based on the number of ¹³C NMR signals.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum for structural confirmation, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution into a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: Set the appropriate deuterated solvent for locking and referencing.
-
Temperature: Maintain a constant temperature, typically 298 K.
3. Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 220-250 ppm is sufficient to cover the expected chemical shift range.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Pulse Angle: A 30-45 degree pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. By analyzing the number of signals, their chemical shifts, and comparing them to predicted values and potential isomers, researchers can unequivocally verify the structure of this important synthetic intermediate. The detailed experimental protocol provided in this guide will enable scientists to acquire high-quality data, ensuring the integrity and reliability of their research in drug discovery and development.
References
Mass spectrometry analysis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene and its derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene and its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a critical bifunctional building block in synthetic and medicinal chemistry. We will explore its ionization characteristics, predictable fragmentation pathways, and compare robust analytical methodologies for its characterization and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analysis of this molecule and its structurally related derivatives.
Introduction: The Analytical Challenge of a Labile Protecting Group
This compound is a derivative of p-xylene diamine where one of the primary amine functionalities is protected by a tert-butoxycarbonyl (Boc) group. This mono-protected structure makes it an invaluable intermediate for the synthesis of polymers, ligands, and complex pharmaceutical precursors.[1] However, the very nature of the Boc group—designed for easy removal under acidic conditions—presents a unique challenge for mass spectrometry analysis.[2] It is thermally and energetically labile, often leading to in-source decay or facile fragmentation that can complicate spectral interpretation if not properly understood and controlled.
This guide moves beyond a simple recitation of methods. It explains the causality behind instrumental choices and provides a framework for developing self-validating analytical protocols, ensuring both accuracy and reliability in experimental outcomes.
Physicochemical Properties and Ionization Behavior
A foundational understanding of the analyte's properties is crucial for method development. The presence of two basic nitrogen atoms—one primary amine and one carbamate—makes this compound an ideal candidate for positive mode ionization techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.31 g/mol | |
| CAS Number | 108468-00-4 | |
| Melting Point | 64-68 °C | [3] |
| Structure | H₂NCH₂C₆H₄CH₂NHCO₂C(CH₃)₃ | [1] |
Choosing the Right Ionization Technique:
-
Electrospray Ionization (ESI): ESI is the premier choice for this class of compounds. It is a soft ionization technique that typically imparts less energy to the analyte compared to others, which is critical for preserving the fragile Boc group. Protonation will readily occur at the primary amine, yielding a strong protonated molecule [M+H]⁺ at m/z 237.3.
-
Atmospheric Pressure Chemical Ionization (APCI): While also effective for polar molecules, APCI utilizes a higher-energy corona discharge, which significantly increases the risk of in-source fragmentation and the premature loss of the Boc group. It should be considered a secondary option if ESI fails to provide adequate signal.
-
Electron Ionization (EI): Used in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a hard ionization technique that would cause extensive and immediate fragmentation of this molecule, making it unsuitable for determining the molecular weight.[4]
Decoding the Fragmentation Puzzle: MS/MS Analysis
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation pattern of this compound is dominated by the predictable behavior of the N-Boc group and benzylic cleavages.
The Signature Fragmentation of the N-Boc Group
The Boc group is notoriously unstable under MS conditions and its fragmentation is a key diagnostic feature.[5] Upon collisional activation, the [M+H]⁺ precursor ion (m/z 237.3) undergoes several characteristic losses:
-
McLafferty Rearrangement: This is a primary and highly characteristic fragmentation pathway for Boc-protected amines. It involves the neutral loss of isobutylene (56 Da), resulting in an unstable carbamic acid intermediate which then loses CO₂ (44 Da).[2][6] However, the most commonly observed event is the initial loss of isobutylene.
-
Loss of the tert-butyl cation: Cleavage of the C-O bond can result in the formation of a tert-butyl cation (m/z 57) and the loss of 100 Da from the precursor, leaving a deprotected and carbamylated amine.
-
Complete Loss of the Boc Group: A neutral loss of the entire Boc group (C₅H₉O₂) is equivalent to a 101 Da loss.
The most diagnostically significant fragmentation is the loss of 56 Da.
Benzylic and Aromatic Fragmentation
The benzene ring and its benzylic carbons provide additional, predictable cleavage points:
-
Benzylic Cleavage (α-cleavage): The bonds between the methylene carbons and the nitrogen atoms are prone to cleavage.[7] This leads to the formation of characteristic aminobenzyl-type ions.
-
Aromatic Ring Fragmentation: The stable aromatic ring itself can fragment, although this typically requires higher collision energy. A fragment at m/z 77, corresponding to the phenyl group, is a common indicator of a benzene ring.[8]
Proposed Fragmentation Pathway
The following diagram illustrates the most likely fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
A Comparative Guide to Analytical Methodologies
The choice of analytical method depends entirely on the objective: high-confidence structural confirmation or high-sensitivity quantification.
Caption: Comparison of Direct Infusion and LC-MS analytical workflows.
Method 1: High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
For unequivocal identification of the parent compound and its unknown synthesis derivatives, HRMS (e.g., Q-TOF or Orbitrap) is the gold standard. It provides accurate mass measurements, enabling the determination of elemental composition.
Experimental Protocol: LC-Q-TOF Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water with 0.1% formic acid. The acid ensures efficient protonation.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan MS from m/z 50-500. For MS/MS, use data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions.
-
Collision Energy: Ramp from 10-40 eV to capture both low-energy (Boc loss) and high-energy (ring cleavage) fragments.
-
Method 2: Triple Quadrupole (QqQ) MS for Targeted Quantification
When the goal is to measure the concentration of the target compound or its known derivatives, often in a complex matrix like a reaction mixture or biological sample, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is unparalleled in sensitivity and selectivity.[9][10]
Experimental Protocol: LC-MS/MS (MRM) Analysis
-
Sample Preparation & LC: Use the same procedure as described for HRMS analysis. The addition of an internal standard is required for accurate quantification.
-
Mass Spectrometry (QqQ):
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Develop transitions based on the fragmentation pattern. A "quantifier" transition should be the most intense and stable, while a "qualifier" transition confirms identity.
-
Dwell Time: 100 ms per transition.
-
Table of Proposed MRM Transitions and Optimized Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) | Rationale |
| Parent Compound | 237.3 | 181.1 | Quantifier | 15 | Corresponds to the highly favorable loss of isobutylene (-56 Da). Stable and intense. |
| Parent Compound | 237.3 | 137.1 | Qualifier | 25 | Confirms the full deprotection of the molecule. Requires slightly more energy. |
| Parent Compound | 237.3 | 120.1 | Qualifier 2 | 30 | Benzylic cleavage fragment, confirms the xylyl backbone. |
| Deprotected Analog | 137.1 | 120.1 | Primary | 20 | For monitoring the fully deprotected species (product or impurity). |
Field Insights: Practical Considerations & Troubleshooting
-
Controlling In-Source Fragmentation: The Boc group's lability means it can fragment within the ion source before mass analysis.[2] To minimize this, keep the source temperature and cone voltage as low as possible while maintaining good signal intensity. If the deprotected ion (m/z 137.1) is dominant even in the full MS scan, it indicates excessive in-source decay.
-
Adduct Formation: In the absence of a strong proton source (like formic acid), sodium ([M+Na]⁺, m/z 259.3) and potassium ([M+K]⁺, m/z 275.4) adducts are common. While useful for confirming molecular weight, they often fragment less predictably than the protonated molecule. The addition of 0.1% formic acid to all solvents will suppress adduct formation and enhance the [M+H]⁺ signal.
-
Isomer Differentiation: Mass spectrometry alone cannot distinguish positional isomers, such as 1-(N-Boc-aminomethyl)-3 -(aminomethyl)benzene. The retention time from a validated chromatographic method is essential for unambiguous identification.[9] Methods developed for separating aromatic amines are widely available and can be adapted.[11]
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a study in managing molecular lability. The key to success lies in recognizing the compound's inherent instability and leveraging it as a diagnostic tool. The characteristic loss of isobutylene (56 Da) is a reliable marker for the Boc group's presence. For structural confirmation and the analysis of unknowns, high-resolution LC-MS is the method of choice. For sensitive and specific quantification, a well-optimized LC-MRM-MS method on a triple quadrupole instrument is the industry standard. By carefully selecting the ionization technique, controlling instrument parameters, and understanding the fragmentation logic, researchers can develop robust and reliable methods for this versatile chemical building block.
References
- 1. 1-(N-Boc-氨基甲基)-4-(氨基甲基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 108468-00-4 - iChemical [ichemical.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. waters.com [waters.com]
- 11. shimadzu.com [shimadzu.com]
Comparative stability of Boc vs. other amine protecting groups under various conditions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as amines, is fundamental to achieving high yields, purity, and the desired chemical transformations. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has long been a mainstay. However, a nuanced understanding of its stability relative to other common protecting groups—namely the benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) groups—is essential for strategic and efficient synthesis design.
This guide provides an in-depth, objective comparison of the stability of these four key amine protecting groups under a variety of chemical conditions. By synthesizing technical data and field-proven insights, this document aims to empower researchers to make informed decisions in the selection and application of these crucial synthetic tools.
The Principle of Orthogonal Protection
Modern multi-step synthesis often requires the presence of multiple protecting groups within a single molecule. The concept of "orthogonality" is paramount in such scenarios. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and mutually exclusive conditions.[1][2] This allows for the selective deprotection of one functional group without affecting others, a cornerstone of complex molecular construction.[3][4] The differential lability of Boc, Cbz, Fmoc, and Alloc groups forms the basis of many orthogonal protection strategies in contemporary organic chemistry.[5][6]
Comparative Stability Profile
The choice of an amine protecting group is fundamentally dictated by its stability profile in the context of the planned synthetic route. A protecting group must remain intact during various reaction steps and be selectively removable when desired. The following sections detail the stability of Boc, Cbz, Fmoc, and Alloc groups under key chemical conditions.
tert-Butoxycarbonyl (Boc)
The Boc group is a widely used amine protecting group due to its general stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[7][8] Its primary lability is towards acidic conditions.
-
Acidic Conditions: The Boc group is readily cleaved by strong to moderate acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The deprotection proceeds via a carbamate hydrolysis mechanism involving the formation of a stable tert-butyl cation.[9][11]
-
Basic Conditions: The Boc group is generally stable to a wide range of basic conditions.
-
Hydrogenolysis: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C).[4]
-
Palladium Catalysis: The Boc group is stable in the presence of palladium catalysts used for Alloc group removal.[7]
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, one of the earliest developed amine protecting groups, offers a different orthogonality compared to Boc.
-
Acidic Conditions: The Cbz group is stable to mild acidic conditions but can be cleaved by strong acids like HBr in acetic acid.[4]
-
Basic Conditions: The Cbz group is generally stable to basic conditions.
-
Hydrogenolysis: The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][9]
-
Palladium Catalysis: The Cbz group is generally stable to the specific conditions used for Alloc deprotection, although some care must be taken depending on the specific palladium catalyst and reaction conditions.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.
-
Acidic Conditions: The Fmoc group is exceptionally stable to acidic conditions, including strong acids like TFA used for Boc deprotection.[7]
-
Basic Conditions: The Fmoc group is highly labile to basic conditions, typically being removed by secondary amines such as piperidine.[5][9]
-
Hydrogenolysis: The Fmoc group is generally stable to catalytic hydrogenation.[7]
-
Palladium Catalysis: The Fmoc group is stable to the palladium-catalyzed conditions used for Alloc removal.[7]
Allyloxycarbonyl (Alloc)
The Alloc group provides a third dimension of orthogonality, being removable under conditions that leave Boc, Cbz, and Fmoc groups intact.
-
Acidic and Basic Conditions: The Alloc group is stable to both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively.[7]
-
Hydrogenolysis: The Alloc group is stable to catalytic hydrogenation.
-
Palladium Catalysis: The Alloc group is selectively cleaved in the presence of a palladium(0) catalyst and a nucleophilic scavenger.[7][12]
Quantitative Comparison of Protecting Group Stability
While qualitative descriptions are useful, quantitative data provides a more precise understanding of the relative stabilities of these protecting groups. The following table summarizes typical deprotection conditions and, where available, kinetic data.
| Protecting Group | Deprotection Condition | Reagents | Typical Reaction Time | Notes |
| Boc | Acidic | 20-50% TFA in DCM | 30-120 min | Rapid cleavage with strong acids.[10] |
| Acidic | 4M HCl in Dioxane | 30-120 min | ||
| Cbz | Hydrogenolysis | H₂, Pd/C (10%) | 1-16 h | Reaction time can vary based on catalyst activity and substrate. |
| Strong Acid | HBr/Acetic Acid | 1-4 h | Harsher conditions compared to Boc deprotection. | |
| Fmoc | Basic | 20% Piperidine in DMF | 5-20 min | Very rapid deprotection.[5] |
| Basic | 1-10% DBU in DMF | 5-30 min | DBU is a stronger, non-nucleophilic base. | |
| Alloc | Palladium(0) Catalysis | Pd(PPh₃)₄, Phenylsilane | 15-60 min | Requires an inert atmosphere for optimal catalyst lifetime.[13] |
Note: Reaction times are approximate and can vary significantly based on the specific substrate, solvent, temperature, and reagent concentrations.
Deprotection Mechanisms and Workflow
A thorough understanding of the deprotection mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Deprotection Workflow: A Strategic Overview
The selection of a protecting group strategy follows a logical workflow based on the planned synthetic steps.
Caption: A logical workflow for selecting an amine protecting group.
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a unimolecular elimination (E1) mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Fmoc Deprotection Mechanism
The base-catalyzed deprotection of an Fmoc-protected amine occurs via a β-elimination (E1cB) mechanism.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Experimental Protocols
To provide practical guidance, the following are representative protocols for the deprotection of each of the discussed amine protecting groups.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Fmoc Deprotection with Piperidine
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 4: Alloc Deprotection with Palladium(0)
-
Dissolve the Alloc-protected amine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 5-10 mol%).
-
Add a scavenger, such as phenylsilane or dimedone (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the palladium catalyst and the product isolated by standard workup procedures.
Potential Side Reactions and Mitigation Strategies
While these protecting groups are generally robust, certain side reactions can occur during deprotection, leading to impurities and reduced yields.[14][15]
-
Boc Deprotection: The tert-butyl cation generated during acid cleavage can alkylate electron-rich aromatic rings or sulfur-containing residues. This can be mitigated by the addition of scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) to the cleavage cocktail.
-
Fmoc Deprotection: In solid-phase peptide synthesis, prolonged exposure to piperidine can lead to the formation of piperidide adducts with aspartic acid residues (aspartimide formation). Using a weaker base like DBU or adding HOBt to the piperidine solution can minimize this side reaction.
-
Cbz Deprotection: Incomplete hydrogenolysis can lead to the formation of N-benzyl byproducts. Ensuring sufficient catalyst loading and reaction time is crucial.
-
Alloc Deprotection: The palladium catalyst can be sensitive to air and other impurities. Performing the reaction under an inert atmosphere and using freshly prepared catalyst solutions can improve reproducibility.
Conclusion
The selection of an appropriate amine protecting group is a strategic decision that significantly impacts the efficiency and outcome of a multi-step synthesis. The Boc group, with its acid lability, offers a distinct advantage in syntheses where base-sensitive functionalities are present. In contrast, the base-labile Fmoc group is the cornerstone of modern solid-phase peptide synthesis, providing orthogonality to acid-labile side-chain protecting groups. The Cbz group, removable by hydrogenolysis, and the Alloc group, cleaved by palladium catalysis, offer further orthogonal protection strategies for the synthesis of highly complex molecules. A thorough understanding of the stability, deprotection mechanisms, and potential side reactions associated with each of these protecting groups, as presented in this guide, is essential for the rational design and successful execution of complex organic syntheses.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Amine Protection / Deprotection [hi.bzchemicals.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Bifunctional Linkers: Evaluating the Performance of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in Advanced Bioconjugation
For researchers, scientists, and professionals in drug development, the rational design of complex biomolecular conjugates is paramount. The choice of a bifunctional linker—the molecular bridge connecting a targeting moiety to a payload—is a critical determinant of a conjugate's stability, efficacy, and overall therapeutic success. This guide provides an in-depth evaluation of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a rigid aromatic linker, and compares its performance characteristics to more flexible alternatives in key applications like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The Strategic Importance of Linker Selection in Bioconjugate Design
Bifunctional linkers are not merely passive spacers; they actively influence the physicochemical properties, pharmacokinetics, and mechanism of action of the entire conjugate.[1] Key properties of a linker, such as its length, rigidity, and hydrophilicity, must be carefully considered to optimize the performance of the final therapeutic or research agent.[]
Introducing this compound: A Rigid Xylyl Linker
This compound is a bifunctional linker characterized by a central benzene ring, providing a rigid and planar scaffold.[3] Its structure features a primary amine and a Boc-protected amine, allowing for controlled, sequential conjugation. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability in a range of conditions and its facile removal under acidic conditions.[4][5] This allows for the selective reaction of the free amine, followed by deprotection and subsequent conjugation at the newly exposed amine.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to slightly yellow-pink or beige powder |
| Melting Point | 64-68 °C |
| Boiling Point | 250 °C |
| Density | 1.06 g/mL at 25 °C |
| Solubility | Soluble in organic solvents like dichloromethane and methanol. |
Source: ChemicalBook, Sigma-Aldrich[3][6]
Performance Evaluation in Key Applications: A Comparative Analysis
The rigid aromatic core of this compound imparts distinct properties that can be advantageous or disadvantageous depending on the specific application. Here, we compare its performance characteristics to flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains.
Application 1: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation.[7]
Rigidity vs. Flexibility:
The rigidity of the xylyl linker in this compound can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[7] This can lead to enhanced potency and selectivity.[3][8] In contrast, flexible linkers like PEG or alkyl chains offer a higher degree of conformational freedom, which can be beneficial when the optimal geometry for ternary complex formation is unknown. However, this flexibility can also allow the PROTAC to adopt non-productive conformations.[]
Hydrophobicity vs. Hydrophilicity:
The aromatic nature of the xylyl linker contributes to its hydrophobicity. While this can aid in cell permeability, excessive hydrophobicity in a PROTAC can lead to poor aqueous solubility, aggregation, and non-specific binding.[9] Flexible PEG linkers, on the other hand, are hydrophilic and can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[10][11]
Comparative Performance Data (Representative):
While direct head-to-head studies are limited, we can infer performance from studies on PROTACs with similar linker motifs.
| Linker Type | Key Characteristics | Advantages in PROTACs | Disadvantages in PROTACs | Representative DC50 |
| Rigid Aromatic (Xylyl-like) | Rigid, hydrophobic | Pre-organization for ternary complex formation, potential for high potency and selectivity.[3] | Poor solubility, potential for aggregation, less conformational adaptability.[9] | Potentially lower (more potent) due to reduced entropic penalty. |
| Flexible (PEG) | Flexible, hydrophilic | Improved solubility, better pharmacokinetic properties, conformational adaptability.[10][11] | Entropic penalty upon binding, potential for non-productive conformations.[] | May be higher, but can be optimized by adjusting linker length. |
| Flexible (Alkyl Chain) | Flexible, hydrophobic | Synthetic simplicity, conformational adaptability. | Poor solubility, potential for aggregation and off-target interactions.[9] | Highly variable depending on length and target. |
Note: DC50 values are highly dependent on the specific target, warhead, and E3 ligase ligand, and thus direct comparison across different studies should be interpreted with caution.
Application 2: Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The stability of the linker in circulation is critical to prevent premature drug release and associated toxicity.
The rigid xylyl backbone of this compound would form a stable, non-cleavable linkage. Non-cleavable linkers rely on the degradation of the antibody within the lysosome of the target cell to release the payload.[12][] This generally leads to higher plasma stability and a wider therapeutic window compared to some cleavable linkers.[14]
However, the hydrophobicity of the xylyl linker can be a significant drawback in ADCs, potentially leading to aggregation, especially with hydrophobic payloads.[15] This can negatively impact the manufacturing, stability, and in vivo performance of the ADC.[16] Hydrophilic linkers, such as those containing PEG, are often preferred in ADC design to mitigate aggregation and improve the overall properties of the conjugate.[17]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the sequential conjugation of a target protein binder (with a carboxylic acid handle) and an E3 ligase ligand (with a reactive handle) to the xylyl linker.
Step 1: Coupling of the Target Protein Binder
-
Dissolve this compound (1.0 eq) and the target protein binder (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the activated E3 ligase ligand (e.g., an NHS ester) (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation
Western Blot Analysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizing the Concepts
Caption: Workflow for the synthesis of a PROTAC using a Boc-protected diamine linker.
Caption: Comparison of properties between rigid and flexible linkers.
Conclusion and Future Perspectives
This compound offers a valuable tool for the synthesis of bioconjugates where a rigid spatial arrangement is desired. Its primary advantage lies in the potential to create highly potent PROTACs by pre-organizing the molecule for optimal ternary complex formation. However, its inherent hydrophobicity presents a significant challenge, potentially leading to poor solubility and aggregation issues, particularly in the context of ADCs.
The choice between a rigid linker like the xylyl derivative and a flexible linker like PEG is not straightforward and must be guided by the specific requirements of the therapeutic target and the overall design of the bioconjugate. For PROTACs targeting well-characterized proteins with defined binding pockets, a rigid linker may offer a path to superior potency. For ADCs and PROTACs with hydrophobic payloads or where solubility is a concern, a hydrophilic flexible linker is often the more prudent choice.
Future research will likely focus on developing rigid linkers with improved physicochemical properties, such as the incorporation of solubilizing groups onto the aromatic core, to harness the benefits of rigidity without the drawbacks of poor solubility.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Application of Linkers in Chemical Biology [bldpharm.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. nbinno.com [nbinno.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The compound 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a crucial bifunctional building block, frequently employed in the synthesis of complex molecules, including peptidomimetics and macrocycles. Its mono-protected nature allows for selective functionalization, making its purity a critical determinant of success in multi-step syntheses. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering both theoretical grounding and practical, step-by-step protocols.
The Imperative of Purity: Understanding Potential Contaminants
The most common synthetic route to this compound involves the mono-protection of 1,4-bis(aminomethyl)benzene with di-tert-butyl dicarbonate (Boc)₂O. This reaction can lead to three key impurities:
-
1,4-Bis(aminomethyl)benzene (Starting Material): Incomplete reaction can result in the presence of the unreacted diamine.
-
1,4-Bis(N-Boc-aminomethyl)benzene (Di-protected Byproduct): Over-reaction or non-selective reaction can lead to the formation of the di-Boc protected species.
-
Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., dichloromethane, methanol) and residual reagents can also be present.
The presence of these impurities can significantly impact downstream reactions, leading to complex purification challenges and reduced yields of the desired final product. Therefore, a robust analytical strategy to identify and quantify these species is essential.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural confirmation and identification of impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. | High resolution, excellent for quantification of impurities, widely available. | Requires a chromophore for UV detection, may not identify co-eluting impurities. |
| ¹H NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Confirms the structure of the main component and impurities, can be quantitative (qNMR) without the need for reference standards for each impurity. | Lower sensitivity for trace impurities compared to HPLC, complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight confirmation of the main component and impurities. | Typically not quantitative on its own, requires coupling with a separation technique (e.g., LC-MS) for complex mixtures. |
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for the purity assessment of this compound. The choice of specific parameters may be adapted based on the available instrumentation and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
The rationale behind using RP-HPLC is to exploit the polarity differences between the mono-Boc protected product, the more polar unprotected diamine, and the less polar di-Boc byproduct. A C18 column is a standard choice for such separations, and a gradient elution with a water/acetonitrile mobile phase allows for the effective separation of compounds with a range of polarities. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) helps to sharpen peaks and improve resolution.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Expected Elution Order:
-
1,4-Bis(aminomethyl)benzene (most polar, shortest retention time).
-
This compound (Product) .
-
1,4-Bis(N-Boc-aminomethyl)benzene (least polar, longest retention time).
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR is a powerful tool for confirming the identity of the target compound and identifying the primary process-related impurities. The symmetry of the para-substituted benzene ring and the characteristic chemical shifts of the Boc group and methylene protons provide a clear spectral fingerprint.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.
Expected ¹H NMR Signal Assignments (in CDCl₃):
-
~1.45 ppm (singlet, 9H): -C(CH₃)₃ (Boc group).
-
~3.85 ppm (singlet, 2H): -CH₂-NH₂ (unprotected aminomethyl).
-
~4.30 ppm (doublet, 2H): -CH₂-NHBoc (protected aminomethyl).
-
~4.90 ppm (broad singlet, 1H): -NH-Boc (carbamate proton).
-
~7.20-7.35 ppm (multiplet, 4H): Aromatic protons.
Impurity Identification by ¹H NMR:
-
1,4-Bis(aminomethyl)benzene: A singlet around 3.85 ppm integrating to 4H and aromatic signals.
-
1,4-Bis(N-Boc-aminomethyl)benzene: A singlet around 1.45 ppm integrating to 18H, a doublet around 4.30 ppm integrating to 4H, and aromatic signals.
Mass Spectrometry for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the polar, non-volatile target compound and its impurities.
Instrumentation:
-
Mass spectrometer with an ESI source, often coupled to an LC system (LC-MS).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
Expected Results:
-
This compound: [M+H]⁺ at m/z 237.16.
-
1,4-Bis(aminomethyl)benzene: [M+H]⁺ at m/z 137.11.
-
1,4-Bis(N-Boc-aminomethyl)benzene: [M+H]⁺ at m/z 337.21.
Commercial Supplier Purity Comparison
Based on publicly available information, the purity of commercially available this compound can vary.
Table 2: Stated Purity from Commercial Suppliers
| Supplier | Stated Purity | Reference |
| Sigma-Aldrich | 95% | |
| Dakang Pharmaceuticals | ≥98% | [1] |
| BOC Sciences | 95% |
Note: This information is based on data available at the time of writing and may be subject to change. It is always recommended to obtain a lot-specific Certificate of Analysis (CoA).
Conclusion and Recommendations
A comprehensive purity assessment of this compound is crucial for its effective use in synthesis. While suppliers provide a stated purity, independent verification using a combination of analytical techniques is highly recommended, especially for critical applications.
-
For routine quality control, a validated RP-HPLC method is the primary choice for accurate quantification of the main component and impurities.
-
For initial characterization of a new batch, ¹H NMR spectroscopy is essential for structural confirmation and identification of potential process-related impurities.
-
Mass spectrometry serves as a rapid and definitive tool for molecular weight confirmation.
By implementing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this important building block, thereby mitigating risks in their synthetic endeavors and contributing to the successful development of new chemical entities.
References
A Comparative Guide to the Synthetic Routes for Mono-Protected Aromatic Diamines
For researchers, medicinal chemists, and professionals in drug development, mono-protected aromatic diamines are indispensable building blocks. Their unique structure, featuring one nucleophilic amine and one protected amine on an aromatic scaffold, allows for sequential and site-selective chemical modifications. This is crucial in the synthesis of pharmaceuticals, polymers, and functional materials. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining these valuable intermediates, offering field-proven insights and detailed experimental protocols to inform your synthetic choices.
Partial Reduction of Dinitroarenes
One of the most direct and cost-effective methods for synthesizing mono-protected aromatic diamines, in the form of nitroanilines, is the selective reduction of one nitro group in a dinitroaromatic compound. This approach leverages the differential reactivity of the two nitro groups, which can be influenced by electronic and steric factors.
a) Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient route for the partial reduction of dinitroarenes. The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the mono-reduced product, as over-reduction to the diamine is a common side reaction.
Mechanism Insight: The selective reduction is often achieved through the use of catalysts that are either sterically hindered or electronically tuned to favor the reduction of one nitro group over the other. For instance, in m-dinitrobenzene, both nitro groups are electronically similar, making selective reduction challenging. However, the use of modified catalysts, such as Ru-SnOx/Al2O3, can enhance selectivity. The addition of an oxophilic promoter like tin oxide can modulate the electronic properties of the ruthenium catalyst, leading to a preferential adsorption and reduction of one nitro group.[1]
Experimental Protocol: Selective Hydrogenation of m-Dinitrobenzene [1]
-
Reaction Setup: In a 100-mL autoclave equipped with a magnetic stirrer, add 2 mmol of m-dinitrobenzene, 20 mg of Ru-SnOx/Al2O3-2% catalyst, and 20 mL of ethanol.
-
Inerting: Seal the reactor and flush it three times with nitrogen gas to remove air.
-
Reaction Execution: Heat the reactor to 100°C. Introduce hydrogen gas to a pressure of 4 MPa. Stir the reaction mixture at 1200 rpm for 2 hours.
-
Work-up and Analysis: After the reaction, cool the autoclave, vent the hydrogen, and analyze the product mixture by gas chromatography to determine conversion and selectivity.
b) Zinin Reduction
The Zinin reduction is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound using sulfide reagents.[2] This method is particularly useful when other reducible functional groups are present in the molecule.
Mechanism Insight: The Zinin reduction proceeds through a series of electron transfer steps involving sulfide, disulfide, and polysulfide ions. The reaction is believed to involve the formation of nitroso and hydroxylamine intermediates, which are then further reduced to the amine.[2] The selectivity of the reduction can often be controlled by the stoichiometry of the sulfide reagent and the reaction conditions. For many substituted dinitroarenes, the least sterically hindered nitro group is preferentially reduced.[3]
Experimental Protocol: Zinin Reduction of m-Dinitrobenzene
Selective N-Protection of Aromatic Diamines
This strategy involves the direct protection of one of the two amino groups in a symmetrical or unsymmetrical aromatic diamine. The key challenge is to prevent di-protection, which is often a significant side reaction.
a) Mono-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. Achieving selective mono-Boc protection of diamines requires careful control of reaction conditions.
Mechanism Insight: A common and effective method for mono-Boc protection involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a strong acid, one of the amino groups is protonated and thus deactivated towards the electrophilic Boc-anhydride. The remaining free amino group can then react selectively to form the mono-Boc protected product.
Experimental Protocol: Synthesis of N-Boc-1,4-phenylenediamine [4]
-
Reaction Setup: A simple aromatic diamine, 1,4-phenylenediamine, is reacted in a 1:1 mole ratio with di-tert-butyl dicarbonate.
-
Purification: The mono-protected product is purified via column chromatography.
-
Analysis: Purity is verified by GC-Mass Spectrometry and 1H-NMR. In reported trials, this method yielded acetonitrile-soluble products that were 97.7% mono-protected and 2.0% di-protected, with final isolated yields of 81.5% to 89.1%.[4]
b) Mono-Acylation with CDI
N,N'-Carbonyldiimidazole (CDI) is an efficient and chemoselective acylating agent. It can be used for the mono-acylation of symmetrical diamines under mild and often green conditions.[5]
Mechanism Insight: CDI reacts with a carboxylic acid to form a highly reactive N-acylimidazole intermediate. This intermediate then readily acylates the amine. For selective mono-acylation of a diamine, the stoichiometry of the reagents is critical. By using a controlled amount of the carboxylic acid and CDI, the formation of the di-acylated product can be minimized.
Experimental Protocol: CDI-Mediated Mono-acylation of a Symmetrical Diamine
A general protocol involves the reaction of the diamine with one equivalent of a carboxylic acid and CDI in a suitable solvent, often under solvent-free conditions.[5] The reaction progress is monitored, and the mono-acylated product is isolated and purified. While the initial search provided evidence for this method's efficacy, a specific, detailed protocol for an aromatic diamine with yields was not found.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] While often used to fully arylate amines, with careful selection of ligands and reaction conditions, it can be adapted for the selective mono-arylation of diamines.
Mechanism Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[7] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and influencing the selectivity of the reaction.[8] For mono-arylation of a diamine, controlling the stoichiometry of the aryl halide and using a ligand that favors the coupling of a single amino group are key strategies.
Experimental Protocol: Selective Mono-arylation of a Diamine
While the Buchwald-Hartwig amination is a well-established method, a specific protocol for the selective mono-arylation of a symmetrical aromatic diamine with detailed experimental conditions and yields was not identified in the provided search results. However, the general approach would involve reacting the diamine with a sub-stoichiometric amount of the aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand (such as XPhos, SPhos, or BrettPhos), and a base in an appropriate solvent.[8]
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Catalytic Hydrogenation | Dinitroarenes | H2, Pd, Pt, or Ru-based catalysts | High (up to 97% selectivity at 100% conversion for m-dinitrobenzene)[1] | Clean reaction, high atom economy, scalable. | Risk of over-reduction, requires specialized high-pressure equipment. |
| Zinin Reduction | Dinitroarenes | Na2S, (NH4)2S | Moderate to high | Tolerant of other reducible functional groups, cost-effective reagents. | Use of odorous and toxic sulfur reagents, often requires stoichiometric amounts of reductant. |
| Mono-Boc Protection | Aromatic Diamines | Boc2O, acid (e.g., HCl) | High (81-89% for 1,4-phenylenediamine)[4] | Well-established and reliable, Boc group is easily removed. | Requires careful stoichiometric control to avoid di-protection, potential for side reactions. |
| Mono-Acylation with CDI | Aromatic Diamines, Carboxylic Acids | N,N'-Carbonyldiimidazole (CDI) | Generally high | Mild and green conditions, often high chemoselectivity.[5] | A detailed protocol for aromatic diamines with specific yields is needed for full comparison. |
| Buchwald-Hartwig Amination | Aromatic Diamines, Aryl Halides | Palladium catalyst, phosphine ligand, base | Potentially high | Broad substrate scope, high functional group tolerance.[6] | Requires expensive catalysts and ligands, optimization can be challenging, specific protocols for mono-arylation of aromatic diamines are not readily available. |
Conclusion and Future Outlook
The synthesis of mono-protected aromatic diamines can be approached through several distinct and effective strategies. The partial reduction of dinitroarenes, particularly through catalytic hydrogenation, offers a highly efficient and scalable route, especially for industrial applications. For laboratory-scale synthesis and functional group tolerance, the Zinin reduction remains a valuable tool.
Direct selective protection of aromatic diamines, especially mono-Boc protection, provides a reliable method for accessing these intermediates from readily available starting materials. While promising, methods like CDI-mediated mono-acylation and selective Buchwald-Hartwig amination require further development and reporting of detailed protocols for a broader range of aromatic diamines to allow for a more comprehensive comparison.
The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the reaction, the desired functional group tolerance, cost considerations, and the specific substitution pattern of the target molecule. As the demand for complex and precisely functionalized aromatic molecules continues to grow, the development of even more selective, efficient, and sustainable methods for the synthesis of mono-protected aromatic diamines will remain a key area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Zinin reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Comprehensive Disposal Protocol for 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS No: 108468-00-4). As a critical building block in synthetic chemistry, particularly in pharmaceutical development, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and laboratory personnel who handle this compound.
Hazard Profile and Safety Rationale
Understanding the inherent chemical properties and associated hazards of this compound is the foundation of its safe management. The compound is not merely an inert solid; its reactivity and hazard classifications demand a structured disposal pathway.
The primary hazards are related to its irritant or corrosive potential and its significant threat to aquatic environments.[1][2] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group, while stable under basic and nucleophilic conditions, is intentionally designed to be labile under acidic conditions.[3][4] This acid sensitivity is a critical factor in waste segregation, as inadvertent mixing with acidic waste streams can trigger a deprotection reaction. This reaction would not only change the chemical nature of the waste but could also lead to the evolution of gas (isobutylene and carbon dioxide), potentially over-pressurizing a sealed waste container.[5][6]
Key Chemical and Safety Data
| Property | Value | Significance & Rationale for Disposal |
| CAS Number | 108468-00-4[1][2][7] | Unambiguous identification for waste manifests and labeling. |
| Appearance | White to off-white solid[1][8] | As a solid, it poses a dust inhalation hazard. Disposal procedures must mitigate dust generation. |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Direct contact and inhalation must be avoided. All contaminated materials (gloves, weigh paper) must be disposed of as hazardous waste. |
| Alternate Hazard Classification | Some Safety Data Sheets (SDS) classify it more severely as: H314: Causes severe skin burns and eye damage.[2] | Researchers must always consult the SDS from their specific supplier and adopt the more conservative disposal protocol if discrepancies exist. |
| Signal Word | Warning[1][8] or Danger[2] | Indicates a significant hazard level requiring stringent PPE and handling controls. |
| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water[1][8] | This is a critical disposal parameter. Under no circumstances should this chemical be disposed of down the drain or allowed to enter the environment.[2] |
| Chemical Incompatibility | Strong oxidizing agents, Acids. | Dictates mandatory segregation from these chemical classes in the Satellite Accumulation Area to prevent dangerous reactions. |
| Storage Class | 11: Combustible Solids[1][8] | While not highly flammable, it should be stored away from ignition sources. |
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound for any purpose, including disposal, the following minimum PPE is required to mitigate the risks of skin/eye contact and inhalation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Eye/Face Protection: Safety glasses with side shields are mandatory at a minimum. Given the potential for serious eye damage, the use of chemical safety goggles and/or a full-face shield is strongly recommended, especially when handling larger quantities or generating dust.[2]
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure full coverage of arms.
-
Respiratory Protection: All handling, including weighing and transferring to a waste container, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator is required.[1][8]
Step-by-Step Disposal Protocol
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) program.[9][10]
Step 1: Waste Identification and Characterization
This compound is classified as a non-halogenated, solid organic hazardous waste. While not specifically listed by name on the EPA's F, K, P, or U lists, it must be disposed of as hazardous due to its characteristic properties of being an irritant and an environmental hazard.[11]
Step 2: Container Selection and Labeling
-
Container Selection: Use a dedicated, chemically compatible container for solid waste, typically made of high-density polyethylene (HDPE). The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[12][13] Never use food-grade containers.[12]
-
Labeling: As soon as the first quantity of waste is added, the container must be labeled. The label must, at a minimum, include the following information as required by the EPA[13][14]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
Step 3: Waste Accumulation
-
Solid Compound: Carefully transfer residual amounts or unwanted pure compounds into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust. Use tools like a dedicated spatula or powder funnel to minimize spillage.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels used for cleanup, must also be placed in the same solid hazardous waste container.
-
Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[12][13] This prevents the release of vapors and protects the contents from contamination. Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]
Step 4: Segregation and Storage in the Satellite Accumulation Area (SAA)
The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[12][14][15]
-
Critical Segregation: Store the container in a secondary containment bin. This bin must be physically separated from containers holding acidic waste and strong oxidizing agents.[9][13] This segregation is crucial to prevent accidental mixing and subsequent hazardous chemical reactions.
Step 5: Arranging for Final Disposal
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months in an SAA), arrange for its removal.[9][15]
-
Contact your institution's EHS department or the designated hazardous waste management office.
-
Complete a hazardous material pickup request form as required, ensuring all information from the label is accurately transcribed.[13]
-
Do not attempt to transport the waste to a central accumulation area yourself unless you are specifically trained and authorized to do so.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Spill and Decontamination Procedures
In the event of a small spill within a controlled environment like a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spread of the solid material. Do not use water.
-
Cleanup: Carefully sweep or scoop the solid material using a dustpan and brush or other appropriate tools. Avoid actions that create dust. Place the collected material into the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (cloths, absorbent pads, contaminated gloves) must be considered hazardous waste and placed in the designated container.[13]
For large spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.
Regulatory Context
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from "cradle to grave." This includes waste identification, labeling, accumulation, and disposal requirements.[9][10][14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees about the hazards of chemicals in the workplace and the protective measures to be taken.[2][16] This guide serves as a component of that requirement.
By adhering to this protocol, you ensure the safety of yourself and your colleagues, protect the environment, and maintain your organization's compliance with federal and local regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. 1-(N-Boc-アミノメチル)-4-(アミノメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 95 108468-00-4 [sigmaaldrich.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Welcome to a comprehensive guide on the safe handling of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS No. 108468-00-4). As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation. Understanding the chemical nature of this reagent is the first step toward mitigating risk and ensuring reproducible, reliable results.
This compound is a bifunctional molecule, featuring a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. The presence of the primary amine group imparts basicity, while the Boc group is notably sensitive to acidic conditions, which can lead to its cleavage.[1][2] The solid, powdered nature of this chemical presents a primary hazard of inhalation.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is imperative.[3] For this compound, the primary hazards are consistently identified across suppliers.[4][5]
Key Hazard Classifications:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact. Some safety data sheets classify it more severely as causing skin burns.[4][5]
-
Serious Eye Irritation (H319): Can cause significant, but reversible, eye damage. More severe classifications indicate it can cause serious eye damage.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation. Inhalation of the dust can lead to irritation of the nose, throat, and lungs.
-
Combustible Solid: The material can burn but does not ignite readily.
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it with the respect due to any novel research chemical.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific task and the associated risks of exposure.[6] The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unpacking/Inventory | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not typically required if no dust is generated |
| Weighing Solid | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | N95-rated dust mask (minimum); perform in a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical safety goggles and/or face shield | Chemical-resistant gloves (Nitrile) | Lab coat | Perform in a chemical fume hood |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Perform in a chemical fume hood |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors/dust |
Eye and Face Protection: Shielding from Splashes and Dust
Standard safety glasses are insufficient. Due to the irritating nature of the dust and potential for splashes during solution preparation, chemical safety goggles are mandatory.[7] They form a seal around the eyes, providing robust protection.
-
Causality: The fine particulate nature of the solid requires a complete seal to prevent dust from entering the eyes, which safety glasses with side shields do not provide.[8] For tasks with a higher splash risk, such as transferring solutions or cleaning up spills, a face shield should be worn in conjunction with goggles for full facial protection.[7][9]
Skin and Body Protection: Preventing Dermal Contact
-
Gloves: Chemical-resistant gloves are the first line of defense.[6] Nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions. Always check the manufacturer's compatibility data, especially when using organic solvents. Double-gloving can provide an extra layer of protection during high-risk procedures.[7]
-
Lab Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[3] For large-scale operations or significant spill cleanup, a chemical-resistant apron or suit is recommended.[10]
Respiratory Protection: Mitigating Inhalation Hazards
The primary route of exposure for the solid compound is inhalation of its dust, which can cause respiratory irritation.
-
Causality: All handling of the solid powder that could generate dust—especially weighing—must be conducted within a chemical fume hood or a ventilated powder-containment enclosure.[3] If such an enclosure is not available, a NIOSH-approved N95-rated dust mask is the minimum respiratory protection required. For cleaning up large spills or situations where vapor or aerosol generation is possible, a half-face or full-face air-purifying respirator with combination organic vapor/particulate cartridges should be used.[7][10]
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.[11]
Step-by-Step Handling Protocol (Weighing)
-
Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Retrieve the container from its storage location. Before opening, gently tap the container to settle the contents.
-
Weighing: Open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could create dust.
-
Closure: Securely close the main container.
-
Cleanup: Clean the spatula with a solvent-moistened wipe. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
-
Doff PPE: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them. Wash hands thoroughly with soap and water.
Spill Management Plan
Accidents happen. A prepared response is critical to mitigating the impact of a chemical spill.[12] Differentiate your response based on the spill's severity.[13]
-
Minor Spill (Small amount of solid, contained):
-
Alert: Notify colleagues in the immediate area.[12]
-
Protect: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat, N95 mask).
-
Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent further aerosolization.[14] Do NOT use paper towels, as this can create more dust.[13]
-
Clean: Carefully sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste.[15][16]
-
Decontaminate: Wipe the area with a damp cloth or towel (water and soap). Dispose of all cleaning materials as hazardous waste.[14]
-
-
Major Spill (Large quantity, widespread contamination):
-
Evacuate: Alert everyone and immediately evacuate the laboratory, closing the doors behind you to confine the hazard.[12]
-
Report: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
Secure: Prevent re-entry to the area.
-
Assist: Provide emergency responders with the chemical's SDS and any relevant information.
-
Workflow for Safe Handling and Spill Response
Caption: Decision workflow for handling and spill response.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11] It must be segregated from incompatible materials, particularly strong oxidizing agents and acids.[4][17]
-
Disposal: All waste containing this chemical, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[3] Collect waste in a clearly labeled, sealed, and appropriate container.[15] Disposal must be carried out in accordance with your institution's policies and local, state, and federal regulations.[20] Never dispose of this chemical down the drain.
By integrating these principles of hazard assessment, correct PPE usage, and meticulous operational planning, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pppmag.com [pppmag.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. velsafe.com [velsafe.com]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. westlab.com [westlab.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. fishersci.com [fishersci.com]
- 18. BOC deprotection [ms.bzchemicals.com]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
